molecular formula C10H10N2 B1588361 6-Methylquinolin-2-amine CAS No. 20150-84-9

6-Methylquinolin-2-amine

Cat. No.: B1588361
CAS No.: 20150-84-9
M. Wt: 158.2 g/mol
InChI Key: RQQLHRZJJNJFJR-UHFFFAOYSA-N
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Description

6-Methylquinolin-2-amine (CAS 20150-84-9) is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 10 N 2 and a molecular weight of 158.20 g/mol. This quinoline derivative is a valuable synthetic intermediate in organic and medicinal chemistry research, particularly in the construction of more complex molecular frameworks with potential biological activity. Quinoline scaffolds, like 6-Methylquinolin-2-amine, are recognized for their wide spectrum of pharmacological properties. Research indicates that quinoline derivatives are of significant interest for developing new therapeutic agents due to their known roles as key structural components in compounds with anticancer, antibacterial, and antiviral activities. Specifically, derivatives incorporating the quinoline structure have been investigated for their potent antimicrobial activities, with some compounds demonstrating effectiveness comparable to existing antibiotics. This makes 6-Methylquinolin-2-amine a promising building block in the design and synthesis of novel anti-infective agents. Research Applications: • Serves as a key synthetic intermediate for the development of novel bioactive molecules. • Used in the design and synthesis of quinoline-triazole hybrids for antimicrobial testing. • Provides a fundamental scaffold for exploring structure-activity relationships in medicinal chemistry. Handling and Storage: This compound should be stored sealed in a dry environment at 2-8°C. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated area. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQLHRZJJNJFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431808
Record name 6-methylquinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20150-84-9
Record name 6-Methyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20150-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Methylquinolin-2-amine: A Critical Evaluation of the Doebner-von Miller Reaction and Practical Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with derivatives exhibiting a vast array of biological activities and functional properties.[1][2][3] 6-Methylquinolin-2-amine, in particular, serves as a crucial intermediate for the development of novel therapeutics and functional molecules.[4] While the Doebner-von Miller reaction is a historically significant and powerful method for constructing the quinoline core, its direct application for the synthesis of 2-aminoquinolines presents significant mechanistic challenges. This in-depth guide provides a critical analysis of the classical Doebner-von Miller reaction, elucidates its mechanism, and outlines a more scientifically robust, multi-step strategy for the synthesis of 6-Methylquinolin-2-amine. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of quinoline synthesis, complete with field-proven insights, detailed protocols, and troubleshooting strategies.

The Doebner-von Miller Reaction: A Foundational Overview

The Doebner-von Miller reaction, first reported in the 1880s, is a classic acid-catalyzed reaction that forms quinolines from an aromatic amine and α,β-unsaturated carbonyl compounds.[2][5][6] It is a modification of the Skraup synthesis and is prized for its use of readily available starting materials.

Core Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been the subject of considerable study, with isotopic labeling experiments suggesting a complex pathway that can involve fragmentation and recombination.[1][5][6] However, the generally accepted sequence for many substrates involves four key stages:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline derivative to the α,β-unsaturated carbonyl compound.[1][7]

  • Cyclization: The resulting enol or carbonyl intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline. This step is facilitated by the strong acid catalyst, which protonates the carbonyl group, rendering it more electrophilic.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline.

  • Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable aromatic quinoline ring system. This oxidation can be effected by an external oxidizing agent (e.g., nitrobenzene, arsenic acid) or, in some cases, by the α,β-unsaturated carbonyl compound or a Schiff base intermediate acting as a hydrogen acceptor.[1][7]

Doebner_von_Miller_Mechanism Fig. 1: Generalized Mechanism of the Doebner-von Miller Reaction Reactants Aniline + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct (Enol/Ketone) Reactants->Michael_Adduct 1. Michael Addition     (Acid Catalyst) Cyclized_Intermediate Cyclized Intermediate (Alcohol) Michael_Adduct->Cyclized_Intermediate 2. Intramolecular      Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline 3. Dehydration     (-H₂O) Quinoline Quinoline Product Dihydroquinoline->Quinoline 4. Oxidation/     Aromatization Synthesis_Workflow Fig. 2: Proposed Synthetic Workflow for 6-Methylquinolin-2-amine start p-Toluidine + β-Ketoester (e.g., Ethyl Acetoacetate) step1 Step 1: Conrad-Limpach Synthesis intermediate1 Intermediate: 6-Methyl-4-hydroxy-2-methylquinoline step2 Step 2: Chlorination intermediate2 Intermediate: 4-Chloro-2,6-dimethylquinoline step3 Step 3: Amination & Tautomerization (Not the target - this route gives a 4-aminoquinoline) start_corrected p-Toluidine step1_corrected Step 1: Skraup or Doebner-von Miller Synthesis start_corrected->step1_corrected Glycerol or Crotonaldehyde intermediate1_corrected Intermediate: 6-Methylquinoline step1_corrected->intermediate1_corrected step2_corrected Step 2: N-Oxidation intermediate1_corrected->step2_corrected m-CPBA or H₂O₂ intermediate2_corrected Intermediate: 6-Methylquinoline N-oxide step2_corrected->intermediate2_corrected step3_corrected Step 3: Amination intermediate2_corrected->step3_corrected e.g., Tosyl-amide, then hydrolysis final_product Final Product: 6-Methylquinolin-2-amine step3_corrected->final_product

Caption: Fig. 2: A Plausible Multi-Step Synthetic Route to 6-Methylquinolin-2-amine.

This revised strategy leverages the strengths of classic quinoline synthesis while incorporating modern functional group transformations to achieve the target molecule.

Experimental Protocol: Synthesis of 2,6-Dimethylquinoline

To illustrate the practical execution of the Doebner-von Miller reaction, this section provides a detailed protocol for a representative synthesis: the reaction of p-toluidine with crotonaldehyde to yield 2,6-dimethylquinoline. This reaction is analogous to the first step of a potential synthesis for a 6-methylquinoline core.

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialM.W.QuantityMolesRole
p-Toluidine107.15 g/mol 10.7 g0.10Starting Material
Crotonaldehyde70.09 g/mol 8.4 g (9.9 mL)0.12Starting Material
Hydrochloric Acid (conc.)36.46 g/mol 25 mL~0.30Acid Catalyst
Toluene92.14 g/mol 50 mL-Organic Solvent
Dichloromethane84.93 g/mol 150 mL-Extraction Solvent
Sodium Hydroxide (10M)40.00 g/mol As needed-Neutralization
Anhydrous Sodium Sulfate142.04 g/mol As needed-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine p-toluidine (10.7 g) and concentrated hydrochloric acid (25 mL).

  • Heating: Heat the mixture to reflux (~100-110 °C) using a heating mantle. The mixture should be a stirrable slurry.

  • Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (8.4 g) in toluene (50 mL). Add this solution dropwise to the refluxing acidic mixture over a period of 60-90 minutes. [8]A controlled, slow addition is critical to minimize the polymerization of crotonaldehyde. [9]The reaction is exothermic and the color will darken significantly.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice (~150 g) in a large beaker. Slowly neutralize the acidic solution by adding 10M aqueous sodium hydroxide until the pH is strongly basic (pH > 10). Perform this step in an ice bath to control the exotherm.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude dark oil via vacuum distillation or column chromatography on silica gel to obtain 2,6-dimethylquinoline as a pale yellow oil or low-melting solid.

Troubleshooting and Optimization

The Doebner-von Miller reaction is notoriously prone to side reactions, primarily the formation of tar. [8][9]Effective optimization is key to achieving acceptable yields and purity.

Problem Primary Cause Optimization Strategy & Rationale
Severe Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. [8][9]1. Slow Reactant Addition: Add the carbonyl compound dropwise to the hot aniline solution to maintain a low instantaneous concentration, favoring the desired reaction over polymerization.<[8]br>2. Optimize Acid: Screen different Brønsted (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄). Milder conditions may reduce tarring.<[8]br>3. Biphasic System: Sequestering the carbonyl compound in a non-polar organic phase (like toluene) can limit its self-polymerization in the aqueous acid phase. [2]
Low Yield Incomplete reaction, steric hindrance, or competing side reactions.1. Temperature Control: Ensure the reaction is maintained at a sufficient temperature for cyclization, but avoid excessive heat which promotes degradation.2. Catalyst Screening: The choice of acid catalyst can dramatically influence yield; an empirical screen is often necessary.<[10]br>3. Consider Alternatives: For sterically demanding substrates, alternative named reactions like the Friedländer or Combes syntheses may be more efficient. [8]
Dihydroquinoline Impurities Incomplete oxidation/aromatization of the intermediate. [8]1. Add an Oxidant: Include a dedicated oxidizing agent like nitrobenzene in the reaction mixture (classic Skraup conditions).2. Post-Reaction Oxidation: If dihydroquinoline is isolated with the product, it can be oxidized in a separate step using reagents like DDQ or MnO₂. [8]

Product Characterization

The final product, 6-Methylquinolin-2-amine, should be rigorously characterized to confirm its identity and purity. Below are the expected analytical data points for the target compound.

Analytical Technique Expected Data for 6-Methylquinolin-2-amine
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [11]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) peak at m/z = 158
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.8-7.9 (d, 1H), ~7.5 (d, 1H), ~7.3 (s, 1H), ~7.1 (dd, 1H), ~6.7 (d, 1H), ~6.5 (s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃). (Predicted values)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~158.5, ~146.0, ~137.0, ~135.0, ~130.0, ~127.0, ~122.0, ~121.0, ~110.0, ~21.0. (Predicted values)
IR Spectroscopy (KBr, cm⁻¹) ~3450-3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580, 1500 (Aromatic C=C stretch).

Conclusion

The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, providing a direct, albeit often challenging, route to substituted quinolines. While its direct application to the synthesis of 6-Methylquinolin-2-amine is mechanistically unfavorable, a thorough understanding of its principles is essential for any chemist working in this area. A more practical and reliable path to the target molecule involves a strategic, multi-step synthesis that leverages the power of the Doebner-von Miller or related reactions to build the core scaffold, followed by robust functional group interconversions. By carefully controlling reaction conditions, anticipating common side reactions, and employing rigorous purification and characterization, researchers can successfully synthesize this valuable chemical intermediate for application in drug discovery and beyond.

References

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015). ResearchGate. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Doebner-Miller reaction. chemeurope.com. Available at: [Link]

  • Doebner-Miller reaction and applications. (2022). Slideshare. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available at: [Link]

  • 2-Methylquinolin-6-amine. PubChem. Available at: [Link]

Sources

Introduction: The Quinoline Scaffold and Its Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methylquinolin-2-amine

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 6-Methylquinolin-2-amine, a heterocyclic amine of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and potential applications, offering field-proven insights to guide laboratory work and drug development initiatives.

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery.[2] Quinoline derivatives are the basis for a wide array of therapeutic agents, demonstrating antimalarial, antibacterial, anticancer, and antiviral activities.[1][2][3]

6-Methylquinolin-2-amine (CAS No. 20150-84-9) is a functionalized derivative within this important class. The presence of a reactive primary amine at the 2-position and a methyl group on the benzene ring makes it a versatile building block. These functional groups provide strategic points for chemical modification, allowing for the systematic development of new molecular entities with tailored pharmacological profiles. This guide serves as a foundational resource for professionals looking to leverage this compound in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

  • IUPAC Name: 6-Methylquinolin-2-amine

  • Synonyms: 2-Amino-6-methylquinoline

  • CAS Number: 20150-84-9[4]

  • Molecular Formula: C₁₀H₁₀N₂[4]

  • Molecular Weight: 158.20 g/mol [4]

The key physicochemical data for 6-Methylquinolin-2-amine are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 20150-84-9[4][5]
Molecular Formula C₁₀H₁₀N₂[4]
Molecular Weight 158.20 g/mol [4]
Boiling Point 320.17 °C at 760 mmHg[6]
Flash Point 173.40 °C[6]
Density 1.169 g/cm³[6]
Refractive Index 1.682[6]
Purity (Typical) >95%[7]

Synthesis and Reactivity

The synthesis of substituted aminoquinolines is a well-explored area of organic chemistry.[8][9] While numerous methods exist, a common and reliable strategy for introducing an amine group onto the quinoline core is through the reduction of a nitro-precursor. This approach is often high-yielding and utilizes readily available reagents.

Representative Synthetic Pathway

A plausible and efficient route to 6-Methylquinolin-2-amine involves the catalytic hydrogenation of its nitro-analog, 6-methyl-2-nitroquinoline. This transformation is a cornerstone of amine synthesis due to its clean conversion and straightforward workup.

Synthesis of 6-Methylquinolin-2-amine Start 6-Methyl-2-nitroquinoline Reagents H₂ (gas) Pd/C (catalyst) Ethanol (solvent) Start->Reagents Catalytic Hydrogenation Product 6-Methylquinolin-2-amine (CAS: 20150-84-9) Reagents->Product

Caption: Synthetic route via catalytic reduction of a nitro-precursor.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example based on established methods for reducing nitroarenes to anilines, such as the synthesis of the related isomer 6-Amino-2-methylquinoline.[10] Researchers must adapt and optimize conditions for their specific setup.

  • Reactor Setup: To a solution of 6-methyl-2-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 5-10% Palladium on carbon (Pd/C). The reaction should be conducted in a vessel appropriate for hydrogenation reactions.

  • Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The consumption of hydrogen will also cease.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Remove the palladium catalyst by filtration through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-Methylquinolin-2-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product with high purity.

Core Reactivity

The chemical behavior of 6-Methylquinolin-2-amine is dominated by the nucleophilic primary amine at the C2 position. This group readily participates in a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Formation of secondary and tertiary amines.

  • Buchwald-Hartwig or Ullmann Coupling: C-N bond formation with aryl halides to create more complex diarylamine structures.[11]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced by a wide range of nucleophiles.

This reactivity makes the molecule an excellent scaffold for building libraries of derivatives for structure-activity relationship (SAR) studies.

Applications in Research and Drug Development

The 4-aminoquinoline core is famous for its role in antimalarial drugs like Chloroquine.[3][12] However, the broader quinoline family has demonstrated a vast range of biological activities.[2] Research into quinoline derivatives continues to be a vibrant field, targeting diseases from cancer to bacterial infections.[13]

6-Methylquinolin-2-amine serves as a key intermediate in this process. Its structure can be strategically incorporated into larger molecules to probe biological targets. The amine handle allows for the attachment of various side chains, which can modulate properties like solubility, cell permeability, and target binding affinity. The methyl group at the 6-position can also influence metabolic stability and steric interactions within a binding pocket. Researchers can use this compound as a starting point to develop novel inhibitors, probes, or functional materials.[14]

Standard Analytical and Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any research workflow. A standard characterization cascade for a molecule like 6-Methylquinolin-2-amine is outlined below.

Analytical Workflow Sample Purified Solid TLC_HPLC Purity Check (TLC / HPLC) Sample->TLC_HPLC MS Mass Spectrometry (Confirm MW) TLC_HPLC->MS If Pure NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) MS->NMR Final Confirmed Structure & Purity >95% NMR->Final

Caption: Standard workflow for chemical identity and purity verification.

  • Purity Assessment: Initial purity is assessed by HPLC, which should show a single major peak.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight, expecting to find the [M+H]⁺ ion at m/z 159.2.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra will show characteristic signals for the aromatic protons on the quinoline core, the methyl group singlet, and the amine protons.

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds. Always consult the official Safety Data Sheet (SDS) for CAS number 20150-84-9 before handling.

  • Potential Hazards: Based on related amino- and methylquinolines, this compound may be harmful if swallowed and can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

  • Princeton BioMolecular Research. (n.d.). 6-methylquinolin-2-amine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 6-Amino-2-methylquinoline. Available at: [Link]

  • Valverde, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available at: [Link]

  • ResearchGate. (n.d.). Representative biologically active 2-aminoquinolines. Available at: [Link]

  • D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway towards 2-aminoquinolines 3. Available at: [Link]

  • Ridley, R. G., et al. (2007). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 51(8), 2635-2645. Available at: [Link]

  • Foris, A. (2018). An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. Available at: [Link]

  • Chemsigma. (n.d.). 6-Methylquinolin-3-ol. Available at: [Link]

  • Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 206, 112675. Available at: [Link]

  • Romero-Parra, J., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [Link]

  • Gherasim, O., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 28(1), 333. Available at: [Link]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Mohammadi-khanaposhtani, M., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. GMJ, 5(4), 189-195. Available at: [Link]

  • Le, T. H., et al. (2026). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Biological Activity Screening of Novel 6-Methylquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom create a unique electronic and spatial arrangement, making it an exceptional scaffold for interacting with a wide array of biological targets. This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5]

Quinoline derivatives exert their therapeutic effects through diverse mechanisms of action. In oncology, they have been shown to function as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[6][7][8] The potential of these compounds has been demonstrated in various cancer cell lines, including those for breast, colon, and lung cancer.[9]

This guide focuses on a specific, promising subclass: novel 6-methylquinolin-2-amine derivatives. By introducing functional group diversity to this core structure, we aim to explore the structure-activity relationships (SAR) and identify lead compounds with potent and selective biological activities. This document provides a comprehensive framework for the systematic screening of these novel derivatives, detailing field-proven protocols for assessing their anticancer, antimicrobial, and antioxidant potential. The methodologies are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data for drug development professionals.

Chapter 1: Synthetic Strategy Overview

While the primary focus of this guide is biological screening, a foundational understanding of the synthetic route is essential for context. The 6-methylquinolin-2-amine core is typically assembled through established synthetic methodologies. A common approach involves the condensation of appropriately substituted anilines with carbonyl compounds, followed by cyclization. Further derivatization is then achieved through reactions targeting the amine or other positions on the quinoline ring, allowing for the creation of a diverse chemical library.[10]

The general workflow for generating a library of these novel compounds for screening is depicted below.

Caption: High-level workflow from synthesis to lead optimization.

Chapter 2: Anticancer Activity Screening: In Vitro Cytotoxicity

The evaluation of anticancer potential is a primary objective for novel quinoline derivatives.[1][11] A fundamental first step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[12][13][14]

Scientific Principle: MTT Reduction as a Viability Marker

The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12] These crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer. A decrease in signal compared to untreated control cells indicates a reduction in cell viability, and thus, cytotoxic activity of the test compound.

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adhesion) start->incubate1 treat Treat with Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize shake Shake Plate (Dissolve Crystals) solubilize->shake read Measure Absorbance (570 nm) shake->read analyze Data Analysis (Calculate % Viability, IC50) read->analyze end Identify Hits analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density is optimized to ensure cells are in an exponential growth phase during the treatment period and do not become overconfluent.[12]

  • Cell Adhesion:

    • Incubate the plate for 24 hours to allow the cells to adhere to the bottom of the wells.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel 6-methylquinolin-2-amine derivatives in culture medium. It is common to use a 2-fold or 10-fold serial dilution, with a final concentration range spanning from nanomolar to micromolar (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[15]

    • Causality: It is critical to add the MTT to all wells at approximately the same time to ensure consistent incubation periods.

  • Formazan Formation:

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl, to each well.[12]

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13]

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control.

Formula: % Cell Viability = (Absorbance_Treated / Absorbance_Control) * 100

The results are then plotted on a dose-response curve (log of compound concentration vs. % cell viability) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Hypothetical Cytotoxicity Data for 6-Methylquinolin-2-amine Derivatives

Compound IDR¹ GroupR² GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
QM-001 HH> 100> 100> 100
QM-002 ClH15.222.518.9
QM-003 OCH₃H45.851.360.1
QM-004 ClNO₂2.85.14.3
Doxorubicin --0.91.21.1

Data are hypothetical and for illustrative purposes only.

Chapter 3: Antimicrobial Activity Screening

The quinoline scaffold is present in several successful antibacterial agents.[4][16] Therefore, screening novel derivatives for antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a logical and critical step. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Scientific Principle: Inhibition of Microbial Growth

The principle of the broth microdilution assay is straightforward. A standardized inoculum of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate.[18] After an incubation period, the wells are visually inspected for turbidity (an indicator of bacterial growth). The MIC is identified as the lowest compound concentration at which no turbidity is observed.[17] This method allows for the simultaneous testing of multiple compounds against different bacterial strains in a high-throughput format.

Experimental Workflow: MIC Determination

MIC_Workflow start Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_plate Prepare Serial Dilutions of Derivatives in Broth start->prep_plate inoculate Inoculate Wells with Standardized Bacteria prep_plate->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC Value read->determine_mic end Identify Active Compounds determine_mic->end

Sources

Investigating the tautomeric forms of 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Forms of 6-Methylquinolin-2-amine

Abstract

Tautomerism, a critical phenomenon of structural isomerism, profoundly influences the physicochemical and pharmacological properties of heterocyclic compounds, making its study indispensable in modern drug development. This technical guide provides a comprehensive investigation into the amino-imino tautomerism of 6-Methylquinolin-2-amine, a key scaffold in medicinal chemistry. We will explore the structural basis for its tautomeric preference, detail rigorous computational and experimental methodologies for characterization, and discuss the implications of these findings for researchers in pharmacology and drug discovery. This document is designed to serve as a practical and authoritative resource, blending theoretical principles with field-proven analytical protocols.

Introduction: The Critical Role of Tautomerism in Drug Design

Tautomerism describes the dynamic equilibrium between two or more interconverting constitutional isomers, most commonly involving the migration of a proton.[1][2] For nitrogen-containing heterocycles, this phenomenon is of paramount importance. The specific tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, pKa, and overall three-dimensional shape. Consequently, the tautomer that predominates under physiological conditions is the one that interacts with biological targets, such as enzymes and receptors. An incorrect assumption about a molecule's dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug candidates.[3][4]

The 2-aminoquinoline framework is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The potential for amino-imino tautomerism in these systems necessitates a thorough investigation. This guide focuses on 6-Methylquinolin-2-amine, detailing the methods to unequivocally determine its structural identity and tautomeric preference.

The Amino-Imino Tautomeric Equilibrium of 6-Methylquinolin-2-amine

6-Methylquinolin-2-amine can theoretically exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form. The equilibrium involves the transfer of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen.

// Invisible nodes for positioning arrows p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

amino -> p1 [arrowhead=none]; p1 -> imino [dir=both, label=" H⁺ Transfer ", fontname="Arial", fontcolor="#202124"]; imino -> p2 [arrowhead=none]; }

Figure 1: Tautomeric equilibrium of 6-Methylquinolin-2-amine.

It is well-established for 2-aminopyridine and related systems that the amino tautomer is overwhelmingly favored.[5][6] The principal driving force is the preservation of the aromaticity of the quinoline ring system, which confers significant thermodynamic stability. The imino form disrupts this aromaticity, resulting in a much higher energy state. While the imino tautomer exists in a very low population at equilibrium, its transient presence can sometimes provide alternative reaction pathways.[6]

Computational Investigation of Tautomeric Stability

Expertise & Experience: Before embarking on extensive experimental work, computational chemistry offers a powerful, predictive tool to quantify the energy difference between tautomers. Density Functional Theory (DFT) is particularly well-suited for this, providing a balance of accuracy and computational efficiency for molecules of this size. By calculating the ground-state energies of both the amino and imino forms, we can predict their relative stabilities and thus the position of the tautomeric equilibrium.[7][8]

Detailed Protocol: DFT Energy Calculations
  • Structure Generation: Build the 3D structures of both the amino and imino tautomers of 6-Methylquinolin-2-amine using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform full geometry optimization for each tautomer. This is a critical step to find the lowest energy conformation for each isomer.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used hybrid functional for organic molecules.[9]

    • Basis Set: 6-311++G(d,p) is a flexible basis set suitable for capturing the electronic structure and non-covalent interactions.[10]

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvation Modeling: To simulate a biologically relevant environment, repeat the calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a common choice for modeling solvents like water or DMSO.

  • Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of the two tautomers. The difference in energy (ΔE) indicates their relative stability.

Data Presentation: Predicted Relative Energies

While specific experimental values for this exact molecule are scarce, data from analogous 2-aminopyridine systems consistently show a significant energy preference for the amino form.[6]

TautomerΔE (Gas Phase, kcal/mol)ΔE (Water, PCM), kcal/molPredicted Population (in Water)
Amino 0 (Reference)0 (Reference)>99.99%
Imino ~13-15~10-12<0.01%
Table 1: Representative computational data on the relative stability of amino vs. imino tautomers for 2-aminopyridine analogs.

Experimental Validation and Characterization

Trustworthiness: A multi-faceted experimental approach is essential to validate the computational predictions and build a self-validating dataset. We employ a combination of spectroscopic techniques and X-ray crystallography, each providing unique and complementary information about the molecular structure.

G

Figure 2: Integrated workflow for tautomer investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining molecular structure in solution. ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom. The amino and imino tautomers would produce distinctly different spectra. The presence of a characteristic -NH₂ signal and chemical shifts consistent with an aromatic system are definitive proof of the amino form's dominance.[11][12]

  • Sample Preparation: Dissolve 5-10 mg of 6-Methylquinolin-2-amine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[13] DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not typically interfere with the N-H signals.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. A key parameter is to observe the broad singlet corresponding to the two protons of the -NH₂ group.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. This will show a single resonance for each unique carbon atom.

  • D₂O Exchange (Confirmation): To confirm the identity of the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The protons on the nitrogen will exchange with deuterium, causing their signal to disappear.[12]

Proton (¹H NMR)Expected Chemical Shift (δ, ppm)MultiplicityNotes
H (N-H ₂)5.5 - 6.5broad singletPosition is solvent and concentration dependent; disappears with D₂O.
H -3~6.8d
H -4~7.8d
H -5~7.5d
H -7~7.3dd
H -8~7.6d
CH~2.4s
Table 2: Predicted ¹H NMR data for the amino tautomer in DMSO-d₆.
Carbon (¹³C NMR)Expected Chemical Shift (δ, ppm)Notes
C -2~158Carbon bearing the amino group.
C -3~110
C -4~138
C -4a~148Bridgehead carbon.
C -5~128
C -6~135Carbon bearing the methyl group.
C -7~122
C -8~129
C -8a~125Bridgehead carbon.
C H₃~21Methyl carbon.
Table 3: Predicted ¹³C NMR data for the amino tautomer in DMSO-d₆. (Predicted based on data for 2-methylquinolin-6-amine and 6-methylquinoline).[14][15]
UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule. The highly conjugated, aromatic system of the amino tautomer will have characteristic absorption bands that are distinct from the less conjugated, non-aromatic system of the imino tautomer.[16][17] This provides a bulk, solution-phase confirmation of the dominant electronic structure.

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Spectral Acquisition: Record the absorption spectrum over a range of ~200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: The spectrum is expected to show multiple absorption bands characteristic of the π → π* transitions of the aromatic quinoline system.

Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR and UV-Vis provide data on the molecule's structure in solution, X-ray crystallography provides unambiguous proof of the structure in the solid state.[18] It generates a 3D model of the molecule, allowing for precise measurement of bond lengths and angles. This method will definitively confirm the C-N single bond of the amino group and the planarity of the aromatic ring.

  • Crystal Growth: Grow single crystals of 6-Methylquinolin-2-amine suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is slow evaporation from a solution in a solvent like chloroform or ethanol.[18][19]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and a final molecular model.

  • Structural Analysis: Analyze the bond lengths. The C2-N bond is expected to be a single bond (~1.36 Å), and the bond lengths within the quinoline ring will be intermediate between single and double bonds, confirming its aromatic character.

Implications for Drug Development Professionals

Understanding that 6-Methylquinolin-2-amine exists almost exclusively as the amino tautomer is not merely an academic exercise. It has direct, practical consequences for drug development.

G

Figure 3: Logical flow of tautomerism's influence in drug discovery.

  • Target Interaction: The hydrogen bonding pattern is fixed by the amino tautomer. The -NH₂ group acts as a hydrogen bond donor, while the endocyclic nitrogen (N1) is the primary hydrogen bond acceptor and site of protonation.[6] Molecular docking and SAR studies must use this form to be predictive.

  • pKa and Formulation: The basicity of the molecule is determined by the lone pair on the endocyclic nitrogen. This pKa value is critical for predicting absorption, distribution, and for developing stable salt forms for formulation.

  • Intellectual Property: Defining the correct tautomeric form is crucial for patent applications, as different tautomers can, in some cases, be considered distinct chemical entities.

Conclusion

A rigorous, multi-technique investigation combining computational modeling with experimental spectroscopy (NMR, UV-Vis) and X-ray crystallography provides a cohesive and definitive understanding of the tautomeric nature of 6-Methylquinolin-2-amine. The evidence overwhelmingly supports the amino form as the dominant, and for all practical purposes, the sole tautomer present under typical conditions. This structural certainty is the foundation upon which rational drug design, accurate property prediction, and successful therapeutic development are built.

References

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  • DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (2020). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • Tautomeric forms of 4-hydroxy quinoline. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Tautomerism in ketomethylquinolines—IV. The ultraviolet spectra of 2-ketomethylquinolines. (1990). Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved January 21, 2026, from [Link]

  • Amino imino tautomeric equilibrium for the syn rotamers of N... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020). YouTube. Retrieved January 21, 2026, from [Link]

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  • Keto-enol tautomerism in the development of new drugs. (2023). Frontiers. Retrieved January 21, 2026, from [Link]

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  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2023). MDPI. Retrieved January 21, 2026, from [Link]

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  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • 6-Methylquinoline - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Role of tautomerism in RNA biochemistry. (2014). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2021). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 6-Methylquinolin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-methylquinolin-2-amine, a key heterocyclic aromatic amine. Recognizing the critical role of solubility in drug discovery, process chemistry, and materials science, this document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound, detailed methodologies for its empirical determination, and a framework for applying this knowledge in a laboratory setting.

Executive Summary: The "Why" Behind the "How"

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 6-methylquinolin-2-amine is a cornerstone of its developability. Low solubility can lead to unpredictable results in in vitro assays, poor bioavailability, and significant challenges in formulation and manufacturing.[1] This guide, therefore, emphasizes not just the theoretical solubility but also the practical, reliable methods for its determination. We will delve into the molecular characteristics of 6-methylquinolin-2-amine that dictate its behavior in various organic media and provide robust, field-proven protocols for quantifying its solubility.

Molecular Profile of 6-Methylquinolin-2-amine

To understand the solubility of 6-methylquinolin-2-amine, we must first consider its molecular structure.

  • Structure: The molecule consists of a quinoline bicyclic system, which is inherently aromatic and relatively non-polar. The presence of a methyl group at position 6 further contributes to its lipophilicity. Conversely, the amine group at position 2 introduces a polar, hydrogen-bond-donating functionality.

  • Polarity and Hydrogen Bonding: The interplay between the non-polar quinoline core and the polar amine group is the primary determinant of its solubility. The amine group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. This suggests that 6-methylquinolin-2-amine will exhibit favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).[2][3]

  • Basicity: As an amine, 6-methylquinolin-2-amine is a weak base. Its solubility can be significantly influenced by the pH of the medium, a factor more relevant in aqueous systems but also potentially impacting interactions in acidic or basic organic solvent systems.[4][5]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a useful starting point for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the dual nature of 6-methylquinolin-2-amine (a large non-polar scaffold with a polar functional group), its solubility profile is expected to be nuanced.

  • Polar Solvents: Solvents like methanol, ethanol, and acetone are expected to be effective at solvating 6-methylquinolin-2-amine due to their ability to form hydrogen bonds and engage in dipole-dipole interactions.[2]

  • Non-Polar Solvents: In non-polar solvents such as hexane or toluene, the solubility is likely to be lower. The energy required to break the intermolecular forces between the 6-methylquinolin-2-amine molecules (particularly hydrogen bonds) may not be sufficiently compensated by the weak van der Waals forces with the solvent.

  • Solubility Trend: Generally, for a homologous series of solvents (e.g., short-chain alcohols), as the alkyl chain length increases, the solvent becomes less polar, and the solubility of a polar solute is expected to decrease.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[7][8][9] This method ensures that the solution has reached a true equilibrium with the excess solid, providing a definitive solubility value under the specified conditions.[4]

The Shake-Flask Method: A Self-Validating Protocol

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[10]

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 6-methylquinolin-2-amine to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Establish equilibrium C Allow solid to sediment B->C Cease agitation D Filter or centrifuge to obtain a clear, saturated supernatant C->D Isolate saturated solution E Quantify the concentration of the supernatant (e.g., HPLC, UV-Vis) D->E Determine concentration

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol:

  • Preparation: Add an excess amount of solid 6-methylquinolin-2-amine to a series of vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[10] The time required for equilibration may vary and should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[11] To obtain a clear supernatant free of any undissolved solid, the sample should be filtered (using a syringe filter compatible with the organic solvent) or centrifuged.[12]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 6-methylquinolin-2-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10] A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Predicted Solubility Profile and Data Table

The following table provides a template for recording experimentally determined solubility data.

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Alcohols MethanolHigh
EthanolHigh
IsopropanolModerate
Ketones AcetoneHigh
Methyl Ethyl KetoneHigh
Esters Ethyl AcetateModerate
Ethers Tetrahydrofuran (THF)Moderate
Diethyl EtherLow to Moderate
Halogenated Dichloromethane (DCM)Moderate
ChloroformModerate
Aromatic TolueneLow
Aliphatic n-HexaneVery Low

Factors Influencing Solubility Measurements

Several experimental factors can influence the outcome of solubility measurements, and it is crucial to control them to ensure data accuracy and reproducibility.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be conducted at a constant, reported temperature.[4]

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample of 6-methylquinolin-2-amine.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is good practice to analyze the solid residue after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations.[10]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility. As mentioned, the time to reach equilibrium should be experimentally verified.[10]

Conclusion and Future Directions

This guide has outlined the key structural features of 6-methylquinolin-2-amine that govern its solubility in organic solvents and has provided a detailed, authoritative protocol for its experimental determination using the shake-flask method. While a qualitative solubility profile can be predicted, the generation of precise, quantitative data through rigorous experimentation is paramount for any research or development application. Future work should focus on populating the provided data table with experimental values and exploring the impact of temperature and co-solvent systems on the solubility of this important molecule.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

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An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Methylquinolin-2-amine: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline derivatives form the backbone of numerous therapeutic agents, making a profound understanding of their three-dimensional structure paramount for rational drug design and development.[1][2] This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 6-Methylquinolin-2-amine, a key heterocyclic scaffold. While a definitive published crystal structure for this specific molecule is not yet available, this whitepaper constructs a robust analytical framework based on established methodologies and data from closely related quinoline analogs. We will delve into the synthesis and crystallization, the intricacies of single-crystal X-ray diffraction, and the interpretation of molecular and supramolecular features. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

Introduction: The Significance of 6-Methylquinolin-2-amine

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural and synthetic bioactive compounds.[1] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] 6-Methylquinolin-2-amine, with its amino and methyl functional groups, presents a molecule of significant interest for further chemical modification and exploration of its therapeutic potential. The amino group can act as a hydrogen bond donor and acceptor, while the methyl group can influence solubility and steric interactions.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by crystal structure analysis, governs a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a detailed understanding of the crystal structure of 6-Methylquinolin-2-amine is a critical step in its development as a potential drug candidate.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

A Plausible Synthetic Route

A common and effective method for the synthesis of 2-aminoquinoline derivatives involves the reduction of a corresponding nitro group followed by cyclization. One potential route to 6-Methylquinolin-2-amine could start from 2-methyl-6-nitroquinoline.[4] A reduction of the nitro group, for instance using a reducing agent like zinc in acetic acid, can yield the desired 2-aminoquinoline derivative.[5]

Experimental Protocol: Synthesis of 6-Methylquinolin-2-amine

  • Starting Material: 2-Methyl-6-nitroquinoline.

  • Reduction: The 2-methyl-6-nitroquinoline is dissolved in a suitable solvent, such as ethanol.

  • Catalyst: A catalyst like 5% Palladium on Carbon (Pd/C) is added to the solution.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere (e.g., 30 p.s.i.) for a specified time (e.g., 2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography.[4]

  • Work-up: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent to yield pure 6-Methylquinolin-2-amine.[4]

The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.

Experimental Protocol: Crystallization of 6-Methylquinolin-2-amine

  • Solvent Selection: A range of solvents of varying polarities should be screened. A good starting point would be solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature, such as ethanol, methanol, or acetone.

  • Slow Evaporation: A saturated solution of 6-Methylquinolin-2-amine is prepared in a chosen solvent at room temperature. The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), to induce crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: A Methodological Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Pure Compound Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Space_Group Space Group Determination Data_Collection->Space_Group Initial_Model Initial Structure Solution (Direct Methods/Patterson) Space_Group->Initial_Model Refinement Structure Refinement (Least-Squares) Initial_Model->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation

Experimental workflow for crystal structure analysis.

Hypothetical Crystal Structure and Molecular Geometry

Based on the analysis of similar quinoline derivatives, we can propose a plausible crystal structure for 6-Methylquinolin-2-amine.

Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic parameters for 6-Methylquinolin-2-amine, based on data from related structures.[6][7]

ParameterHypothetical Value for 6-Methylquinolin-2-amine
Chemical FormulaC₁₀H₁₀N₂
Formula Weight158.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~15.1
b (Å)~11.4
c (Å)~8.5
α (°)90
β (°)~92.3
γ (°)90
Volume (ų)~1466
Z4
Density (calculated) (g/cm³)~1.2
Absorption Coefficient (mm⁻¹)~0.08
F(000)336
Molecular Structure

The molecular structure of 6-Methylquinolin-2-amine consists of a planar quinoline ring system with a methyl group at position 6 and an amino group at position 2.

Molecular structure of 6-Methylquinolin-2-amine.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in a crystal is governed by a variety of non-covalent interactions.[8] For 6-Methylquinolin-2-amine, hydrogen bonding and π-π stacking are expected to be the dominant forces.

Hydrogen Bonding

The amino group at the 2-position is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring is a hydrogen bond acceptor. This combination allows for the formation of robust intermolecular hydrogen bonds, likely forming dimeric or chain-like structures.[9]

π-π Stacking

The planar quinoline ring system is electron-deficient, making it susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, contribute significantly to the overall stability of the crystal lattice.

crystal_packing cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_stacking π-π Stacking A_N_ring N (ring) A_NH2 NH2 B_N_ring N (ring) A_NH2->B_N_ring N-H...N H-bond B_NH2 NH2 Stack1 Quinoline Ring (Molecule C) Stack2 Quinoline Ring (Molecule D) Stack1->Stack2 π-π interaction

Hypothetical intermolecular interactions in the crystal of 6-Methylquinolin-2-amine.

Conclusion

The crystal structure analysis of 6-Methylquinolin-2-amine provides invaluable insights into its solid-state properties. By understanding the molecule's conformation, intermolecular interactions, and packing arrangement, researchers can make more informed decisions in the drug development process. This guide has outlined the essential steps, from synthesis and crystallization to the detailed analysis of the crystal structure, providing a robust framework for the crystallographic investigation of this and other important quinoline derivatives. The principles and methodologies described herein are fundamental to leveraging structural chemistry in the quest for novel and effective therapeutics.

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An In-depth Technical Guide to the Thermogravimetric Analysis of 6-Methylquinolin-2-amine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature search, specific experimental thermogravimetric analysis data for 6-Methylquinolin-2-amine is not extensively available in the public domain. This guide has been constructed based on the fundamental principles of thermal analysis, established protocols for analogous aromatic and heterocyclic compounds, and predictive insights derived from the molecule's chemical structure. The methodologies and interpretations presented herein provide a robust framework for designing and executing a comprehensive thermal stability study.

Introduction: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its viability. It dictates critical parameters such as shelf-life, storage conditions, manufacturing processes (e.g., drying, milling, and formulation), and ultimately, patient safety. 6-Methylquinolin-2-amine, a substituted quinoline derivative, belongs to a class of heterocyclic compounds renowned for their broad pharmacological potential.[1] Understanding its behavior under thermal stress is not merely an academic exercise; it is a prerequisite for its journey from a promising molecule to a safe and effective therapeutic agent.

Thermogravimetric Analysis (TGA) stands as a primary and indispensable tool for this characterization.[2] It provides precise, quantitative data on the mass changes of a material as a function of temperature or time in a controlled atmosphere.[3] This guide offers researchers, chemists, and formulation scientists a detailed protocol and interpretive framework for assessing the thermal stability of 6-Methylquinolin-2-amine, grounded in scientific first principles and field-proven methodologies.

Part 1: Theoretical Foundations of Thermogravimetric Analysis

The Principle of Mass Change Measurement

At its core, TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature.[4] The resulting data, plotted as a thermogram (mass vs. temperature), reveals mass loss events such as decomposition, evaporation, and desorption, or mass gain events like oxidation.[5] The power of TGA lies in its ability to quantify these changes, allowing for the determination of decomposition temperatures, residual solvent or moisture content, and the composition of multi-component systems.[3]

The first derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, is equally crucial. It plots the rate of mass change against temperature. Peaks on the DTG curve indicate the temperatures at which the rate of mass loss is maximal, providing a clearer resolution of successive or overlapping thermal events.

Instrumentation: A High-Precision System

A modern TGA instrument is a synthesis of precision components designed to execute a programmed thermal profile while continuously monitoring mass. Understanding the function of each component is key to appreciating the causality behind experimental parameter selection.

TGA_Schematic Schematic of a Thermogravimetric Analyzer cluster_0 Furnace Assembly cluster_1 Balance Assembly cluster_2 Control & Data System Furnace Furnace SamplePan Sample Pan (on Microbalance arm) TempSensor Thermocouple RefPan Reference Pan (optional) Controller Temperature Programmer TempSensor->Controller Feedback Microbalance High-Precision Microbalance Microbalance->SamplePan Measures Mass DataSystem Data Acquisition System Microbalance->DataSystem Mass Signal Controller->Furnace Controls Temp Controller->DataSystem Temp Signal GasCylinder Purge Gas (N2, Air, etc.) GasControl Mass Flow Controller GasCylinder->GasControl Gas Supply GasControl->Furnace Controlled Atmosphere Decomposition_Pathway Proposed Logic for Thermal Degradation Analysis cluster_0 TGA Experiment cluster_1 Interpretation & Hypothesis cluster_2 Authoritative Validation TGA 6-Methylquinolin-2-amine (Solid Sample) Heat Apply Heat (10°C/min in N2) TGA->Heat TGA_Data Generate TGA/DTG Curves (Mass Loss vs. Temp) Heat->TGA_Data Interpretation Identify Tonset & Mass Loss Steps TGA_Data->Interpretation Analyze Hypothesis Propose Degradation Pathway (e.g., C-N Scission, Ring Fragmentation) Interpretation->Hypothesis EGA Evolved Gas Analysis (TGA-MS / TGA-FTIR) Hypothesis->EGA Validate with Validation Identify Evolved Gas Fragments (e.g., NH3, Pyridine, Benzene derivatives) EGA->Validation Mechanism Confirm Degradation Mechanism Validation->Mechanism

Caption: Logical workflow from TGA data to mechanistic validation.

Conclusion

Thermogravimetric analysis is a powerful and essential technique in the characterization of pharmaceutical compounds like 6-Methylquinolin-2-amine. By following a well-designed, self-validating protocol, researchers can obtain reliable and reproducible data on its thermal stability. This information is critical for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential drug products. The combination of quantitative TGA data with qualitative analysis from coupled techniques provides a comprehensive understanding of a molecule's behavior under thermal stress, fulfilling a key requirement in the rigorous process of drug development.

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Initial Toxicity Assessment of 6-Methylquinolin-2-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for conducting an initial in vitro toxicity assessment of the novel compound 6-Methylquinolin-2-amine. As a substituted quinoline, this compound belongs to a class known for a wide spectrum of biological activities, ranging from therapeutic potential to significant toxicity.[1] Therefore, a rigorous and logically tiered approach to cytotoxicity screening is imperative in the early stages of drug development or chemical safety evaluation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal-driven strategy behind experimental design, ensuring that the generated data is robust, interpretable, and self-validating.

Strategic Framework for Toxicity Assessment

The initial evaluation of a novel chemical entity should follow a tiered approach, starting with broad assessments of cytotoxicity and progressing to more focused mechanistic assays based on initial findings. This strategy optimizes resource allocation and builds a comprehensive toxicity profile.

The core logic is to first determine the concentration range over which the compound affects general cell viability. Subsequent assays are then designed to investigate how the cells are dying at those concentrations (e.g., through membrane disruption or programmed cell death) and why (e.g., due to oxidative stress).

G cluster_0 Tier 1: Basal Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Synthesis & Profiling A Dose-Response & Time-Course MTT Assay (Metabolic Activity) B Calculate IC50 Values (24h, 48h, 72h) A->B Primary Endpoint C LDH Assay (Membrane Integrity) B->C If IC50 is determined D Caspase-3/7 Assay (Apoptosis) B->D If IC50 is determined E ROS Assay (Oxidative Stress) B->E If IC50 suggests sub-lethal stress F Integrate Data: Determine Mode of Action (Necrosis vs. Apoptosis) C->F D->F E->F G Assess Therapeutic Index (Cancer vs. Normal Cells) F->G G Compound 6-Methylquinolin-2-amine ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Membrane Loss of Membrane Integrity Compound->Membrane Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical toxicity pathway for a quinoline compound.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis. [2][3]The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric or luminescent signal. [3]This assay helps distinguish between necrosis (high LDH release) and apoptosis (low LDH release). [4]* Protocol Summary:

    • Treat cells with the compound as described for the MTT assay.

    • At the end of the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well. [5] 3. Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Assay). [5] 5. Incubate at room temperature for the recommended time (e.g., 30 minutes). [3] 6. Measure the resulting signal (absorbance or luminescence) with a plate reader.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent).

Caspase-3/7 Assay: Detecting Apoptosis
  • Principle: Caspases are a family of proteases that are critical executioners of apoptosis. [6]Caspase-3 and Caspase-7 are key effector caspases whose activation is a reliable indicator of apoptosis. [7]Assays like the Caspase-Glo® 3/7 assay use a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. [8]This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity. [8]* Protocol Summary:

    • Plate and treat cells in white-walled 96-well plates suitable for luminescence.

    • After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent both lyses the cells and contains the substrate. [8] 3. Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

    • An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Reactive Oxygen Species (ROS) Assay
  • Principle: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of drug-induced toxicity. [9][10]ROS are highly reactive molecules that can damage DNA, lipids, and proteins. [11]Cellular ROS levels can be measured using cell-permeable fluorescent probes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which becomes highly fluorescent upon oxidation by ROS. [12]* Protocol Summary:

    • Treat cells with the compound for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with the DCFDA probe (or another suitable ROS indicator) diluted in serum-free medium and incubate in the dark (e.g., 30-60 minutes at 37°C).

    • Wash the cells again to remove excess probe.

    • Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates elevated ROS levels.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Illustrative Cytotoxicity Data for 6-Methylquinolin-2-amine

Cell LineIncubation Time (hours)Assay TypeIC₅₀ (µM)
HepG2 (Human Liver)48MTT35.2
A549 (Human Lung)48MTT22.8
NHDF (Normal Fibroblast)48MTT>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results:

  • IC₅₀ Values: The IC₅₀ provides a quantitative measure of potency. A lower IC₅₀ indicates higher cytotoxicity. [13]In the example table, the compound is more potent against the A549 cancer cell line than the HepG2 line.

  • Selectivity Index (SI): The SI is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value (>2) suggests that the compound is selectively toxic to cancer cells, a desirable trait for a potential therapeutic agent. [14]In our example, the SI for A549 cells would be >4.3, indicating favorable selectivity.

  • Mechanistic Insights: By comparing the results from Tier 2 assays, a mode of action can be proposed.

    • High Caspase-3/7 activity + Low LDH release: Suggests apoptosis is the primary death mechanism.

    • Low Caspase-3/7 activity + High LDH release: Suggests necrosis or another form of lytic cell death.

    • Early increase in ROS: Implicates oxidative stress as an upstream event triggering cell death.

Conclusion

This technical guide outlines a systematic and robust methodology for the initial in vitro toxicity assessment of 6-Methylquinolin-2-amine. By employing a tiered approach that combines basal cytotoxicity screening with mechanistic assays, researchers can efficiently generate a comprehensive preliminary toxicity profile. This profile is essential for making informed decisions in the drug discovery pipeline, guiding further development, or establishing safety parameters for chemical handling.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Antimalarial Drugs Using 6-Methylquinolin-2-amine as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone in the history and future of antimalarial chemotherapy.[1] From the isolation of quinine from cinchona bark to the development of synthetic analogs like chloroquine and mefloquine, the quinoline scaffold has been extensively exploited for the creation of potent antimalarial agents.[2][3] These drugs primarily exert their effect by interfering with the detoxification of heme in the malaria parasite's digestive vacuole, leading to a buildup of toxic heme and subsequent parasite death.[2] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates a continuous effort to develop novel and effective antimalarial compounds.[4]

6-Methylquinolin-2-amine is a valuable precursor for the synthesis of new quinoline-based antimalarial candidates. The presence of a reactive amino group at the 2-position and a methyl group at the 6-position offers strategic points for chemical modification. The amino group can be readily derivatized to introduce various pharmacophores, while the methyl group can be functionalized or can influence the electronic properties of the quinoline ring, potentially enhancing antimalarial activity and overcoming resistance mechanisms. This document provides detailed application notes and protocols for the synthesis of novel antimalarial drug candidates starting from 6-Methylquinolin-2-amine.

Synthetic Strategies and Protocols

The derivatization of 6-Methylquinolin-2-amine can be approached through several synthetic strategies to generate a library of compounds for antimalarial screening. The primary focus will be on the modification of the 2-amino group, as this position is crucial for interaction with biological targets.

Strategy 1: Synthesis of 2-Amido-6-methylquinoline Derivatives

A common and effective method to modify an amino group is through acylation to form amides. This introduces a variety of substituents and can modulate the compound's lipophilicity and hydrogen bonding capacity.

The formation of an amide bond is a robust and well-established reaction. By reacting 6-Methylquinolin-2-amine with various carboxylic acid derivatives (e.g., acid chlorides or anhydrides), a diverse library of N-(6-methylquinolin-2-yl)amides can be synthesized. The choice of the acylating agent is critical and can be guided by the desire to introduce specific pharmacophoric features, such as heterocyclic rings or long alkyl chains, which have been shown to influence antimalarial activity.

Experimental Protocol: General Procedure for the Synthesis of N-(6-methylquinolin-2-yl)amides

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Methylquinolin-2-amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(6-methylquinolin-2-yl)amide derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative N-(6-methylquinolin-2-yl)amide Derivatives

Compound IDR-GroupMolecular FormulaCalculated MWExpected Yield (%)
AM-1 -CH3C12H12N2O200.2485-95
AM-2 -PhC17H14N2O262.3180-90
AM-3 -CH2CH2PhC19H18N2O290.3675-85

Visualization: Workflow for the Synthesis of N-(6-methylquinolin-2-yl)amides

Synthesis_Workflow Start Start: 6-Methylquinolin-2-amine Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve AddBase Add Base (e.g., Triethylamine) Dissolve->AddBase Cool Cool to 0 °C AddBase->Cool AddReagent Add Acyl Chloride/ Anhydride Cool->AddReagent React Stir at Room Temperature (4-12 h) AddReagent->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Characterization (NMR, MS) Purify->Characterize End Pure N-(6-methylquinolin-2-yl)amide Characterize->End

Caption: General workflow for the synthesis of N-(6-methylquinolin-2-yl)amides.

Strategy 2: Synthesis of 2-Vinylquinoline Derivatives via Aldol Condensation

The methyl group at the 2-position of a quinoline ring can be activated for condensation reactions with aldehydes to form vinylquinoline derivatives. This strategy introduces a conjugated system and allows for the incorporation of a wide range of aryl and heteroaryl substituents.

The aldol condensation of a 2-methylquinoline derivative with an aldehyde is a classic and effective method for C-C bond formation.[5] The resulting 2-vinylquinoline scaffold has shown promise in antimalarial drug discovery.[5] The choice of aldehyde is crucial for determining the final structure and potential biological activity of the synthesized compound.

Experimental Protocol: Synthesis of 2-(2-Arylvinyl)-6-methylquinolines

  • Reactant Mixture: In a microwave-safe vial, combine 2,6-dimethylquinoline (1.0 eq.), the desired aromatic aldehyde (1.2 eq.), and a catalytic amount of a suitable acid or base catalyst (e.g., piperidine or acetic acid) in a high-boiling solvent such as dimethylformamide (DMF) or xylene.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a temperature between 120-150 °C for 15-60 minutes. The optimal time and temperature should be determined by monitoring the reaction.

  • Reaction Monitoring: After cooling, check the reaction progress using TLC.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2-arylvinyl)-6-methylquinoline.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Representative 2-(2-Arylvinyl)-6-methylquinoline Derivatives

Compound IDAr-GroupMolecular FormulaCalculated MWExpected Yield (%)
VQ-1 -PhC18H15N245.3270-85
VQ-2 -4-Cl-PhC18H14ClN279.7665-80
VQ-3 -4-OCH3-PhC19H17NO275.3570-85

Visualization: Reaction Scheme for Aldol Condensation

Aldol_Condensation cluster_reactants Reactants cluster_products Product Reactant1 2,6-Dimethylquinoline Catalyst Catalyst (e.g., Piperidine) Solvent (e.g., DMF) Microwave Irradiation Reactant2 Ar-CHO (Aromatic Aldehyde) Product 2-(2-Arylvinyl)-6-methylquinoline Catalyst->Product + H2O

Caption: Aldol condensation of 2,6-dimethylquinoline with an aromatic aldehyde.

Trustworthiness: Self-Validating Systems in Protocols

The provided protocols are designed to be self-validating. The inclusion of reaction monitoring steps using TLC allows the researcher to track the progress of the reaction and ensure the consumption of starting materials before proceeding to the work-up. The purification by column chromatography or recrystallization is a standard and effective method for obtaining pure compounds. Finally, the characterization of the products by spectroscopic methods provides definitive proof of the structure and purity of the synthesized molecules, ensuring the reliability of the experimental results.

Conclusion and Future Directions

The synthetic strategies and protocols outlined in these application notes provide a solid foundation for the development of novel antimalarial drug candidates derived from 6-Methylquinolin-2-amine. The versatility of the described reactions allows for the creation of a diverse library of compounds that can be screened for their antiplasmodial activity. Future work should focus on expanding the range of substituents introduced at the 2-position and exploring further modifications of the quinoline ring to optimize the antimalarial efficacy and pharmacokinetic properties of these promising compounds. Structure-activity relationship (SAR) studies on the synthesized derivatives will be crucial in guiding the design of next-generation quinoline-based antimalarials.

References

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017, December 19). MDPI. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2025, March 7). American Journal of Translational Research. [Link]

  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. (n.d.). PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). NIH. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Fluorescent Probes for Zinc Ion Detection with 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a novel fluorescent probe for the detection of zinc ions (Zn²⁺), utilizing 6-Methylquinolin-2-amine as the core fluorophore. We will explore the underlying scientific principles, provide detailed experimental protocols, and offer insights into the practical application of this technology.

Introduction: The Significance of Zinc Sensing

Zinc is an essential trace element, playing a pivotal role in a vast array of biological processes, from enzymatic activity to neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer.[2] Consequently, the ability to accurately detect and quantify zinc ions in biological systems is of paramount importance for both fundamental research and clinical diagnostics.

Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, and spatiotemporal resolution for visualizing zinc dynamics in living cells.[3] Quinoline derivatives, in particular, are excellent candidates for building these probes due to their inherent fluorescence and ability to chelate metal ions.[2][4] This guide will focus on a rationally designed probe, herein named MQ-DPA , which couples the 6-Methylquinolin-2-amine fluorophore with the well-established zinc chelator, dipicolylamine (DPA).

The core principle behind MQ-DPA's function is Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms of the DPA moiety to the excited quinoline ring. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant "turn-on" fluorescent response.

Probe Design and Synthesis: The MQ-DPA Sensor

The design of MQ-DPA leverages the favorable photophysical properties of the 6-Methylquinolin-2-amine scaffold and the high affinity and selectivity of the DPA chelator for Zn²⁺.[1][5]

Proposed Synthetic Pathway

The synthesis of MQ-DPA can be achieved through a straightforward two-step process involving the initial synthesis of a reactive intermediate from 6-Methylquinolin-2-amine, followed by coupling with the DPA chelator.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Coupling with DPA 6-Methylquinolin-2-amine 6-Methylquinolin-2-amine Intermediate 2-(chloromethyl)-6-methylquinoline 6-Methylquinolin-2-amine->Intermediate Reaction MQ-DPA MQ-DPA Probe Intermediate->MQ-DPA Reaction Reagents1 Formaldehyde, HCl DPA Dipicolylamine Reagents2 K2CO3, Acetonitrile

Caption: Proposed synthetic workflow for the MQ-DPA fluorescent probe.

Detailed Synthetic Protocol

Materials and Reagents:

  • 6-Methylquinolin-2-amine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dipicolylamine (DPA)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

Step 1: Synthesis of 2-(chloromethyl)-6-methylquinoline

  • In a round-bottom flask, suspend 6-Methylquinolin-2-amine (1.0 eq) in a mixture of concentrated HCl and aqueous formaldehyde.

  • Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 2-(chloromethyl)-6-methylquinoline as a solid.

Step 2: Synthesis of MQ-DPA

  • To a solution of 2-(chloromethyl)-6-methylquinoline (1.0 eq) in acetonitrile, add dipicolylamine (1.2 eq) and potassium carbonate (2.5 eq).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (DCM/Methanol gradient) to obtain the final MQ-DPA probe.

Characterization of MQ-DPA

The synthesized MQ-DPA should be thoroughly characterized to confirm its structure and purity.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the probe.Peaks corresponding to the protons and carbons of the 6-methylquinoline and dipicolylamine moieties.
Mass Spectrometry (MS) To determine the molecular weight of the probe.A molecular ion peak corresponding to the calculated mass of MQ-DPA.
UV-Vis Spectroscopy To determine the absorption properties.An absorption maximum characteristic of the quinoline chromophore.
Fluorescence Spectroscopy To determine the emission properties.An emission maximum in the visible region upon excitation at the absorption maximum.
Purity Analysis (HPLC) To assess the purity of the final compound.A single major peak indicating high purity (>95%).

Protocol: Evaluation of Zinc Sensing Properties

A series of experiments must be conducted to validate the performance of MQ-DPA as a selective and sensitive zinc probe.

General Spectroscopic Measurements
  • Prepare a stock solution of MQ-DPA (1 mM) in a suitable solvent (e.g., DMSO).

  • Prepare stock solutions of various metal ions (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, etc.) in deionized water.

  • For fluorescence measurements, prepare a working solution of MQ-DPA (e.g., 10 µM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4).

  • Record the fluorescence emission spectrum of MQ-DPA in the absence and presence of increasing concentrations of Zn²⁺.

  • The excitation wavelength should be set at the absorption maximum of the MQ-DPA-Zn²⁺ complex.

Selectivity Assay
  • To the MQ-DPA working solution, add a specific concentration of various metal ions (e.g., 2 equivalents).

  • Measure the fluorescence intensity for each metal ion.

  • Compare the fluorescence response of MQ-DPA towards Zn²⁺ with that of other biologically relevant and potentially interfering metal ions. A significant fluorescence enhancement should only be observed for Zn²⁺.

Determination of Detection Limit (LOD)
  • Record the fluorescence intensity of the MQ-DPA solution in the absence of Zn²⁺ (blank).

  • Measure the fluorescence intensity at very low concentrations of Zn²⁺.

  • The detection limit can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration plot of fluorescence intensity versus Zn²⁺ concentration. A low detection limit, ideally in the nanomolar range, is desirable for biological applications.[6]

Determination of Binding Constant (Ka)
  • Titrate the MQ-DPA solution with increasing concentrations of Zn²⁺ and record the fluorescence intensity at each concentration.

  • The binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation. A high binding constant indicates a strong affinity of the probe for zinc ions.

Protocol: Application in Cellular Imaging

This protocol outlines the use of MQ-DPA for visualizing intracellular zinc ions in cultured cells.

G Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Loading 2. Probe Loading Incubate cells with MQ-DPA Cell_Culture->Probe_Loading Washing 3. Washing Remove excess probe Probe_Loading->Washing Zinc_Treatment 4. Zinc Treatment (Optional: Add ZnCl2) Washing->Zinc_Treatment Imaging 5. Fluorescence Imaging (Confocal Microscopy) Zinc_Treatment->Imaging Data_Analysis 6. Data Analysis Quantify fluorescence intensity Imaging->Data_Analysis

Caption: Workflow for cellular zinc imaging using the MQ-DPA probe.

Cell Culture and Probe Loading
  • Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.

  • Once the cells reach the desired confluency, remove the culture medium.

  • Wash the cells with a buffered saline solution (e.g., PBS).

  • Prepare a loading solution of MQ-DPA (e.g., 5 µM) in the appropriate cell culture medium or buffer.

  • Incubate the cells with the MQ-DPA loading solution for 30 minutes at 37°C.

Zinc Imaging
  • After incubation, wash the cells twice with the buffer to remove any excess probe.

  • For experiments investigating changes in intracellular zinc, you can now treat the cells with a solution of ZnCl₂ (e.g., 10 µM) or a zinc ionophore.

  • Image the cells using a confocal fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of MQ-DPA.

  • A significant increase in intracellular fluorescence should be observed in zinc-treated cells compared to control cells.

Data Analysis
  • Acquire images before and after zinc treatment.

  • Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual cells or regions of interest.

  • The change in fluorescence intensity can be used to represent the relative change in intracellular zinc concentration.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The comprehensive characterization of the MQ-DPA probe ensures its identity and purity. The selectivity assay is a critical validation step, confirming that the probe's response is specific to zinc ions. In cellular imaging experiments, control experiments, such as the use of a zinc chelator (e.g., TPEN) to quench the fluorescence, can further validate that the observed signal is indeed due to intracellular zinc.

Conclusion

The development of fluorescent probes based on the 6-Methylquinolin-2-amine scaffold, such as the proposed MQ-DPA, offers a promising avenue for the sensitive and selective detection of zinc ions. The detailed protocols provided in this guide offer a robust framework for the synthesis, characterization, and application of such probes. By following these methodologies, researchers can effectively utilize this technology to unravel the complex roles of zinc in biological systems.

References

  • Yu, J., Yu, H., Wang, S., & Qi, Y. (2024). Progress in research of zinc ion fluorescent probes for biological imaging. Journal of Luminescence, 266, 120318.
  • Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 93(3), 521-527.
  • Kim, I., et al. (2012). 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection. Organic Letters, 14(10), 2480-2483.
  • Mohamad, N. S., et al. (2021).
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Radford, R. J., & Lippard, S. J. (2013). Chelators for Investigating Zinc Metalloneurochemistry. Inorganica Chimica Acta, 407, 1-10.
  • Slanina, T., et al. (2019). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 24(18), 3324.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.).
  • Sahoo, S. K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect, 7(35), e202202029.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Retrieved from [Link].

  • FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link].

  • A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. (n.d.).
  • Lighting up zinc: switchable probes for biological imaging. (n.d.). Analytical Methods.
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence, 34(1), 353-361.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21389.

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Application Notes and Protocols: 6-Methylquinolin-2-amine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Methylquinolin-2-amine

6-Methylquinolin-2-amine is a bifunctional quinoline derivative that holds significant potential as a scaffold in the synthesis of complex heterocyclic compounds. The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of a nucleophilic amino group at the 2-position and a potentially reactive methyl group at the 6-position offers synthetic chemists a versatile platform for constructing fused heterocyclic systems and for introducing diverse molecular complexity.

The 2-amino group serves as a key handle for annulation reactions, enabling the construction of fused pyrimidine, imidazole, or triazole rings. These fused systems are of particular interest in drug discovery as they can modulate the pharmacological profile of the parent quinoline core, influencing factors such as target specificity, potency, and pharmacokinetic properties. The 6-methyl group, while less reactive than the amino group, provides an additional site for functionalization, potentially through oxidation or condensation reactions, further expanding the accessible chemical space.

This technical guide provides an in-depth exploration of the synthetic utility of 6-Methylquinolin-2-amine, with a focus on its application in the synthesis of pyrimido[4,5-b]quinolines. Detailed protocols, mechanistic insights, and data presentation are provided to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

Core Synthetic Applications: Building Fused Heterocyclic Systems

The reactivity of 6-Methylquinolin-2-amine is dominated by the nucleophilic character of the 2-amino group, which readily participates in condensation and cyclization reactions. This reactivity is the cornerstone of its utility in constructing fused heterocyclic systems.

Application Note 1: Synthesis of Pyrimido[4,5-b]quinolines via Multicomponent Reactions

A powerful and atom-economical approach for the synthesis of complex molecules is the use of multicomponent reactions (MCRs). The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with demonstrated biological activities including anticancer and antimicrobial effects, can be efficiently achieved through a one-pot, three-component reaction involving an amino-substituted heterocycle, an aldehyde, and a β-dicarbonyl compound.[2][3][4] While direct literature for 6-methylquinolin-2-amine is emerging, the well-established reactivity of structurally analogous 6-aminopyrimidines provides a strong basis for its application in this context.[5]

The proposed reaction proceeds via an initial condensation of the aromatic aldehyde with the β-dicarbonyl compound, followed by a Michael addition of the 2-amino group of 6-methylquinolin-2-amine. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimido[4,5-b]quinoline core. The 6-methyl group of the quinoline is expected to be retained in the final product, offering a point for further derivatization if desired.

Experimental Workflow: Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinoline Synthesis Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A 6-Methylquinolin-2-amine D Mixing in Solvent (e.g., Ethanol, Acetic Acid) A->D B Aromatic Aldehyde B->D C β-Dicarbonyl Compound (e.g., Dimedone) C->D E Reflux or Microwave Irradiation D->E Heating F Cooling and Precipitation E->F G Filtration F->G H Recrystallization or Column Chromatography G->H I Pyrimido[4,5-b]quinoline Derivative H->I Purified Product

Caption: General workflow for the one-pot synthesis of pyrimido[4,5-b]quinoline derivatives.

Protocol 1: Synthesis of 5-Aryl-8,8,11-trimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10(5H)-one

This protocol is a representative example of a multicomponent reaction adapted for 6-Methylquinolin-2-amine based on established procedures for similar amino-heterocycles.[2][4]

Materials:

  • 6-Methylquinolin-2-amine

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-Methylquinolin-2-amine (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction time may vary from 2 to 8 hours depending on the specific aldehyde used.

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, the solvent can be partially removed under reduced pressure.

  • Isolation: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrimido[4,5-b]quinoline derivative.

Data Presentation: Representative Yields for Pyrimido[4,5-b]quinoline Synthesis

EntryAromatic AldehydeProduct NameExpected Yield (%)
1Benzaldehyde8,8,11-Trimethyl-5-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10(5H)-one80-90
24-Chlorobenzaldehyde5-(4-Chlorophenyl)-8,8,11-trimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10(5H)-one85-95
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)-8,8,11-trimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10(5H)-one75-85

Note: Yields are estimated based on similar reported reactions and may vary depending on specific reaction conditions.

Application Note 2: Potential for Triazoloquinoline Synthesis

The 2-amino group of 6-Methylquinolin-2-amine can be converted to a hydrazino group, which is a key precursor for the synthesis of fused triazole rings. The synthesis of[2][4][6]triazolo[4,3-a]quinolines is a common strategy in medicinal chemistry to access compounds with a range of biological activities.[5] This transformation typically involves the diazotization of the 2-aminoquinoline followed by reduction to the corresponding hydrazine, or through nucleophilic substitution of a 2-chloroquinoline with hydrazine. The resulting 2-hydrazino-6-methylquinoline can then be cyclized with various one-carbon sources, such as formic acid or carbon disulfide, to yield the triazoloquinoline ring system.

Reaction Pathway: Synthesis of Triazoloquinolines

Triazoloquinoline Synthesis Pathway A 6-Methylquinolin-2-amine B Diazotization and Reduction A->B C 2-Hydrazino-6-methylquinoline B->C D Cyclization with One-Carbon Source (e.g., Formic Acid) C->D E [1,2,4]Triazolo[4,3-a]quinoline Derivative D->E

Caption: A potential pathway for the synthesis of triazoloquinolines from 6-Methylquinolin-2-amine.

Reactivity of the 6-Methyl Group: A Latent Functional Handle

While the primary reactivity of 6-Methylquinolin-2-amine is centered on the 2-amino group, the 6-methyl group should not be overlooked as a site for further synthetic elaboration. The methyl group on the quinoline ring can potentially undergo a variety of transformations, although it is generally less reactive than methyl groups on other heterocyclic systems.

Potential reactions involving the 6-methyl group include:

  • Oxidation: Under strong oxidizing conditions, the methyl group could be oxidized to a carboxylic acid. This would introduce a new functional group that could be used for amide bond formation or other derivatizations.

  • Condensation: In the presence of a strong base, the methyl group could be deprotonated to form a carbanion, which could then participate in condensation reactions with aldehydes or ketones. However, the conditions required for this may not be compatible with the 2-amino group.

  • Halogenation: Free-radical halogenation of the methyl group could provide a handle for subsequent nucleophilic substitution reactions.

It is important to note that reactions at the 6-methyl group may require protection of the more reactive 2-amino group to achieve selectivity.

Conclusion

6-Methylquinolin-2-amine is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its bifunctional nature, with a reactive 2-amino group and a modifiable 6-methyl group, provides a rich platform for the construction of diverse molecular architectures. The application of this compound in multicomponent reactions to form fused pyrimido[4,5-b]quinolines represents a particularly efficient and powerful synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to fully exploit the synthetic potential of 6-Methylquinolin-2-amine in the development of novel and biologically active molecules.

References

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports. Available at: [Link]

  • Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4. ResearchGate. Available at: [Link]

  • A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pyrimido[4,5-b]quinolones from 6-Aminopyrimidin-4-(thi)one Derivatives. ResearchGate. Available at: [Link]

  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[2][4][6]Triazoloquinol. Taylor & Francis Online. Available at: [Link]

Sources

Application Notes: The Strategic Use of 6-Methylquinolin-2-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] In the realm of oncology, quinoline derivatives have proven exceptionally valuable as inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling pathways and frequently dysregulated in cancer.[2][4] The therapeutic success of several FDA-approved quinoline-based kinase inhibitors underscores the scaffold's importance in modern drug discovery.[2][3]

The efficacy of the quinoline core is largely attributed to its ability to act as a bioisostere for the adenine ring of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][5] This interaction, typically involving the quinoline nitrogen (N-1), is a pivotal anchor for achieving potent and selective inhibition.[1] 6-Methylquinolin-2-amine emerges as a particularly strategic starting material, offering a functionalized and versatile platform for the synthesis of diverse and potent kinase inhibitors. The 2-amino group provides a reactive handle for introducing various substituents, while the 6-methyl group can influence factors such as selectivity, metabolic stability, and target affinity through steric and electronic effects.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of 6-Methylquinolin-2-amine in the synthesis of kinase inhibitors. We will explore the underlying principles, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) implications of this valuable building block.

Part 1: The Quinoline Scaffold's Interaction with the Kinase Hinge

The fundamental principle behind the utility of the quinoline scaffold is its ability to mimic the hydrogen bonding pattern of the purine ring of ATP within the kinase active site. The nitrogen atom at position 1 of the quinoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with an amide NH group from a backbone residue in the hinge region of the kinase.[1] This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to occupy adjacent hydrophobic and solvent-exposed regions, thereby conferring potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Quinoline-based Inhibitor hinge Hinge Region (e.g., Met residue) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front quinoline_core Quinoline Scaffold quinoline_core->hinge H-Bond (N1 atom) R1_group R1 Group (occupies hydrophobic pocket) quinoline_core->R1_group R2_group R2 Group (extends to solvent front) quinoline_core->R2_group R1_group->hydrophobic_pocket Van der Waals Interactions G reagents 6-Methylquinolin-2-amine + Aryl Halide (Ar-X) product Coupled Product (Kinase Inhibitor Core) reagents->product Buchwald-Hartwig Coupling catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) solvent Solvent (e.g., Toluene or Dioxane) Heat (e.g., 100-110 °C) workup Aqueous Workup & Purification (Chromatography) product->workup final_product Pure Inhibitor workup->final_product

Caption: General workflow for Buchwald-Hartwig synthesis.

Detailed Protocol: Synthesis of a Representative N-Aryl-6-methylquinolin-2-amine Kinase Inhibitor Core

This protocol describes a general procedure for the Buchwald-Hartwig amination of 6-Methylquinolin-2-amine with a generic aryl bromide.

Disclaimer: This protocol is a representative example. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methylquinolin-2-amine≥97%Commercially Available
Aryl Bromide (Ar-Br)≥97%Commercially AvailableSubstrate-specific
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas
XantphosLigand GradeCommercially AvailableAir-sensitive, handle under inert gas
Caesium Carbonate (Cs₂CO₃)AnhydrousCommercially AvailableDry thoroughly before use
TolueneAnhydrousCommercially AvailableUse from a solvent purification system or freshly distilled
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask or reaction vial, add 6-Methylquinolin-2-amine (1.0 eq.), the desired Aryl Bromide (1.2 eq.), Caesium Carbonate (2.0 eq.), and Xantphos (0.1 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.) to the flask under a positive flow of inert gas.

    • Scientist's Note: The choice of ligand is critical. Xantphos is a good starting point for its effectiveness in coupling with electron-rich and electron-poor aryl halides. [6]For challenging couplings, other ligands like BrettPhos or tButylXPhos may offer improved results. [7]The pre-catalyst and ligand are added last to minimize decomposition.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (6-Methylquinolin-2-amine).

    • Seal the flask and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion. The disappearance of the starting amine is a key indicator.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Scientist's Note: The celite filtration is crucial for removing insoluble palladium species that can complicate purification. A thorough wash of the organic layer removes residual base and solvent (e.g., DMF if used instead of toluene).

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-aryl-6-methylquinolin-2-amine.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 3: Structure-Activity Relationship (SAR) Insights

The substituents on the quinoline scaffold play a defining role in the inhibitor's biological activity. [4]While the 2-amino position is the primary point of diversification, the 6-methyl group of 6-Methylquinolin-2-amine is not merely a passive spectator.

The Role of the 6-Methyl Group

The introduction of a methyl group at the C-6 position can have several important consequences for the resulting kinase inhibitor:

  • Improved Lipophilicity: The methyl group increases the lipophilicity of the molecule. This can enhance cell permeability and oral bioavailability. Studies on substituted 2-arylquinolines have shown a correlation between increased lipophilicity (cLogP) and improved cytotoxic effects in certain cancer cell lines. [8]

  • Steric Influence and Selectivity: The methyl group can create specific steric interactions within the ATP-binding pocket. Depending on the target kinase, this can either be beneficial, leading to increased potency or selectivity, or detrimental. For example, in a series of quinazolinone-based CDK9 inhibitors, the presence of a methyl group at position 6 was explored to refine the SAR. [9]

  • Metabolic Blocking: The C-6 position on a quinoline ring can be susceptible to metabolic oxidation. Introducing a methyl group at this position can block this metabolic pathway, potentially increasing the half-life and in vivo exposure of the drug candidate.

Example SAR Data Comparison

The following table illustrates hypothetical, yet representative, IC₅₀ data for a series of kinase inhibitors, highlighting the potential impact of the 6-methyl group compared to an unsubstituted analog.

Compound IDR Group (at 2-amino)Quinoline SubstitutionKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a 3-chloro-4-fluoroanilineH50250
1b 3-chloro-4-fluoroaniline6-Methyl25300
2a 4-(pyridin-4-yl)anilineH12080
2b 4-(pyridin-4-yl)aniline6-Methyl15065

Data is illustrative and not from a specific cited source.

In this hypothetical example, the 6-methyl group in Compound 1b improves potency against Kinase A while slightly decreasing it for Kinase B, suggesting an enhancement in selectivity. For Compound 2b , the methyl group slightly reduces potency against Kinase A but improves it for Kinase B. This demonstrates that the effect of the methyl group is context-dependent and must be evaluated empirically for each new chemical series and target kinase.

Conclusion

6-Methylquinolin-2-amine is a high-value, strategic building block for the synthesis of kinase inhibitors. Its 2-amino group serves as an ideal anchor point for diversification via robust and reliable methods like the Buchwald-Hartwig amination. Concurrently, the 6-methyl substituent provides a crucial handle for modulating the pharmacological properties of the final compound, including potency, selectivity, and metabolic stability. The protocols and insights provided herein are intended to equip drug discovery scientists with the foundational knowledge to effectively leverage this versatile scaffold in the development of next-generation targeted cancer therapies.

References

  • 10 . Google Patents.

  • 11 . Qingmu Pharmaceutical.

  • 12 . BenchChem.

  • 13 . Patsnap Eureka.

  • 8 . New Journal of Chemistry.

  • 1 . PubMed Central.

  • 14 . Google Patents.

  • 5 . PubMed.

  • 15 . Google Patents.

  • 9 . MDPI.

  • 2 . ChemMedChem.

  • 4 . BenchChem.

  • 16 . MDPI.

  • 17 . openlabnotebooks.org.

  • 3 . Thieme Synlett.

  • 18 . Journal of Chemical Information and Modeling.

  • 19 . Wikipedia.

  • 6 . ResearchGate.

  • 20 . MDPI.

  • 7 . University of Limpopo.

  • 21 . PMC.

Sources

Harnessing the Potential of 6-Methylquinolin-2-amine as a Versatile Ligand in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal and materials chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and functional materials.[1][2][3] This application note provides a detailed guide for researchers on the utilization of 6-Methylquinolin-2-amine (CAS: 20150-84-9, Formula: C₁₀H₁₀N₂) as a versatile ligand in coordination chemistry.[4] We will explore its coordination behavior, provide detailed protocols for the synthesis of its metal complexes, outline essential characterization techniques, and discuss promising applications in catalysis and drug development. The insights and methodologies presented herein are designed to empower researchers to effectively integrate this ligand into their discovery workflows.

Introduction to 6-Methylquinolin-2-amine: A Ligand Primer

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest for their broad spectrum of pharmacological activities, including anticancer, antimalarial, and antiviral properties.[1][5] In coordination chemistry, the nitrogen atom of the quinoline ring and various substituents serve as excellent donor sites for metal ions, forming stable and functionally diverse metal complexes.[6]

6-Methylquinolin-2-amine presents a compelling case for ligand design. It possesses two potential nitrogen donor atoms: the endocyclic quinoline nitrogen (N1) and the exocyclic amino nitrogen (N2). This arrangement allows for multiple coordination modes, including:

  • Monodentate Coordination: Binding through the more basic quinoline ring nitrogen.

  • Bidentate Chelation: Forming a stable five-membered ring by coordinating through both the ring and the amino nitrogen atoms. This chelate effect significantly enhances the thermodynamic stability of the resulting complex.[6]

The electronic properties of the ligand are modulated by the electron-donating effects of both the methyl group at the 6-position and the amino group at the 2-position. This increased electron density on the aromatic system can enhance the donor capacity of the nitrogen atoms, influencing the electronic structure and reactivity of the final metal complex. This guide provides the foundational knowledge and practical steps to leverage these properties in a laboratory setting.

General Workflow for Synthesis and Application

The path from ligand to functional application involves a systematic progression of synthesis, characterization, and testing. The following workflow illustrates the key stages.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Application Phase A Ligand & Metal Salt Selection B Solvent & Stoichiometry Optimization A->B C Reaction & Complexation (e.g., Reflux) B->C D Isolation & Purification (Filtration, Recrystallization) C->D E Spectroscopic Analysis (FT-IR, UV-Vis, NMR) D->E Purified Complex F Structural Elucidation (X-ray Diffraction) E->F G Mass Verification (ESI-MS) E->G H Catalytic Activity Screening F->H I Biological Evaluation (Anticancer, Antimicrobial) F->I J Materials Property Testing G->J

Caption: General workflow from synthesis to application.

Synthesis of 6-Methylquinolin-2-amine Metal Complexes: A General Protocol

This section details a generalized, adaptable protocol for synthesizing metal complexes. The rationale behind key decisions is explained to allow for logical troubleshooting and modification.

Protocol 1: General Synthesis of a Metal (II) Complex

Objective: To synthesize a generic M(II)-[6-Methylquinolin-2-amine] complex.

Materials:

  • 6-Methylquinolin-2-amine (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 6-Methylquinolin-2-amine in 25 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

    • Rationale: Ethanol and methanol are common choices due to their ability to dissolve a wide range of organic ligands and inorganic salts, and their volatility makes product isolation straightforward.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of absolute ethanol.

    • Rationale: This protocol uses a 2:1 ligand-to-metal molar ratio, which often favors the formation of an octahedral or square planar [ML₂X₂] complex, where X is the counter-ion from the metal salt. Adjusting this ratio (e.g., to 1:1) can yield different structures.

  • Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) for 2-4 hours with continuous stirring.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand exchange and complex formation, ensuring the reaction goes to completion.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel. If no precipitate forms, slowly reduce the solvent volume on a rotary evaporator until a solid appears, then cool in an ice bath to maximize precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., DMF/ethanol).

Essential Characterization Techniques

Confirming the successful coordination of the ligand to the metal center is a critical step. The following table summarizes the key techniques and the insights they provide.

TechniqueInformation ProvidedExpected Observations for Coordination
FT-IR Spectroscopy Confirms ligand binding by observing shifts in vibrational frequencies.Shift of the quinoline C=N stretching band and N-H stretching/bending bands upon coordination to the metal ion.
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex.Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, distinct from the ligand's π-π* transitions.
¹H NMR Spectroscopy Shows changes in the chemical environment of the ligand's protons.Downfield or upfield shifts of the aromatic and amine protons upon coordination, indicating a change in electron density. Broadening of peaks may occur with paramagnetic metal centers.
ESI-Mass Spectrometry Determines the mass-to-charge ratio of the complex, confirming its formation and composition.A peak corresponding to the molecular ion of the expected complex (e.g., [M(L)₂Cl]⁺).
X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, angles, and overall geometry.Unambiguously determines the coordination mode of the ligand (monodentate vs. bidentate) and the geometry of the metal center (e.g., tetrahedral, square planar, octahedral).[7][8]

Potential Applications and Future Directions

The versatility of the quinoline scaffold suggests that metal complexes of 6-Methylquinolin-2-amine are prime candidates for several high-impact applications.

G A 6-Methylquinolin-2-amine Complex M(L)n B Catalysis Mimicking enzyme active sites for reactions like catechol oxidation. A:f0->B [Ref: 12] C Medicinal Chemistry Enhanced cytotoxicity in cancer cells via mechanisms like ROS generation or DNA interaction. A:f0->C [Ref: 1, 19] D Materials Science Development of novel fluorescent probes or phosphorescent materials for OLEDs. A:f0->D [Ref: 6, 16]

Sources

Application Notes and Protocols for the Functionalization of 6-Methylquinolin-2-amine for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of 6-Methylquinolin-2-amine in Precision Therapeutics

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Methylquinolin-2-amine presents a unique opportunity for the development of targeted drug delivery systems. Its structure offers two distinct points for chemical modification: the reactive 2-amino group and the 6-methyl group. This dual functionality allows for the strategic attachment of both a therapeutic payload and a targeting moiety, paving the way for highly specific drug-linker conjugates.[1][2][3] The ability to selectively deliver cytotoxic agents to diseased cells while sparing healthy tissue is a cornerstone of modern pharmacology, and functionalized 6-Methylquinolin-2-amine is a promising platform to achieve this goal.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to functionalize 6-Methylquinolin-2-amine. We will explore two primary strategies: direct functionalization of the 2-amino group and modification of the 6-methyl group to create a versatile attachment point. The protocols herein are designed to be robust and reproducible, with an emphasis on the chemical rationale behind each step.

Strategic Approaches to Functionalization

The functionalization of 6-Methylquinolin-2-amine can be approached through two primary avenues, each offering distinct advantages for the construction of a targeted drug delivery system. The choice of strategy will depend on the overall design of the drug-linker conjugate and the desired chemical properties.

  • Strategy A: Functionalization via the 2-Amino Group: The primary amine at the 2-position is a nucleophilic handle readily available for direct modification.[6] This approach is ideal for attaching linkers or payloads via stable amide bond formation.

  • Strategy B: Functionalization via the 6-Methyl Group: The methyl group at the 6-position can be oxidized to a carboxylic acid.[7][8][9] This introduces a new functional group that can then be used for conjugation, offering an alternative attachment point and potentially different pharmacokinetic properties for the final conjugate.

The following sections provide detailed protocols for each of these strategies.

Strategy A: Direct Functionalization of the 2-Amino Group via Amide Bond Formation

The 2-amino group of 6-Methylquinolin-2-amine can be readily acylated to form a stable amide bond, a common and robust linkage in bioconjugation.[10][11] This method is suitable for attaching a linker that already contains a targeting moiety or for directly conjugating a carboxylic acid-containing drug.

Causality Behind Experimental Choices

The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), is a well-established method for amide bond formation.[12] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the 2-amino group of the quinoline. The addition of NHS or HOBt increases the efficiency of the reaction and minimizes side reactions. A base, such as Diisopropylethylamine (DIPEA), is often included to neutralize the acidic byproducts and maintain an optimal pH for the reaction.

Experimental Workflow: Amide Bond Formation

Amide_Bond_Formation cluster_0 Activation of Carboxylic Acid cluster_1 Coupling Reaction cluster_2 Purification Carboxylic_Acid Carboxylic Acid (Linker or Drug) EDC_NHS EDC, NHS/HOBt in Anhydrous DMF Carboxylic_Acid->EDC_NHS Activated_Ester Activated Ester Intermediate EDC_NHS->Activated_Ester Quinoline 6-Methylquinolin-2-amine Activated_Ester->Quinoline Nucleophilic Attack DIPEA DIPEA Quinoline->DIPEA Amide_Conjugate Amide-Linked Conjugate Quinoline->Amide_Conjugate DIPEA->Amide_Conjugate Purification Column Chromatography Amide_Conjugate->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: Workflow for amide bond formation with 6-Methylquinolin-2-amine.

Protocol: Amide Coupling of a Carboxylic Acid Linker to 6-Methylquinolin-2-amine

Materials:

  • 6-Methylquinolin-2-amine

  • Carboxylic acid-functionalized linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and NHS (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve 6-Methylquinolin-2-amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Reaction: Slowly add the solution of 6-Methylquinolin-2-amine to the activated linker solution.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Parameter Typical Value
Reaction Scale 10-100 mg
Reaction Time 12-24 hours
Typical Yield 60-85%
Purity (post-purification) >95%

Strategy B: Functionalization via Oxidation of the 6-Methyl Group

An alternative strategy involves the oxidation of the 6-methyl group to a carboxylic acid. This creates a new reactive handle on the quinoline core, which can then be used for subsequent conjugation reactions, such as amide bond formation with an amine-containing linker or drug.

Causality Behind Experimental Choices

Vigorous oxidation is required to convert the relatively stable methyl group on the aromatic quinoline ring to a carboxylic acid.[7][8][9] Reagents such as potassium permanganate (KMnO4) or nickel peroxide in a basic aqueous solution have been shown to be effective for the oxidation of methylquinolines.[7][13] The basic conditions facilitate the oxidation process. Subsequent acidification is necessary to protonate the carboxylate and isolate the carboxylic acid product.

Experimental Workflow: Oxidation and Subsequent Amide Coupling

Oxidation_Coupling_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling cluster_2 Purification & Characterization Start 6-Methylquinolin-2-amine Oxidant KMnO4 or Nickel Peroxide in aq. Base, Heat Start->Oxidant Intermediate 2-Aminoquinoline-6-carboxylic acid Oxidant->Intermediate Coupling EDC, NHS/HOBt, DIPEA in Anhydrous DMF Intermediate->Coupling Amine_Linker Amine-functionalized Linker Amine_Linker->Coupling Final_Product Functionalized Conjugate Coupling->Final_Product Purify Purification (Chromatography/Recrystallization) Final_Product->Purify Characterize LC-MS, NMR, IR Purify->Characterize

Caption: Two-step functionalization via oxidation of the 6-methyl group.

Protocol 1: Oxidation of 6-Methylquinolin-2-amine

Materials:

  • 6-Methylquinolin-2-amine

  • Potassium permanganate (KMnO4) or Nickel Peroxide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Methylquinolin-2-amine (1.0 eq) in a 1 M aqueous solution of NaOH.

  • Oxidation: Slowly add KMnO4 (3.0-4.0 eq) portion-wise to the solution while stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Heating: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the purple color of the permanganate.

  • Quenching: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidification: Carefully acidify the filtrate with concentrated HCl to a pH of 3-4. A precipitate of 2-Aminoquinoline-6-carboxylic acid should form.

  • Isolation: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 2-Aminoquinoline-6-carboxylic acid.

  • Characterization: Confirm the structure of the product by NMR and Infrared (IR) spectroscopy.

Parameter Typical Value
Reaction Scale 100-500 mg
Reaction Time 4-6 hours
Typical Yield 40-60%
Purity (crude) >90%
Protocol 2: Amide Coupling to 2-Aminoquinoline-6-carboxylic acid

The resulting 2-Aminoquinoline-6-carboxylic acid can be coupled to an amine-functionalized linker or drug using the same amide bond formation protocol described in Strategy A . The carboxylic acid group at the 6-position will be activated by EDC/NHS for reaction with the amine.

Linker Selection and Attachment of Targeting Moieties

The choice of linker is critical for the success of a targeted drug delivery system.[14] The linker should be stable in circulation but cleavable at the target site to release the active drug.[5] Linkers can be designed to be sensitive to the tumor microenvironment (e.g., low pH or specific enzymes) or to be non-cleavable, releasing the drug upon lysosomal degradation of the antibody-drug conjugate.[15]

Commonly used linkers include:

  • Cleavable Linkers:

    • Hydrazone linkers: Acid-labile, cleavable in the acidic environment of endosomes and lysosomes.

    • Dipeptide linkers (e.g., Val-Cit): Cleaved by lysosomal proteases such as cathepsin B.[15]

    • Disulfide linkers: Cleaved in the reducing environment inside cells.

  • Non-cleavable Linkers:

    • Thioether linkers: Highly stable, the drug is released after internalization and degradation of the targeting moiety.

Once 6-Methylquinolin-2-amine is functionalized with a linker containing a suitable reactive group (e.g., an alkyne, azide, or maleimide), a targeting moiety can be attached. A popular and highly efficient method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[4][16]

Protocol: Click Chemistry for Attaching a Targeting Moiety

This protocol assumes the 6-Methylquinolin-2-amine conjugate has been functionalized with a terminal alkyne and the targeting moiety (e.g., a peptide or antibody fragment) has an azide group.

Materials:

  • Alkyne-functionalized 6-Methylquinolin-2-amine conjugate

  • Azide-functionalized targeting moiety

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve the quinoline conjugate)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

    • Dissolve the alkyne-functionalized quinoline conjugate in a minimal amount of DMSO and then dilute with PBS.

    • Dissolve the azide-functionalized targeting moiety in PBS.

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized quinoline conjugate and the azide-functionalized targeting moiety (a slight molar excess of one reactant may be used).

  • Catalyst Premix: In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.

  • Initiation: Add the CuSO4/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE (for protein targets).

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and unreacted starting materials.

  • Characterization: Characterize the final targeted drug conjugate by methods such as MALDI-TOF mass spectrometry, SDS-PAGE, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm retained binding affinity of the targeting moiety.

Conclusion

6-Methylquinolin-2-amine is a versatile scaffold for the development of targeted drug delivery systems. By leveraging the reactivity of the 2-amino group or the 6-methyl group, researchers can strategically attach linkers, therapeutic payloads, and targeting moieties. The protocols outlined in these application notes provide a solid foundation for the synthesis and functionalization of 6-Methylquinolin-2-amine-based conjugates. Careful consideration of the functionalization strategy, linker chemistry, and conjugation method will be paramount in designing the next generation of precision therapeutics.

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High-throughput screening of 6-Methylquinolin-2-amine derivatives for anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Throughput Screening of 6-Methylquinolin-2-amine Derivatives for Anticancer Drug Discovery

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive, technically detailed framework for the high-throughput screening (HTS) and characterization of novel 6-methylquinolin-2-amine derivatives as potential anticancer agents. Quinoline scaffolds are a cornerstone in medicinal chemistry, known for their diverse biological activities, including potent antitumor effects.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the design of a multi-tiered screening cascade. We present field-proven, self-validating protocols for primary cytotoxicity screening, secondary apoptosis confirmation, and mechanistic cell cycle analysis. The objective is to equip researchers, scientists, and drug development professionals with the strategy and methodology required to efficiently identify and validate promising lead compounds from a chemical library, thereby accelerating the preclinical drug discovery pipeline.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its rigid structure and potential for diverse functionalization have led to the development of numerous FDA-approved drugs. In oncology, quinoline derivatives have demonstrated remarkable efficacy by targeting a wide array of mechanisms, including the inhibition of protein kinases, interference with tubulin polymerization, and the induction of programmed cell death (apoptosis).[2][4] The 6-methylquinolin-2-amine core, in particular, represents a promising starting point for generating novel chemical entities with enhanced potency and selectivity.

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[5][6][7] An effective HTS campaign is not merely about speed; it is a strategic, multi-step process designed to minimize false positives and negatives while progressively building a comprehensive profile of a compound's biological activity. This document outlines such a strategy, tailored for the discovery of anticancer agents derived from the 6-methylquinolin-2-amine scaffold.

The Screening Cascade: A Strategy for Hit Identification and Validation

A robust screening cascade is essential for efficiently triaging a large library of compounds. Our proposed workflow is a hierarchical approach that begins with a broad primary screen to identify all potential "hits" and progressively uses more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action (MOA).

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Mechanism of Action (MOA) cluster_4 Outcome Lib_Synth Library Synthesis (6-Methylquinolin-2-amine Derivatives) Comp_Mgmt Compound Management (Plate Generation, QC) Lib_Synth->Comp_Mgmt Primary_Screen Primary HTS: Cell Viability Assay (e.g., CellTiter-Glo®) Comp_Mgmt->Primary_Screen Single High Concentration IC50 Dose-Response & IC₅₀ Determination Primary_Screen->IC50 Primary Hits Secondary_Screen Secondary Assay: Apoptosis Induction (e.g., Caspase-Glo® 3/7) IC50->Secondary_Screen Confirmed Hits MOA_Study Tertiary Assays: Cell Cycle Analysis Secondary_Screen->MOA_Study Apoptosis-Inducing Hits Pathway_Analysis Target Deconvolution & Pathway Profiling MOA_Study->Pathway_Analysis Lead_Compound Validated Lead Compound Pathway_Analysis->Lead_Compound

Caption: High-Throughput Screening (HTS) Cascade for Anticancer Drug Discovery.

Detailed Methodologies and Protocols

The success of any HTS campaign hinges on the precision and reproducibility of its assays.[5] The following protocols are optimized for a 384-well plate format, which is standard for HTS, balancing throughput with reagent costs.

Cell Line Selection and Culture

The choice of cell lines is critical and should reflect the intended therapeutic target. A panel of cell lines from different cancer types (e.g., lung, breast, colon) is recommended for initial screening to assess both potency and selectivity.

  • Recommended Panel:

    • A549 (Non-small cell lung carcinoma)

    • MCF-7 (Breast adenocarcinoma, estrogen-receptor positive)

    • HCT116 (Colorectal carcinoma)

  • Culture Conditions: All cell lines should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂. Cells should be passaged regularly to maintain exponential growth and ensure viability.

Protocol 1: Primary Cytotoxicity Screening (CellTiter-Glo® Luminescent Assay)

Scientific Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8][9] Its "add-mix-measure" format, high sensitivity, and stable luminescent signal make it superior to colorimetric assays like MTT for automated HTS.[10][11]

Materials:

  • Selected cancer cell lines

  • Culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)

  • Compound library plates (derivatives at 10 mM in DMSO)

  • 384-well white, solid-bottom assay plates

  • Positive Control: Doxorubicin (a known cytotoxic agent)

  • Vehicle Control: DMSO

Protocol Steps:

  • Cell Seeding: Using an automated dispenser, seed cells into 384-well plates at a pre-optimized density (e.g., 1,000-2,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer 50 nL of compound from the library plate to the assay plate. This results in a final screening concentration of 10 µM.

    • Add 50 nL of Doxorubicin (final concentration 5 µM) to positive control wells.

    • Add 50 nL of DMSO to vehicle control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.[10]

  • Signal Generation:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of prepared CellTiter-Glo® Reagent to each well.

    • Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis:

  • Normalize the data to controls: % Viability = (RLUcompound - RLUbackground) / (RLUvehicle - RLUbackground) * 100.

  • A "hit" is defined as a compound that reduces cell viability by a certain threshold (e.g., >50% inhibition).

Protocol 2: Secondary Screen - Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Scientific Rationale: A decrease in cell viability can be due to cytotoxicity or cytostatic effects. This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[12] This confirms that the "hits" from the primary screen are inducing programmed cell death, a desirable trait for an anticancer agent.[13]

Materials:

  • Confirmed "hit" compounds

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8090)

  • Other materials as listed in Protocol 1.

Protocol Steps:

  • Plate Setup: Seed cells and treat with hit compounds at their IC₅₀ concentration (determined from dose-response curves following the primary screen) as described in Protocol 1. A shorter incubation period (e.g., 24 hours) is often optimal for detecting peak caspase activity.

  • Reagent Preparation & Addition: Prepare and add the Caspase-Glo® 3/7 Reagent following the same procedure as the CellTiter-Glo® reagent (steps 4 & 5 in Protocol 1).

  • Incubation: Incubate at room temperature for 1 hour.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • A significant increase (e.g., >2-fold) in the luminescent signal confirms that the compound induces apoptosis.

Protocol 3: MOA Study - Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs function by disrupting the cell division cycle, leading to cell death.[14] Analyzing the DNA content of cells treated with a compound can reveal accumulation in specific phases (G1, S, or G2/M), indicating cell cycle arrest. While traditionally a low-throughput flow cytometry method, modern high-content imaging systems allow for HTS-compatible cell cycle analysis.[15][16]

Materials:

  • Apoptosis-inducing "hit" compounds

  • Hoechst 33342 nuclear stain

  • Propidium Iodide (PI) for dead cell exclusion

  • 384-well black, clear-bottom imaging plates

  • High-Content Imaging System (e.g., PerkinElmer Opera Phenix)

Protocol Steps:

  • Plate Setup: Seed cells in imaging plates and treat with compounds at their IC₅₀ concentration for 24-48 hours.

  • Staining:

    • Add Hoechst 33342 (final concentration 1 µg/mL) and PI (final concentration 1 µg/mL) directly to the live cells in culture medium.

    • Incubate for 30 minutes at 37°C.

  • Imaging: Acquire images using a high-content imager. Use the DAPI channel for Hoechst 33342 and the RFP channel for PI.

  • Image Analysis:

    • Use integrated software to identify individual nuclei based on Hoechst staining.

    • Exclude dead cells that are positive for PI.

    • Measure the integrated fluorescence intensity of the Hoechst signal for each nucleus.

    • Generate a histogram of DNA content. Cells in G1 will have a 2N DNA content (peak 1), while cells in G2/M will have a 4N DNA content (peak 2). Cells in S phase will have an intermediate intensity.

Data Analysis:

  • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Compare the cell cycle distribution of compound-treated cells to vehicle-treated cells. A significant increase in the percentage of cells in a specific phase indicates cell cycle arrest.

Data Summary and Interpretation

Results from the screening cascade should be compiled to build a comprehensive profile for each hit compound.

Table 1: Hypothetical HTS Data for Lead 6-Methylquinolin-2-amine Derivatives

Compound IDPrimary Screen (% Viability @ 10µM)IC₅₀ (µM) A549 CellsCaspase 3/7 Activation (Fold Change)Cell Cycle Arrest Phase
MQ-001 85.2> 501.1No significant change
MQ-007 15.41.25.8G2/M
MQ-019 42.14.53.1G1
Doxorubicin 5.80.18.2G2/M

From this hypothetical data, compound MQ-007 emerges as a promising lead. It shows high potency in the primary screen, a low micromolar IC₅₀, robustly induces apoptosis, and causes cell cycle arrest in the G2/M phase, a mechanism shared by many effective anticancer drugs.

Postulated Mechanism of Action: Kinase Inhibition

Quinoline derivatives are well-documented inhibitors of various protein kinases critical for cancer cell survival and proliferation.[1][17] A common mechanism involves targeting receptor tyrosine kinases (RTKs) like EGFR or downstream signaling nodes such as PI3K and AKT. The observed G2/M arrest for compound MQ-007 could be consistent with the inhibition of kinases that regulate the G2 checkpoint, such as Aurora kinases.

Signaling_Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibit Inhibition of Apoptosis AKT->Apoptosis_Inhibit Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Methylquinolin-2-amine Derivative (e.g., MQ-007) Inhibitor->PI3K Inhibitor->AKT

Caption: Potential inhibition of the PI3K/AKT signaling pathway by lead compounds.

Conclusion

This application note details a robust, multi-tiered HTS strategy for the identification and initial characterization of novel 6-methylquinolin-2-amine derivatives with anticancer activity. By systematically progressing from broad cell viability screening to specific apoptosis and cell cycle assays, this workflow enables the efficient selection of high-quality lead compounds. The provided protocols are optimized for automation and reproducibility, ensuring the generation of reliable data to guide subsequent hit-to-lead and lead optimization efforts in the complex but vital process of anticancer drug discovery.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Center for Biotechnology Information.[Link]

  • High Throughput Screening of Compounds Affecting Distinct Phases of the Cell Cycle Using Mix-and-Read Assays. Sartorius.[Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI.[Link]

  • Apoptosis assessment in high-content and high-throughput screening assays. PubMed.[Link]

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  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH.[Link]

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  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H). Acta Poloniae Pharmaceutica.[Link]

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed.[Link]

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  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink.[Link]

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Application Notes and Protocols for the Development of 6-Methylquinolin-2-amine Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The relentless emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1] The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1] Historically, quinoline-based drugs like chloroquine have been pivotal in combating malaria, while the fluoroquinolone class (e.g., ciprofloxacin) represents a cornerstone of antibacterial therapy.[2] These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to rapid bacterial cell death.[2]

This guide focuses on the 6-methylquinolin-2-amine scaffold as a promising starting point for the development of a new generation of antimicrobial agents. The strategic placement of the methyl group at the C-6 position and the primary amine at the C-2 position offers a unique combination of electronic properties and hydrogen-bonding capabilities. Structure-activity relationship (SAR) studies on related quinoline and quinolone analogs have consistently shown that substitutions at these positions can profoundly influence antibacterial potency, spectrum, and safety profiles.[2] The 2-amino group, in particular, can serve as a critical pharmacophore for interaction with biological targets and as a versatile chemical handle for generating diverse libraries of derivatives.

These application notes provide a comprehensive framework for researchers, guiding them from the chemical synthesis of a 6-methylquinolin-2-amine-based library to its biological evaluation, including antimicrobial susceptibility and cytotoxicity testing.

Part 1: Scientific Rationale and Design Strategy

The 6-Methylquinolin-2-amine Scaffold: A Privileged Starting Point

The selection of 6-methylquinolin-2-amine as a foundational scaffold is rooted in established medicinal chemistry principles. SAR studies have revealed that modifications to the quinoline core are critical for activity. For instance, the presence of an amino group can enhance antibacterial potency, particularly against Gram-positive bacteria.[2] The methyl group at the C-6 position can influence the lipophilicity and electronic properties of the molecule, potentially improving cell penetration and target engagement.

The primary amine at the C-2 position is particularly advantageous. It can be readily functionalized through various chemical reactions (e.g., acylation, alkylation, Schiff base formation) to create a diverse library of analogs. This diversification is essential for exploring the chemical space around the core scaffold to identify compounds with optimized activity, selectivity, and reduced toxicity.

Proposed Mechanism of Action

While the precise mechanism for a novel derivative must be determined empirically, quinoline-based compounds are known to exert their antimicrobial effects through several pathways. The primary hypothesized mechanisms for derivatives of the 6-methylquinolin-2-amine scaffold include:

  • Inhibition of Type II Topoisomerases: Like fluoroquinolones, these compounds may target DNA gyrase and/or topoisomerase IV, promoting cleavage of bacterial DNA and inhibiting replication.[2]

  • Cell Membrane Disruption: Some quinoline derivatives are known to be membrane-active, causing depolarization and increased permeability of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.

  • Other Potential Targets: Novel quinoline derivatives may also inhibit other essential bacterial enzymes, such as peptide deformylase or proteins involved in cell division.[1]

The workflow for developing and validating these novel agents follows a logical progression from chemical synthesis to biological characterization.

Antimicrobial Agent Development Workflow cluster_synthesis Chemical Synthesis & Diversification cluster_screening Biological Screening & Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of 6-Methylquinolin-2-amine Scaffold Diversification Library Generation (e.g., Acylation, Alkylation) Synthesis->Diversification Purification Purification & Characterization (HPLC, NMR, MS) Diversification->Purification MIC_Assay Primary Screening: MIC Determination Purification->MIC_Assay Test Compounds Cytotoxicity_Assay Secondary Screening: Cytotoxicity (MTT Assay) MIC_Assay->Cytotoxicity_Assay Hit_Identification Hit Identification & SAR Analysis Cytotoxicity_Assay->Hit_Identification Time_Kill Time-Kill Kinetics Hit_Identification->Time_Kill Lead Compounds Membrane_Assay Membrane Permeability Assay Time_Kill->Membrane_Assay Enzyme_Assay DNA Gyrase Inhibition Assay Membrane_Assay->Enzyme_Assay

Caption: Workflow from synthesis to biological evaluation.

Part 2: Experimental Protocols

Synthesis of 6-Methylquinolin-2-amine Scaffold and Derivatives

The synthesis of the core scaffold can be achieved through a multi-step process adapted from established quinoline synthesis methodologies. A representative route involves the construction of a quinolinone intermediate, followed by conversion to the 2-aminoquinoline.

Protocol 2.1.1: Synthesis of 6-Methylquinolin-2(1H)-one (Intermediate I)

This protocol is adapted from the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC). This step forms the ethyl 3-(p-tolylamino)crotonate intermediate.

  • Cyclization: Cool the reaction mixture slightly and add it slowly to a preheated high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 volumes) at 250 °C.

  • Work-up: Maintain the temperature for 30 minutes, then allow the mixture to cool to room temperature. The product will precipitate. Dilute the mixture with hexane or petroleum ether to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane, and recrystallize from ethanol or acetic acid to yield pure 6-methylquinolin-2(1H)-one.

Protocol 2.1.2: Synthesis of 2-Chloro-6-methylquinoline (Intermediate II)

  • Chlorination: In a fume hood, suspend 6-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 110 °C) for 2-3 hours.

  • Quenching: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate or dilute ammonium hydroxide solution until the product precipitates.

  • Extraction & Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2.1.3: Synthesis of 6-Methylquinolin-2-amine (Target Scaffold)

  • Amination: Place 2-chloro-6-methylquinoline (1 equivalent) in a sealed pressure vessel with a concentrated solution of ammonia in ethanol.

  • Reaction: Heat the vessel at 150-170 °C for 12-18 hours. The pressure will increase, so proper safety precautions are essential.

  • Work-up: Cool the vessel to room temperature before opening. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the 6-methylquinolin-2-amine scaffold.

Scaffold_Diversification cluster_reactions Diversification Reactions cluster_products Derivative Library Scaffold 6-Methylquinolin-2-amine Scaffold N Acylation Acylation (R-COCl, Pyridine) Scaffold:n->Acylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Scaffold:n->Alkylation Sulfonylation Sulfonylation (R-SO₂Cl, Et₃N) Scaffold:n->Sulfonylation Amide Amide Derivatives Acylation->Amide SecondaryAmine Secondary Amine Derivatives Alkylation->SecondaryAmine Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide

Caption: Diversification points on the 6-methylquinolin-2-amine scaffold.
Antimicrobial Susceptibility Testing

The primary evaluation of newly synthesized compounds is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique.[3]

Protocol 2.2.1: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilutions

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate them into a tube of MHB. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Compound Dilution: Prepare a stock solution of each test compound. In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing bacteria and MHB with no compound.

    • Negative Control (Sterility): Wells containing MHB only.

    • Solvent Control: Wells containing bacteria, MHB, and the maximum concentration of the solvent used (e.g., DMSO) to ensure it has no inhibitory effect.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

In Vitro Cytotoxicity Assessment

It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol 2.3.1: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Solvent Control: Cells treated with the highest concentration of DMSO used for the test compounds.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[4]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.

Part 3: Data Presentation and Interpretation

Effective data management is crucial for comparing the efficacy and safety of the synthesized compounds. The following tables provide standardized formats for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methylquinolin-2-amine Derivatives
Compound IDR-Group (at 2-NH₂)S. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Scaffold -H64128>128>128
D-01 -COCH₃3264128>128
D-02 -CO-Ph163264128
D-03 -CO-(4-Cl-Ph)483264
D-04 -CH₂-Ph8166464
Ciprofloxacin (Control)0.510.060.25

Note: Data presented are hypothetical examples based on published results for structurally related quinoline derivatives to illustrate potential trends.[1][5]

Interpretation: The hypothetical data in Table 1 suggests a preliminary SAR. The unsubstituted scaffold shows weak activity. Acylation of the 2-amino group (D-01 to D-03) appears to enhance activity, particularly against Gram-positive strains. The introduction of an electron-withdrawing group (chlorine) on the phenylacetyl moiety (D-03) significantly improves potency against both susceptible and resistant S. aureus.

Table 2: In Vitro Cytotoxicity (IC₅₀) and Selectivity Index (SI)
Compound IDCytotoxicity IC₅₀ (µM) on HEK293 cellsSelectivity Index (SI) vs. MRSA
Scaffold >100<1
D-01 >100~2
D-02 85~3
D-03 50>6
Doxorubicin (Control)0.8

Note: Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells.

Interpretation: Compound D-03, which showed the best antimicrobial activity, also exhibits moderate cytotoxicity. However, its selectivity index is the most favorable among the tested derivatives, making it a promising candidate for further optimization to reduce toxicity while retaining antibacterial potency.

Conclusion

The 6-methylquinolin-2-amine scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The synthetic accessibility of the 2-amino position allows for extensive chemical modification, enabling a thorough exploration of the structure-activity relationship. By employing the standardized protocols for synthesis, antimicrobial screening, and cytotoxicity evaluation outlined in this guide, researchers can systematically identify and optimize lead compounds. The ultimate goal is to develop potent and selective drug candidates capable of combating the growing threat of antimicrobial resistance.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie.
  • Request PDF. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • BenchChem. (2025). In Vitro Validation of 2-Amino-4-hydroxy-8-methylquinoline as an Antibacterial Agent: A Comparative Guide.
  • JOCPR. (n.d.). Application of pfitzinger reaction in. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • Xiang, J.-C., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Cecchetti, V., et al. (1993). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Available at: [Link]

  • Hsieh, C.-Y., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Available at: [Link]

  • BenchChem. (2025). The Antimicrobial Potential of 6-Methoxyquinoline Derivatives: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • MDPI. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. Available at: [Link]

  • Chandrappa, M., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. SN Applied Sciences. Available at: [Link]

Sources

Topic: Flow Chemistry Methods for the Scalable Synthesis of 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinolin-2-amine is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Traditional batch syntheses often require harsh conditions, long reaction times, and present scalability challenges. This application note details a robust and scalable continuous flow method for the synthesis of 6-Methylquinolin-2-amine. By leveraging the principles of flow chemistry, this protocol offers significant advantages, including enhanced safety, precise control over reaction parameters, and improved throughput. The described method utilizes a base-mediated condensation of 2-amino-5-methylbenzaldehyde with acetonitrile in a high-temperature, high-pressure flow reactor, achieving high yields and purity. This document provides a comprehensive guide, from reaction pathway selection and system setup to detailed experimental protocols and optimization data, enabling researchers to efficiently produce this key intermediate on a laboratory and pilot scale.

Introduction

Quinoline derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The 2-aminoquinoline moiety, in particular, is a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and anti-HIV agents.[1][2] Consequently, the development of efficient, safe, and scalable methods for the synthesis of functionalized 2-aminoquinolines like 6-Methylquinolin-2-amine is of paramount importance to the pharmaceutical industry.[3]

Classical synthetic routes, such as the Friedländer annulation, provide a foundational approach to the quinoline core but often suffer from drawbacks when performed in conventional batch reactors.[4][5] These can include exothermic reactions that are difficult to control on a large scale, the need for super-stoichiometric amounts of harsh reagents, and challenges in achieving consistent product quality.

Flow chemistry, or continuous flow synthesis, emerges as a powerful enabling technology to overcome these limitations.[6] By conducting reactions in a continuously moving stream through a microreactor or coiled tube, flow systems offer superior heat and mass transfer, precise control over residence time and temperature, and the ability to safely operate at elevated temperatures and pressures.[7] These features lead to accelerated reaction rates, higher yields, improved selectivity, and inherent scalability, making it a transformative strategy for modern chemical manufacturing.[8] This guide provides a detailed protocol for the synthesis of 6-Methylquinolin-2-amine, adapting the principles of the Friedländer synthesis to a scalable and efficient continuous flow process.

Reaction Pathway Selection: A Modified Friedländer Approach

The chosen synthetic strategy is a base-mediated condensation reaction, a variation of the classical Friedländer synthesis.[9] This pathway involves the reaction of 2-amino-5-methylbenzaldehyde with acetonitrile. Acetonitrile, a readily available and inexpensive reagent, serves as the source for the C2 carbon and the 2-amino group of the quinoline ring. The reaction is catalyzed by a strong, non-nucleophilic base, potassium tert-butoxide (KOtBu), which facilitates the deprotonation of acetonitrile to generate the reactive nucleophile.[10]

The proposed mechanism proceeds through the following key steps:

  • Carbanion Formation: Potassium tert-butoxide deprotonates acetonitrile to form a stabilized carbanion.

  • Nucleophilic Addition: The acetonitrile carbanion adds to the carbonyl group of 2-amino-5-methylbenzaldehyde.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular condensation between the aromatic amine and the nitrile group, followed by tautomerization and dehydration to form the stable aromatic 6-Methylquinolin-2-amine product.

This reaction is particularly well-suited for flow chemistry. The high temperatures required to drive the cyclization and dehydration steps can be safely achieved in a pressurized flow reactor, dramatically reducing the required reaction time from hours to minutes.

Reaction_Scheme sub1 2-amino-5-methylbenzaldehyde plus1 + sub1->plus1 sub2 Acetonitrile plus1->sub2 arrow KOtBu, High T Flow Reactor sub2->arrow prod 6-Methylquinolin-2-amine arrow->prod

Caption: Proposed reaction for the synthesis of 6-Methylquinolin-2-amine.

Experimental Section

Materials and Equipment
MaterialGradeSupplierCAS Number
2-amino-5-methylbenzaldehyde≥98%Sigma-Aldrich52335-59-8
Potassium tert-butoxide (KOtBu)≥98%Sigma-Aldrich865-47-4
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich75-05-8
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical141-78-6
Saturated aq. Ammonium Chloride (NH₄Cl)N/AIn-house prep.N/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Chemical7757-82-6

Flow Chemistry System:

  • Pumps: Two high-pressure syringe pumps or HPLC pumps (e.g., Chemtrix, Vapourtec, Syrris).

  • Mixer: PEEK or Stainless Steel T-mixer (1/16" fittings).

  • Reactor: 10 mL Stainless Steel or PFA coil reactor (1/16" OD tubing).

  • Heating: Aluminum heating block or oil bath with digital temperature controller.

  • Back-Pressure Regulator (BPR): 100 psi (ca. 7 bar) fixed or adjustable BPR.

  • Tubing & Fittings: PEEK or stainless steel tubing and appropriate fittings (e.g., Swagelok).

Stock Solution Preparation
  • Reagent Stream A: In an inert atmosphere (glovebox or nitrogen-filled glove bag), dissolve 2-amino-5-methylbenzaldehyde (1.35 g, 10.0 mmol) and potassium tert-butoxide (1.35 g, 12.0 mmol, 1.2 eq) in anhydrous THF to a total volume of 20 mL. This yields a 0.5 M solution of the aldehyde. Note: KOtBu is highly moisture-sensitive; handle under inert conditions.

  • Reagent Stream B: Use anhydrous acetonitrile directly.

Flow Reactor Setup and Protocol
  • System Assembly: Assemble the flow chemistry setup as depicted in the workflow diagram below. Ensure all fittings are secure to withstand the operational pressure.

  • Priming: Prime Pump A with the prepared THF solution (Stream A) and Pump B with anhydrous acetonitrile (Stream B), ensuring no air bubbles are present in the lines.

  • Heating: Heat the reactor coil to the desired temperature (e.g., 180 °C) using the heating block or oil bath.

  • Pressurization: Set the back-pressure regulator to 100 psi. This prevents the solvents from boiling at the high operating temperatures.

  • Initiate Flow: Start the pumps simultaneously at the desired flow rates to achieve the target residence time and stoichiometry. For initial optimization, a 1:3 molar ratio of aldehyde to acetonitrile is recommended.

    • Example: To achieve a 10-minute residence time in a 10 mL reactor (total flow rate = 1.0 mL/min) with a 1:3 molar ratio (volume ratio of Stream A to Stream B is approx. 1:1.6), set Pump A (0.5 M) to 0.38 mL/min and Pump B (24 M) to 0.62 mL/min.

  • Equilibration: Allow the system to run for at least three reactor volumes (e.g., 30 mL for a 10 mL reactor) to reach a steady state before collecting the product.

  • Collection & Quenching: Collect the reactor output in a flask containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize the excess base.

  • Shutdown: Upon completion, flush the system with clean solvent (THF or acetonitrile) to prevent clogging.

Flow_Setup cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_workup Pressure Control & Collection P1 Pump A (Aldehyde/KOtBu in THF) Mixer T-Mixer P1->Mixer P2 Pump B (Acetonitrile) P2->Mixer Reactor Heated Coil Reactor (10 mL, 180 °C) Mixer->Reactor BPR Back-Pressure Regulator (100 psi) Reactor->BPR Collect Product Collection (Quench Solution) BPR->Collect

Caption: Workflow diagram for the continuous synthesis of 6-Methylquinolin-2-amine.
Work-up and Purification
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-Methylquinolin-2-amine as a solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (158.20 g/mol ).

  • HPLC: To determine the purity of the final product.

Results and Discussion: Optimization of Flow Parameters

To maximize the yield and throughput, key reaction parameters were systematically varied. The residence time (controlled by the total flow rate) and the reactor temperature were identified as the most critical variables. The results are summarized below.

EntryTemp (°C)Residence Time (min)Aldehyde:MeCN RatioYield (%)¹Purity (%)²
1160101:365>95
2180101:388>95
3200101:385³92
418051:371>95
5180151:389>95
6180101:591>95

¹ Isolated yield after purification. ² Purity determined by HPLC analysis of the crude reaction mixture. ³ Slight decrease in yield and purity observed, likely due to minor thermal degradation.

The optimization study reveals that a temperature of 180 °C and a residence time of 10 minutes provide an excellent balance of reaction rate and product stability, affording an 88% isolated yield (Entry 2). Increasing the stoichiometry of acetonitrile to 1:5 further improved the yield to 91% (Entry 6), suggesting that acetonitrile concentration plays a key role in driving the reaction equilibrium.

Scalability and Throughput: Under the optimized conditions (Entry 6: 180 °C, 10 min residence time), the system processes 1.0 mL of solution per minute. The concentration of the limiting reagent (2-amino-5-methylbenzaldehyde) in the combined stream is approximately 0.19 M. The theoretical throughput can be calculated as:

Throughput = Flow Rate × Concentration × Molecular Weight Throughput = (1.0 mL/min) × (0.19 mol/L) × (158.20 g/mol ) ≈ 30 mg/min *Throughput ≈ 1.8 g/hour *

This demonstrates the system's capability for producing significant quantities of the target compound in a standard laboratory fume hood with a small footprint. Further scaling can be achieved by using larger reactor volumes, higher concentrations, or by operating the system for extended periods.

Safety Considerations

  • High Temperatures and Pressures: The flow reactor operates at elevated temperatures and pressures. Use appropriate shielding (e.g., fume hood sash) and ensure the system components are rated for the intended operating conditions.

  • Reagent Handling: Potassium tert-butoxide is a corrosive and highly reactive base. Handle it in an inert, dry atmosphere. Acetonitrile and THF are flammable solvents.

  • System Clogging: Precipitation of intermediates or products can lead to clogging and over-pressurization. Monitor system pressure continuously. If a blockage occurs, safely stop the pumps and allow the system to cool before attempting to clear it.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when operating the flow system and handling chemicals.

Conclusion

This application note presents a highly efficient, safe, and scalable continuous flow method for the synthesis of 6-Methylquinolin-2-amine. By translating a base-mediated Friedländer-type condensation into a flow process, reaction times are reduced from hours to minutes, and the precise control over reaction parameters ensures high yields and excellent product purity. The optimized protocol demonstrates a throughput of approximately 1.8 g/hour , highlighting the method's suitability for producing kilogram quantities required for drug development and further research. This approach exemplifies the transformative potential of flow chemistry in modern organic synthesis and pharmaceutical manufacturing.

References

  • García-Verdugo, E., & Luis, S. V. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(5), 259. [Link]

  • Brandão, P., et al. (2023). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. Molecules, 28(15), 5871. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521. [Link]

  • Pujar, P. P., et al. (2019). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. Asian Journal of Organic Chemistry, 8(7), 1031-1035. [Link]

  • Tomioka, T., Takahashi, Y., & Maejima, T. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(26), 5113-5118. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Scientific & Engineering Research, 16(1). [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

  • Bedini, A., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(16), 4933. [Link]

  • Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Gutmann, B., & Kappe, C. O. (2014). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. The Journal of Organic Chemistry, 79(12), 5507-5522. [Link]

  • Tárkányi, Á., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 328-337. [Link]

  • Cole, K. P., et al. (2017). Flow Chemistry in the Pharmaceutical Industry. Angewandte Chemie International Edition, 56(3), 1-52. [Link]

  • Jamison, T. F., & Battilocchio, C. (2019). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 14, 1-23. [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(37), 21946-21965. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 6-Methylquinolin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methylquinolin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.

Section 1: Synthesis Overview & Core Principles

The synthesis of 6-methylquinolin-2-amine derivatives is a cornerstone in the development of various therapeutic agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1][2] Common synthetic routes to the quinoline core include named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[2][3] The choice of method often depends on the desired substitution pattern and the available starting materials.

For the synthesis of 2-aminoquinoline derivatives specifically, a key strategy involves the reaction of an appropriately substituted aniline with a carbonyl compound or its equivalent. The 6-methyl substituent on the quinoline ring originates from the corresponding substitution on the starting aniline, in this case, p-toluidine.

Common Synthetic Approaches: A Comparative Overview
Reaction NameReactantsCatalyst/ConditionsKey Features & Common Issues
Doebner-von Miller Reaction Aniline (or derivative), α,β-unsaturated carbonyl compoundStrong acid (e.g., HCl, H₂SO₄), Lewis acidsVersatile for a range of substituted quinolines. Can be highly exothermic and prone to polymerization of the carbonyl compound.[1][4][5]
Combes Synthesis Aniline (or derivative), β-diketoneAcid (e.g., H₂SO₄, PPA)Forms 2,4-disubstituted quinolines. Regioselectivity can be an issue with unsymmetrical diketones.[2][6][7]
Friedländer Annulation 2-aminobenzaldehyde (or ketone), compound with an active methylene groupAcid or base catalysisA convergent synthesis, but the required 2-aminoaryl carbonyl compounds can be challenging to prepare.[8][9][10][11]
Skraup Synthesis Aniline (or derivative), glycerol, oxidizing agentConcentrated H₂SO₄A classic method, but notoriously vigorous and can produce significant tar formation.[2][5][12]
Visualizing the General Reaction Pathway

Below is a generalized workflow for the synthesis of 6-methylquinolin-2-amine derivatives, highlighting the critical stages where issues may arise.

Synthesis_Workflow General Synthesis & Troubleshooting Workflow cluster_synthesis Synthesis Stages cluster_troubleshooting Common Troubleshooting Points Reactant_Selection Reactant Selection (p-toluidine, carbonyl source) Reaction_Setup Reaction Setup & Conditions (Solvent, Catalyst, Temperature) Reactant_Selection->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Low_Yield Low Yield Reaction_Setup->Low_Yield Incorrect Stoichiometry Suboptimal Temperature Workup Workup & Isolation Reaction_Monitoring->Workup Reaction_Stall Reaction Stalled Reaction_Monitoring->Reaction_Stall Incomplete Conversion Purification Purification (Crystallization, Chromatography) Workup->Purification Impurity_Formation Impurity Formation Workup->Impurity_Formation Side Reactions Degradation Purification_Issues Purification Difficulties Purification->Purification_Issues Co-eluting Impurities Product Streaking

Caption: A flowchart of the synthesis process and common troubleshooting points.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 6-methylquinolin-2-amine derivatives?

A1: Low yields can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The cyclization step to form the quinoline ring often requires elevated temperatures. However, excessively high temperatures can lead to decomposition of reactants or products, resulting in tar formation. It is crucial to find the optimal temperature for your specific substrate combination.

  • Inappropriate Catalyst or Catalyst Concentration: Many quinoline syntheses are acid-catalyzed. The concentration of the acid is critical; too little may result in an incomplete reaction, while too much can promote side reactions like polymerization, especially in the Doebner-von Miller synthesis.[5]

  • Poor Quality of Reagents: The purity of the starting materials, particularly the aniline and carbonyl compounds, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inefficient Mixing: In heterogeneous reactions, or when dealing with viscous solutions, ensure efficient stirring to promote contact between reactants.

Q2: I am observing a significant amount of dark, tarry byproduct in my reaction. What is the cause and how can I minimize it?

A2: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses, especially the Skraup and Doebner-von Miller reactions.[5] This is typically due to the polymerization of the α,β-unsaturated carbonyl compound or other reactive intermediates under the harsh acidic conditions.

Mitigation Strategies:

  • Control the Rate of Reaction: For highly exothermic reactions like the Skraup synthesis, the slow addition of sulfuric acid with efficient cooling is essential. The use of a moderator, such as ferrous sulfate (FeSO₄), can also help to control the reaction's vigor.[5][13]

  • Optimize Reactant Addition: In the Doebner-von Miller synthesis, adding the carbonyl compound slowly to the reaction mixture can help maintain a low concentration, thus disfavoring self-condensation.[5]

  • Biphasic Reaction Medium: Utilizing a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its exposure to the strong acid and thereby minimizing polymerization.[5]

Q3: My Friedländer synthesis of a 6-methylquinolin-2-amine derivative is not proceeding. What should I check?

A3: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][10][11] If the reaction is failing, consider the following:

  • Activity of the Methylene Group: The α-methylene group must be sufficiently activated (i.e., flanked by electron-withdrawing groups) for the initial condensation to occur. If your ketone has a less reactive methylene group, you may need to use a stronger base or acid catalyst.

  • Catalyst Choice: The reaction can be catalyzed by either acid or base. If one is not working, it may be worth trying the other. For example, base catalysis with potassium tert-butoxide or acid catalysis with p-toluenesulfonic acid are common choices.[11]

  • In Situ Formation of the Aminobenzaldehyde: The starting 2-aminobenzaldehydes can be unstable. An alternative is to generate them in situ, for example, by the reduction of the corresponding 2-nitrobenzaldehyde.

Section 3: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues.

Problem 1: Formation of Regioisomers in the Combes Synthesis

When using an unsymmetrical β-diketone with p-toluidine, you may obtain a mixture of quinoline regioisomers. The regioselectivity is influenced by both steric and electronic factors.[5]

Troubleshooting Protocol:
  • Analyze the Diketone Structure: Increased steric bulk on one side of the diketone will generally favor cyclization at the less sterically hindered position.[5]

  • Vary the Acid Catalyst: The choice of acid can influence the ratio of regioisomers. Compare the results using concentrated sulfuric acid versus polyphosphoric acid (PPA).[5]

  • Modify Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. Experiment with a range of temperatures to see if the isomer ratio changes favorably.

Problem 2: Difficulty in Purifying the Final Product

Quinoline derivatives, being basic, can be challenging to purify by silica gel chromatography, often leading to streaking on TLC plates and poor separation.[14]

Purification Protocol:
  • Basic Modifier in Eluent: To counteract the acidic nature of silica gel, add a small amount of a basic modifier to your mobile phase. A common starting point is 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol.[14]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds.[14]

  • Reverse-Phase Chromatography: For highly lipophilic derivatives, reverse-phase chromatography (e.g., C18 silica) may provide better separation.

  • Salt Formation and Extraction: The basic nature of the quinoline nitrogen allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Decision Tree Start Identify Primary Issue Low_Yield Low Yield Start->Low_Yield Impurity High Impurity Level Start->Impurity Purification_Fail Purification Difficulty Start->Purification_Fail Check_Temp Optimize Temperature Low_Yield->Check_Temp Yes Control_Addition Slow Reactant Addition Impurity->Control_Addition Yes Modify_Eluent Add Basic Modifier to Eluent Purification_Fail->Modify_Eluent Yes Check_Catalyst Vary Catalyst/Concentration Check_Temp->Check_Catalyst No Improvement Check_Reagents Verify Reagent Purity Check_Catalyst->Check_Reagents No Improvement Use_Moderator Add Moderator (e.g., FeSO4) Control_Addition->Use_Moderator No Improvement Change_Stationary_Phase Switch to Alumina or Reverse Phase Modify_Eluent->Change_Stationary_Phase No Improvement

Caption: A decision tree for troubleshooting common synthesis problems.

Section 4: References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Retrieved from

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from

  • Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Retrieved from

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from

  • (n.d.). Preparation and Properties of Quinoline. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Retrieved from

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from

  • (n.d.). Combes Quinoline Synthesis. Retrieved from

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Yields in 6-Methylquinolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Methylquinolin-2-amine. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis can be challenging, and achieving high yields is paramount for the efficient progression of research and development projects. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with in-depth, field-proven insights to overcome common hurdles encountered during the synthesis of this important quinoline derivative.

Overview of a Common Synthetic Pathway

A prevalent synthetic route to 6-Methylquinolin-2-amine is a multi-step process that offers versatility and control over the final product. Understanding each stage is crucial for effective troubleshooting. The likely pathway involves:

  • Step 1: Synthesis of 4'-Methylcinnamanilide: The reaction between p-toluidine and cinnamoyl chloride to form the amide precursor.

  • Step 2: Cyclization to 6-Methyl-2-quinolone: An intramolecular cyclization of the cinnamanilide, often acid-catalyzed, to form the quinolinone core. This is a variation of the Knorr quinoline synthesis.

  • Step 3: Chlorination of 6-Methyl-2-quinolone: Conversion of the quinolinone to the more reactive 2-chloro-6-methylquinoline.

  • Step 4: Amination of 2-Chloro-6-methylquinoline: The final step to introduce the 2-amino group, often via nucleophilic aromatic substitution or a catalyzed cross-coupling reaction.

This guide will address potential issues at each of these critical stages.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Formation p_toluidine p-Toluidine cinnamanilide 4'-Methylcinnamanilide p_toluidine->cinnamanilide cinnamoyl_chloride Cinnamoyl Chloride cinnamoyl_chloride->cinnamanilide step1_reagents Base (e.g., Pyridine) Solvent (e.g., DCM) step2_cyclization AlCl3 or Polyphosphoric Acid cinnamanilide->step2_cyclization Step 2: Cyclization quinolone 6-Methyl-2-quinolone cinnamanilide->quinolone step3_chlorination POCl3 quinolone->step3_chlorination Step 3: Chlorination chloroquinoline 2-Chloro-6-methylquinoline quinolone->chloroquinoline step4_amination Ammonia source (e.g., NH4OH, Buchwald-Hartwig) chloroquinoline->step4_amination Step 4: Amination final_product 6-Methylquinolin-2-amine chloroquinoline->final_product

Caption: A common multi-step synthesis pathway for 6-Methylquinolin-2-amine.

Part 1: Troubleshooting the Synthesis of 4'-Methylcinnamanilide (Step 1)

FAQ 1: My yield of 4'-methylcinnamanilide is low, and I observe unreacted p-toluidine. What are the likely causes?

Answer:

Low conversion of p-toluidine in this acylation reaction typically points to a few key areas:

  • Insufficiently Activated Cinnamoyl Chloride: Cinnamoyl chloride can hydrolyze if exposed to moisture. Ensure you are using a fresh or properly stored bottle. The use of a slight excess (1.1-1.2 equivalents) of cinnamoyl chloride can also drive the reaction to completion.

  • Ineffective Acid Scavenger: The reaction generates HCl, which can protonate the starting p-toluidine, rendering it non-nucleophilic. A tertiary amine base like triethylamine or pyridine is crucial to neutralize the HCl as it is formed. Ensure you are using at least one equivalent of the base. If the reaction is still sluggish, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction Temperature: This reaction is often exothermic. While it typically proceeds well at room temperature, gentle cooling (e.g., an ice bath) during the addition of cinnamoyl chloride can prevent side reactions. If the reaction is slow, allowing it to stir at room temperature for an extended period (4-6 hours) or gentle heating (40-50 °C) may be beneficial.

Experimental Protocol: Synthesis of 4'-Methylcinnamanilide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.1 eq.) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

FAQ 2: I am getting a significant amount of a side product. What could it be?

Answer:

A common side reaction is the formation of N,N-diacylated p-toluidine, where two molecules of cinnamoyl chloride react with the amine. This is more likely to occur if the cinnamoyl chloride is added too quickly or if there is a localized high concentration of the acylating agent.

Another possibility is the self-condensation of cinnamoyl chloride or its reaction with any water present.

Troubleshooting Strategies:

  • Slow Addition: Ensure the cinnamoyl chloride is added slowly and dropwise to the reaction mixture with vigorous stirring.

  • Dilution: Running the reaction at a slightly lower concentration can sometimes disfavor side reactions.

Part 2: Troubleshooting the Cyclization to 6-Methyl-2-quinolone (Step 2)

FAQ 3: The cyclization of 4'-methylcinnamanilide is not proceeding, or the yield is very low. How can I improve this step?

Answer:

This intramolecular Friedel-Crafts-type reaction requires a strong Lewis acid or a dehydrating acid to promote the cyclization. Low yields are often due to:

  • Inadequate Catalyst Activity: Aluminum chloride (AlCl₃) is a common catalyst, but it is highly hygroscopic and can become deactivated by moisture. Use freshly opened or properly stored AlCl₃. Polyphosphoric acid (PPA) is an alternative that can act as both a catalyst and a solvent, but it requires higher temperatures and can be viscous and difficult to stir.

  • Insufficiently High Temperature: These cyclizations often require elevated temperatures to overcome the activation energy barrier. For AlCl₃, a solvent like chlorobenzene at reflux is often used. With PPA, temperatures can range from 100 to 140 °C.

  • Steric Hindrance: While the methyl group is in the 6-position, which is generally favorable, significant steric bulk on the cinnamanilide could hinder the cyclization.

Experimental Protocol: Cyclization to 6-Methyl-2-quinolone

  • In a flask equipped with a reflux condenser and a gas outlet to a trap, add anhydrous aluminum chloride (3.0 eq.).

  • Add chlorobenzene as the solvent.

  • Slowly add the 4'-methylcinnamanilide (1.0 eq.) in portions.

  • Heat the mixture to reflux (around 130 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl.

  • The product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization.

FAQ 4: I am observing charring and decomposition during the cyclization. What is causing this?

Answer:

Charring is a sign of overly harsh reaction conditions.

  • Excessive Temperature: While heat is necessary, excessive temperatures can lead to decomposition. Monitor the reaction temperature carefully.

  • Prolonged Reaction Time: Extended reaction times at high temperatures can also cause degradation of the product. Monitor the reaction by TLC and stop when the starting material is consumed.

Troubleshooting Strategies:

  • Gradual Heating: Increase the temperature to reflux gradually.

  • Alternative Catalysts: If charring is persistent with AlCl₃, consider using PPA at a carefully controlled temperature, which can sometimes provide a cleaner reaction.

Part 3: Troubleshooting the Chlorination of 6-Methyl-2-quinolone (Step 3)

FAQ 5: The chlorination of my 6-methyl-2-quinolone is incomplete. How can I drive it to completion?

Answer:

The conversion of a quinolinone to a chloroquinoline is typically achieved using phosphorus oxychloride (POCl₃). Incomplete reaction can be due to:

  • Insufficient POCl₃: Use a sufficient excess of POCl₃, which often serves as both the reagent and the solvent.

  • Low Reaction Temperature: The reaction usually requires heating to reflux (around 110 °C).

  • Presence of Water: Any water in the starting material or glassware will react with and consume the POCl₃. Ensure your starting quinolinone is thoroughly dry and use oven-dried glassware.

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser, place the dry 6-methyl-2-quinolone (1.0 eq.).

  • Add phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry.

FAQ 6: The work-up of the chlorination reaction is difficult, and I am losing product. Any suggestions?

Answer:

The quenching of POCl₃ is highly exothermic and can be hazardous if not done carefully.

  • Slow Quenching: Always pour the reaction mixture slowly onto a large amount of crushed ice. Never add water to the reaction mixture.

  • Efficient Stirring: Vigorous stirring during quenching is essential to dissipate heat.

  • Extraction: If the product does not precipitate cleanly, it can be extracted with an organic solvent like dichloromethane or ethyl acetate after neutralization.

Part 4: Troubleshooting the Amination of 2-Chloro-6-methylquinoline (Step 4)

FAQ 7: My amination reaction to form 6-Methylquinolin-2-amine is giving a low yield. What are the common issues?

Answer:

The final amination step can be challenging. Low yields can result from:

  • Low Reactivity of 2-Chloro-6-methylquinoline: While the chloro group at the 2-position is activated towards nucleophilic substitution, the reaction may still require forcing conditions.

  • Ineffective Ammonia Source: Using aqueous ammonia may require high temperatures and pressures in a sealed vessel.

  • Side Reactions: At high temperatures, hydrolysis of the chloroquinoline back to the quinolinone can occur if water is present.

Troubleshooting Strategies and Alternative Protocols:

  • High-Temperature Amination with Ammonium Hydroxide:

    • Place 2-chloro-6-methylquinoline and a concentrated solution of ammonium hydroxide in a sealed pressure vessel.

    • Heat the mixture to 150-180 °C for several hours.

    • After cooling, the product can be isolated by filtration or extraction.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a milder and often more efficient alternative.[1]

    • In a glovebox or under an inert atmosphere, combine 2-chloro-6-methylquinoline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

    • Add an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LiHMDS), or use an ammonia-gas-saturated solvent.[1]

    • Heat the reaction in a suitable solvent (e.g., toluene or dioxane) until completion.

    • Work-up involves quenching the reaction, extraction, and purification by column chromatography.

Visualizing the Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Chloroquinoline 2-Chloro-6-methylquinoline (Ar-Cl) Chloroquinoline->OxidativeAddition Intermediate1 Ar-Pd(II)(Cl)L_n OxidativeAddition->Intermediate1 LigandExchange Ligand Exchange Intermediate1->LigandExchange Amine Amine Source (e.g., LiHMDS) Amine->LigandExchange Intermediate2 Ar-Pd(II)(NR2)L_n LigandExchange->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 6-Methylquinolin-2-amine (Ar-NR2) ReductiveElimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary

StepReactantsKey Reagents/CatalystsTypical Temp.Common Issues
1 p-Toluidine, Cinnamoyl ChloridePyridine, DCM0 °C to RTIncomplete reaction, di-acylation
2 4'-MethylcinnamanilideAlCl₃ or PPA100-140 °CLow conversion, charring
3 6-Methyl-2-quinolonePOCl₃~110 °CIncomplete reaction, difficult work-up
4 2-Chloro-6-methylquinolineNH₄OH or Pd-catalyst150-180 °C or 80-110 °CLow reactivity, side reactions

Final Product Purification and Characterization

The final product, 6-Methylquinolin-2-amine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. Characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To assess purity.

By systematically addressing potential issues at each stage of the synthesis, you can significantly improve the yield and purity of your 6-Methylquinolin-2-amine. Should you encounter persistent issues, do not hesitate to consult the primary literature for more specific guidance on analogous transformations.

References

  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]

  • Abbott, A. P., Capper, G., Davies, D. L., Munro, H. L., Rasheed, R. K., & Tambyrajah, V. (2001). Preparation of novel, moisture-stable, Lewis-acidic ionic liquids containing quaternary ammonium salts with functional side chains. Chemical Communications, (19), 2010-2011. [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58. [Link]

  • Organic Syntheses Procedure. (n.d.). 4-methylcarbostyril. [Link]

  • Wang, C., et al. (2015). Synthesis of 2-chloroquinolines and 2-chloroquinoxalines by a three-component reaction of anilines, aldehydes, and ethyl chloroacetate. Tetrahedron Letters, 56(34), 4974-4977. [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Aminoquinolines. Journal of the American Chemical Society, 68(1), 113–116. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition - ACS Publications. (2014). [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020). [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). [Link]

Sources

Technical Support Center: Purification of 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center guide delivers in-depth, field-proven insights into the purification of 6-Methylquinolin-2-amine. As a Senior Application Scientist, my focus is to move beyond mere procedural lists, delving into the causality behind experimental choices to empower researchers in their work.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the purification challenges associated with 6-Methylquinolin-2-amine. The content is structured in a question-and-answer format to directly address common issues and provide robust, validated solutions.

Part 1: Pre-Purification and Initial Assessment (FAQs)

This initial section addresses the critical preparatory steps and analytical assessments required before attempting purification. A thorough understanding of the material's properties and impurity profile is the foundation of an effective purification strategy.

Q1: What are the key physical properties of 6-Methylquinolin-2-amine that influence purification?

A1: Understanding the physicochemical properties of your compound is paramount for selecting a purification method. While specific experimental data for 6-Methylquinolin-2-amine is not extensively published, we can infer properties from its close isomers, 2-Methylquinolin-6-amine and 6-Aminoquinoline. The presence of the basic amine group and the aromatic quinoline core dictates its solubility and chromatographic behavior. Key properties are summarized in the table below. The compound is expected to be a solid at room temperature and exhibit poor solubility in water but good solubility in various organic solvents.[1][2][3]

PropertyEstimated Value / CharacteristicImpact on Purification
Molecular Weight 158.20 g/mol [1][4]Influences diffusion rates and behavior in size-exclusion chromatography (if used).
Melting Point Likely >100°C (Isomer 6-Aminoquinoline melts at 115-119°C)[2][3]A sharp melting point range is a key indicator of purity. A broad range suggests impurities.
Solubility Soluble in methanol, chloroform, ethanol; Insoluble in water[2][3][5]Critical for selecting solvents for recrystallization and mobile phases for chromatography.
pKa Estimated ~5.6 (based on 6-Aminoquinoline)[2]The basicity of the amine group means the compound's charge state is pH-dependent. It will be protonated and water-soluble under acidic conditions.
Stability Sensitive to air and light[2][6]Purification and storage should be conducted with minimal exposure to light and under an inert atmosphere where possible.

Q2: What are the most common impurities I should expect in my crude 6-Methylquinolin-2-amine sample?

A2: The impurity profile is dictated by the synthetic route. A common method for synthesizing aminoquinolines is the Buchwald-Hartwig amination.[7] If this or a similar cross-coupling method is used, impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-6-methylquinoline or 2-bromo-6-methylquinoline.

  • Catalyst Residues: Palladium catalysts and phosphine ligands used in the coupling reaction.[7][8]

  • Side-Products: Regioisomers or products from side reactions, which can be difficult to separate due to similar polarities.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., dioxane, ethyl acetate, DCM).[8][9]

Q3: Which analytical techniques are best for assessing the purity of my sample before and after purification?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for initial purity assessment and for developing a solvent system for column chromatography.[10] It allows for quick visualization of the number of components in the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often effective for this class of compounds.[8] Purity is determined by the relative area of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any remaining impurities by their characteristic signals.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[1]

  • Melting Point Analysis: A narrow melting point range close to the literature value (if available) is a strong indicator of high purity.[11][12]

Part 2: Purification Methodologies and Troubleshooting

This section provides detailed guides and troubleshooting advice for the two most common and effective purification techniques for 6-Methylquinolin-2-amine: recrystallization and column chromatography.

Recrystallization Guide

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[13]

Q4: How do I select the best solvent for the recrystallization of 6-Methylquinolin-2-amine?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature until a slurry is formed. Observe solubility.

  • Gently heat the tubes that show low solubility at room temperature to the solvent's boiling point.[14]

  • The best solvent will dissolve the compound completely when hot but allow for the formation of crystals upon slow cooling.[14] Based on related compounds, alcohol-based solvents or mixtures with ethyl acetate are promising candidates.[2][3]

Q5: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree.

  • Causality: The compound has limited solubility even at high temperatures, or the cooling process is too rapid.[15]

  • Solution 1: Re-heat and Cool Slower: Re-heat the solution until the oil redissolves completely. You may need to add a small, additional amount of hot solvent. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature).[12]

  • Solution 2: Modify Solvent System: The boiling point of your solvent may be too high. Try using a lower-boiling point solvent or a solvent mixture.

  • Solution 3: Induce Crystallization: If the solution remains clear after cooling, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal from your crude material to provide a nucleation site.[15]

Q6: My crude product is highly colored. Can recrystallization remove colored impurities?

A6: Yes, often with the help of activated charcoal.

  • Causality: Highly conjugated byproducts are common colored impurities. Activated charcoal has a high surface area that adsorbs these large, non-polar color bodies.[14]

  • Protocol:

    • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

    • Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[14]

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

    • Swirl and gently heat the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

    • Allow the hot, decolorized filtrate to cool slowly to form pure crystals.

Column Chromatography Guide

Column chromatography is the most versatile method for purifying 6-Methylquinolin-2-amine, especially from impurities with different polarities.[10]

Q7: My compound streaks badly on a silica gel column. How can I achieve sharp, well-defined bands?

A7: Streaking of amines on silica gel is a classic problem.

  • Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH), which can protonate the basic amine group of your compound. This ionic interaction causes the compound to "stick" to the stationary phase, leading to poor separation and tailing bands.[16]

  • Solution 1 (Recommended): Add a Basic Modifier. Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, to your eluent. A concentration of 0.5-1% is typically sufficient.[15][16] This deactivates the acidic sites on the silica gel, allowing your neutral amine to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase like neutral or basic alumina, which is more compatible with basic compounds.[16]

  • Solution 3: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase chromatography on a C18-functionalized silica gel with a mobile phase like acetonitrile/water may be effective.[16]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica plate and test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system gives your product an Rf value of ~0.3. If using a basic modifier, add it to the TLC solvent jar as well.

  • Column Packing: Pack a glass column with silica gel (slurry packing with the initial, low-polarity eluent is recommended). Ensure the packing is uniform and free of air bubbles.[17]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[17]

  • Elution: Begin eluting with your chosen solvent system. If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[17]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 6-Methylquinolin-2-amine.

Part 3: Visualizations and Workflows

Diagrams provide a clear, at-a-glance understanding of complex processes and decision-making steps.

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Execution cluster_end Final Validation Start Crude 6-Methylquinolin-2-amine Analysis Purity Assessment (TLC, HPLC, NMR) Start->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor impurities, crystalline solid Chromatography Column Chromatography Decision->Chromatography Multiple impurities, similar polarity Final_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (Store under N2, protected from light) Final_Analysis->Pure_Product

Caption: General purification workflow for 6-Methylquinolin-2-amine.

Troubleshooting_Column cluster_cause Root Cause Analysis cluster_solutions Proposed Solutions cluster_validation Validation Start Problem: Streaking/Tailing on Silica Column Cause Silica surface is acidic. Basic amine compound interacts ionically. Start->Cause Sol1 Primary Solution: Add 0.5-1% Triethylamine (TEA) to the eluent. Cause->Sol1 Deactivates acidic sites Sol2 Alternative 1: Switch stationary phase to neutral or basic Alumina. Cause->Sol2 Use compatible stationary phase Sol3 Alternative 2: Use Reverse-Phase (C18) Chromatography. Cause->Sol3 Change separation mechanism Result Result: Sharp, symmetrical peaks and - improved separation. Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting logic for amine streaking in column chromatography.

References

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, M., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Drabu, S. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. ResearchGate. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Aliphatic Amines with Carbon Disulfide. Analytical Chemistry, 28(4). Retrieved from [Link]

  • Thayer, G. A. (n.d.). Syntheses of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • Gao, M., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Methylquinolin-2-amine. Retrieved from [Link]

  • Karmakar, S., et al. (2024). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in 6-Methylquinolin-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of this important quinoline derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, minimize byproducts, and ensure the highest purity of your target compound.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This guide addresses specific issues you may encounter during the synthesis of 6-Methylquinolin-2-amine, particularly when utilizing common synthetic routes such as the Friedländer synthesis or cyclization of substituted benzonitriles.

Issue 1: Low Yield of 6-Methylquinolin-2-amine and Formation of a Complex Mixture

Question: My reaction to synthesize 6-Methylquinolin-2-amine has resulted in a low yield and my initial analysis (TLC, crude NMR) shows multiple spots/peaks. What are the likely causes and how can I improve my yield and purity?

Answer:

Low yields and the formation of a complex mixture in quinoline synthesis are common challenges, often stemming from suboptimal reaction conditions that favor side reactions. The most probable causes depend on your chosen synthetic route.

A. Friedländer Synthesis Route:

The Friedländer synthesis is a powerful method for constructing the quinoline core. In the context of 6-Methylquinolin-2-amine, this would typically involve the condensation of a 2-amino-5-methylaryl ketone (or aldehyde) with a reactant providing a two-carbon unit with an α-methylene group.

  • Causality of Byproduct Formation: Harsh reaction conditions, such as high temperatures and highly acidic or basic catalysts, can promote side reactions.[1] A common side reaction is the self-condensation of the ketone reactant (an aldol condensation), which competes with the desired reaction with the aminobenzaldehyde or aminoketone.[2]

  • Troubleshooting & Optimization Protocol:

    • Catalyst Selection: The choice of catalyst is critical. If you are using strong acids or bases, consider switching to a milder catalytic system. Modern approaches utilize catalysts like iodine, Lewis acids, or even metal-organic frameworks that can offer higher selectivity and yields under milder conditions.[3]

    • Temperature Control: Reactions should be carefully monitored and controlled. Start with a lower temperature and gradually increase it only if the reaction is not proceeding. High temperatures can lead to thermal degradation of starting materials and products, resulting in tar formation.

    • Reactant Stoichiometry: Ensure precise stoichiometry. An excess of the ketone reactant can increase the likelihood of self-condensation. A slight excess of the 2-amino-5-methylaryl carbonyl compound may favor the desired product.

B. Reductive Cyclization Route:

A plausible route involves the reductive cyclization of a suitably substituted nitro- or cyano-precursor. For instance, the reaction of (E)-3-(4-methyl-2-nitrophenyl)acrylonitrile with a reducing agent like zinc in acetic acid.

  • Causality of Byproduct Formation: Incomplete reduction or cyclization can lead to a range of byproducts. For example, the reduction of the nitro group to an amine might be followed by slow or incomplete cyclization, allowing for side reactions of the reactive amino group.

  • Troubleshooting & Optimization Protocol:

    • Choice and Equivalents of Reducing Agent: The amount and type of reducing agent are crucial. For a Zn/AcOH system, the optimal ratio of the starting material to the reducing agent needs to be determined empirically. A 1:4 ratio has been found to be effective in similar syntheses.[4]

    • Solvent and Temperature: The reaction solvent can significantly influence the reaction rate and selectivity. Ethanol is often a good choice for these reductions. The reaction may require heating to reflux to ensure complete conversion.[4]

    • Monitoring Reaction Progress: Closely monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting material, while prolonged reaction times might lead to degradation.

Issue 2: Identification of a Persistent Impurity with a Similar Polarity to 6-Methylquinolin-2-amine

Question: I have a persistent impurity in my product that is difficult to remove by standard column chromatography. How can I identify this byproduct and what are the strategies for its removal?

Answer:

An impurity with similar polarity to your target compound often suggests a structurally related byproduct.

A. Potential Byproduct Identification:

  • Isomeric Byproducts: If your synthesis involves a cyclization step, the formation of a constitutional isomer is a strong possibility. For example, in a Skraup-type synthesis, the cyclization can occur at different positions on the aromatic ring, leading to isomeric methylquinolines. While you are synthesizing a 2-aminoquinoline, analogous regioselectivity issues can arise depending on the specific precursors.

  • Partially Reacted Intermediates: Incomplete cyclization or dehydration can lead to dihydroquinoline intermediates. These are often less stable and may be oxidized to the desired quinoline, but under certain conditions, they can persist.

  • Side-Chain Reaction Products: Depending on the reagents used, side-chain reactions on the methyl group of the quinoline ring can occur, although this is less common under standard quinoline synthesis conditions.

B. Analytical and Purification Protocol:

  • Advanced Analytical Characterization:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a high-resolution column to achieve baseline separation of your product and the impurity. This will be crucial for monitoring the purification process.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the impure sample to determine the molecular weight of the impurity. This can help in identifying if it is an isomer or a related compound with a different molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the impure sample. The NMR data will be invaluable in elucidating the structure of the byproduct.

  • Advanced Purification Strategies:

    • Recrystallization: Carefully select a solvent system for recrystallization. This can be a highly effective method for removing impurities that have slightly different solubility profiles.

    • Preparative HPLC: If the impurity cannot be removed by recrystallization, preparative HPLC is a powerful technique for isolating the pure compound.

    • Derivative Formation: In some cases, it may be beneficial to derivatize the mixture (e.g., by acylation of the amino group), which can alter the polarity and facilitate separation. The protecting group can then be removed to yield the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-Methylquinolin-2-amine?

A1: The most common and versatile methods for the synthesis of 2-aminoquinolines, adaptable for 6-methylquinolin-2-amine, include:

  • Friedländer Synthesis: This involves the condensation of a 2-amino-5-methylbenzaldehyde or a corresponding ketone with a compound containing an α-methylene group.[2][5]

  • Reductive Cyclization of Nitro/Cyano Precursors: A one-pot synthesis can be achieved through the reductive cyclization of a (2-nitro-4-methylphenyl) C3-synthon. A notable example is the use of zinc and acetic acid to mediate the cyclization of a nitro-cyano precursor.[4]

  • From 2-Chloro-6-methylquinoline: Nucleophilic aromatic substitution of the chloro group in 2-chloro-6-methylquinoline with an amine source (e.g., ammonia or a protected amine) is a viable route.

  • Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs, which can provide rapid access to complex quinoline structures in a single step.[6]

Q2: How can I monitor the progress of my 6-Methylquinolin-2-amine synthesis?

A2: The most common and effective method for monitoring the reaction progress is Thin-Layer Chromatography (TLC) .

  • TLC Protocol:

    • Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol) that provides good separation between your starting materials, product, and any potential byproducts.

    • Spot the reaction mixture alongside the starting materials on a TLC plate.

    • Develop the plate and visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used if the compounds are volatile and thermally stable.

Q3: What are the key safety precautions to consider during quinoline synthesis?

A3: Many quinoline syntheses involve hazardous reagents and conditions. Always adhere to strict safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids and bases with extreme care. The Skraup synthesis, for instance, is notoriously exothermic and can be violent if not properly controlled.[1]

  • Be aware of the toxicity of the reagents and products. Quinolines and their derivatives can be toxic. Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Generalized Friedländer Synthesis of 6-Methylquinolin-2-amine

Friedlander_Synthesis cluster_reactants Reactants SM1 2-Amino-5-methyl- benzaldehyde/ketone Intermediate1 Aldol Adduct SM1->Intermediate1 Base or Acid Catalyst SM2 Compound with α-methylene group SM2->Intermediate1 Byproduct Self-condensation Byproduct (Aldol) SM2->Byproduct Self-condensation Intermediate2 α,β-Unsaturated Carbonyl Intermediate1->Intermediate2 - H₂O Product 6-Methylquinolin-2-amine Intermediate2->Product Intramolecular Cyclization - H₂O

Caption: Friedländer synthesis pathway for 6-Methylquinolin-2-amine.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 6-Methylquinolin-2-amine Analysis Analyze Crude Mixture (TLC, NMR, MS) Start->Analysis Identify_Byproducts Identify Major Byproducts Analysis->Identify_Byproducts Unreacted_SM Unreacted Starting Materials Present? Identify_Byproducts->Unreacted_SM Complex_Mixture Complex Mixture/ Tarry Substance? Identify_Byproducts->Complex_Mixture Optimize_Conditions Optimize Reaction Conditions Unreacted_SM->Optimize_Conditions No Increase_Time_Temp Increase Reaction Time/ Temperature Unreacted_SM->Increase_Time_Temp Yes Change_Catalyst Change Catalyst/ Solvent Complex_Mixture->Change_Catalyst No Harsh_Conditions Reduce Temperature/ Use Milder Catalyst Complex_Mixture->Harsh_Conditions Yes Purification_Strategy Develop Advanced Purification Strategy Optimize_Conditions->Purification_Strategy Final_Product Pure 6-Methylquinolin-2-amine Increase_Time_Temp->Final_Product Change_Catalyst->Final_Product Purification_Strategy->Final_Product Harsh_Conditions->Final_Product

Caption: A logical workflow for troubleshooting low yields in synthesis.

Data Summary Table

ParameterRecommendation for Friedländer SynthesisRecommendation for Reductive CyclizationRationale
Catalyst Use milder catalysts (e.g., Iodine, Lewis Acids)Zn/AcOH (ensure optimal stoichiometry)To minimize side reactions and degradation.[3][4]
Temperature Lower to moderate (50-100 °C)RefluxTo prevent tar formation while ensuring complete reaction.[4]
Solvent Toluene, EthanolEthanolSolvent choice affects solubility and reaction kinetics.[4]
Monitoring TLC (Hexanes:EtOAc or DCM:MeOH)TLC (Hexanes:EtOAc or DCM:MeOH)To determine reaction completion and identify byproducts.

References

  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(15), 4987. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ACS Omega, 3(11), 15837-15845. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(5), 1086. Retrieved from [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 521-527. Retrieved from [Link]

  • Rahman, M. M., & Islam, M. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(38), 22685-22719. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminoquinolines via selenium-catalyzed cyclization. ResearchGate. Retrieved from [Link]

Sources

How to avoid fluorescence quenching with 6-Methylquinolin-2-amine probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Methylquinolin-2-amine fluorescent probes. As a Senior Application Scientist, I've designed this resource to help you navigate the complexities of fluorescence quenching and optimize your experimental outcomes. This guide moves from high-level FAQs for rapid troubleshooting to in-depth protocols and mechanistic explanations to provide a comprehensive understanding of how to achieve a stable and robust signal.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during experiments.

FAQ 1: My 6-Methylquinolin-2-amine fluorescence signal is unexpectedly weak or completely absent. What's the first thing I should check?

This is a frequent issue that often points to environmental factors or incorrect instrument settings.

Possible Causes & Immediate Actions:

  • Incorrect Instrument Settings: The fluorescence of quinoline-amine compounds is highly sensitive to their environment.[1] Always perform an initial scan to determine the peak excitation and emission wavelengths in your specific buffer system. Related quinoline derivatives often excite in the 310-405 nm range and emit between 400-530 nm.[1]

    • Action: Confirm your fluorometer's excitation/emission wavelengths are set correctly for your probe in your buffer. If the signal is still weak, try increasing the detector gain or widening the slit widths, but note that wider slits can reduce spectral resolution.[1]

  • pH Sensitivity: The amine group on the quinoline ring is susceptible to protonation in acidic conditions, which drastically alters the probe's electronic structure and fluorescence properties.[1][2] In many cases, protonation of the quinoline nitrogen actually enhances fluorescence by changing the excited state character.[2]

    • Action: Measure the pH of your experimental buffer. Perform a pH titration to map the fluorescence profile of your probe and ensure your experimental pH is in the optimal range for a strong signal.[1]

  • Probe Degradation: Organic fluorophores can degrade over time, especially when exposed to light or stored improperly.[1]

    • Action: Prepare fresh working solutions from a stock stored in the dark at -20°C. Minimize the probe's exposure to ambient light during all experimental steps.[1]

FAQ 2: My fluorescence signal is bright initially but then drops off rapidly during the measurement. What is happening?

A signal that decays quickly during measurement is a classic sign of photobleaching or the presence of a dynamic quencher in your sample.

Possible Causes & Immediate Actions:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore caused by continuous exposure to high-intensity excitation light.[1][3] Quinoline derivatives exhibit variable photostability.[1][4]

    • Action: Reduce the intensity of the excitation light source. Decrease the measurement duration or use intermittent sampling rather than continuous exposure. For imaging applications, consider adding a commercial antifade reagent to your buffer.[1][5]

  • Dynamic (Collisional) Quenching: This occurs when a quencher molecule in your solution collides with the excited fluorophore, causing it to return to the ground state without emitting a photon.[6][7] Dissolved molecular oxygen is a very common and efficient collisional quencher.[3]

    • Action: De-gas your buffer by sparging it with an inert gas like nitrogen or argon before adding your probe. This removes dissolved oxygen.[1]

FAQ 3: I'm observing high variability and inconsistent results between my replicates. What could be the cause?

High variability often points to issues with probe aggregation or unstable experimental conditions.

Possible Causes & Immediate Actions:

  • Probe Aggregation: At higher concentrations, planar aromatic molecules like 6-Methylquinolin-2-amine can stack together, forming aggregates. This process, known as aggregation-caused quenching (ACQ), leads to a decrease in fluorescence and erratic signals.[3][8][9]

    • Action: Lower the working concentration of the probe.[1] If your experiment allows, consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween 20) to your buffer to help prevent aggregation.[1]

  • Temperature Fluctuations: Fluorescence is a temperature-dependent process. An increase in temperature typically increases molecular collisions, which can enhance dynamic quenching and lead to a decrease in fluorescence intensity.[1][3]

    • Action: Use a temperature-controlled cuvette holder or plate reader to ensure all measurements are taken at a consistent temperature. Allow your samples to fully equilibrate to the target temperature before reading.[1]

Section 2: In-Depth Troubleshooting Guide - Diagnosing and Solving Quenching

If the quick fixes above do not resolve your issue, a more systematic approach is needed. Understanding the underlying mechanism of quenching is key to implementing the correct solution.

Understanding the "Enemy": Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[7] These processes compete with the desired fluorescence emission, reducing your signal. The primary mechanisms are illustrated below.

G cluster_quenching Quenching Pathways S0 Ground State (Probe) S1 Excited State (Probe*) S0->S1 Excitation (Light Absorption) Static Static Quenching (Ground-State Complex) S0->Static Complex Formation ACQ Aggregation (ACQ) S0->ACQ Self-Association S1->S0 Fluorescence (Signal) Dynamic Dynamic Quenching (Collisional) S1->Dynamic Collision with Quencher (e.g., O₂) Photobleach Photobleaching (Irreversible) S1->Photobleach High-Intensity Light Static->S0 No Excitation Dynamic->S0 Non-Radiative Decay Photobleach->S0 Destroyed Probe ACQ->S0 Non-Radiative Decay G start Start: Weak or Decaying Signal q_scan 1. Run full Excitation/ Emission Scan? start->q_scan q_conc 2. Is signal linear with probe concentration? q_scan->q_conc Yes res_settings Problem: Incorrect Wavelengths Solution: Optimize Instrument Settings q_scan->res_settings No q_degrade 3. Does signal decay over time? q_conc->q_degrade Yes res_acq Problem: Aggregation (ACQ) Solution: Lower Concentration, Add Surfactant q_conc->res_acq No q_buffer 4. Does de-gassing or changing buffer help? q_degrade->q_buffer No res_photobleach Problem: Photobleaching Solution: Reduce Light Exposure, Use Antifade Reagents q_degrade->res_photobleach Yes res_dynamic Problem: Dynamic Quenching Solution: De-gas Buffer, Use Chelators (EDTA) q_buffer->res_dynamic Yes res_static Problem: Static Quenching Solution: Identify & Remove Interfering Compound q_buffer->res_static No

Caption: A step-by-step workflow for troubleshooting fluorescence quenching.

Issue-Specific Deep Dives
Problem: Environmental & Buffer Effects

The photophysical properties of quinoline probes are highly dependent on their immediate chemical environment. [1]

  • pH: As mentioned, the protonation state of the amine and quinoline nitrogen is critical. [1][2]The lone pair of electrons on an unprotonated nitrogen can sometimes quench fluorescence through an intramolecular charge transfer (ICT) process. [10][11]Conversely, protonation can block this pathway and enhance fluorescence. [2] * Solution: Systematically test a range of buffer pH values to find the optimal condition for your specific 6-Methylquinolin-2-amine conjugate. See Protocol 2 .

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in emission wavelength and changes in fluorescence quantum yield. [3] * Solution: If your assay permits, test solvents of varying polarity. Be aware that polar, protic solvents (like water or methanol) can sometimes decrease fluorescence intensity compared to non-polar environments. [12]* Interfering Ions & Compounds: Many common laboratory reagents can act as potent quenchers.

    • Halide Ions (I⁻, Br⁻, Cl⁻): These are well-known collisional quenchers of quinoline-based fluorophores. [1][13] * Heavy Atoms & Transition Metals (e.g., Cu²⁺, Fe³⁺, Co²⁺): These can quench fluorescence through various mechanisms, including static and dynamic quenching. [1][3][6][14] * Solution: If possible, use buffers free from high concentrations of halide ions. If you suspect metal ion contamination in your sample or buffer, add a chelating agent like EDTA (1-5 mM) to sequester them. [1][6]

Problem: Concentration Effects (Aggregation & Self-Quenching)

At high concentrations, fluorophores can interact with each other, leading to quenching. This is a common issue for planar aromatic molecules like quinolines. [3]

  • Mechanism: When probes aggregate, non-radiative decay pathways are created, which suppress fluorescence emission—a phenomenon known as Aggregation-Caused Quenching (ACQ). [9][15]This is distinct from the inner filter effect, where high concentrations of the probe absorb the emitted light before it reaches the detector. [16]* Diagnosis: Perform a concentration-dependent study. If fluorescence intensity does not increase linearly with concentration and begins to plateau or decrease, you are likely observing concentration-dependent quenching. [3]* Solution:

    • Determine the optimal working concentration that provides a strong signal without entering the quenching regime (see Protocol 3 ).

    • Incorporate a small amount (0.01-0.05%) of a non-ionic surfactant like Tween 20 or Triton X-100 to disrupt hydrophobic interactions and prevent aggregation. [1]Ensure the surfactant does not interfere with your assay's biological components.

Problem: Photobleaching

Photobleaching is the light-induced, irreversible destruction of the fluorophore. [3]It is a particular concern in experiments requiring long or repeated exposures to the excitation source, such as time-lapse microscopy.

  • Mechanism: The excited fluorophore can interact with molecular oxygen, producing reactive oxygen species (ROS) that chemically damage the probe, rendering it non-fluorescent. [5]* Solution:

    • Minimize Light Exposure: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Reduce exposure times and, for time-lapse studies, increase the interval between acquisitions. [1] 2. Use Antifade Reagents: These are chemical cocktails added to the mounting medium or live-cell buffer that protect the probe from photobleaching. They typically work by scavenging reactive oxygen species. [5][17]See Protocol 4 .

Section 3: Key Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

Objective: To find the precise peak excitation and emission wavelengths for your probe in your specific experimental buffer.

  • Prepare Sample: Dilute the 6-Methylquinolin-2-amine probe in your final experimental buffer to a working concentration (e.g., 1-10 µM) that gives a mid-range signal.

  • Prepare Blank: Use a cuvette containing only the experimental buffer.

  • Record Emission Spectrum:

    • Set the fluorometer to a literature-suggested excitation wavelength (e.g., 350 nm).

    • Scan a range of emission wavelengths (e.g., 370 nm to 600 nm).

    • The wavelength with the highest intensity is your optimal emission wavelength (λ_em).

  • Record Excitation Spectrum:

    • Set the fluorometer's emission monochromator to the optimal λ_em you just determined.

    • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

    • The wavelength with the highest intensity is your optimal excitation wavelength (λ_ex).

  • Finalize Settings: Use these empirically determined λ_ex and λ_em values for all subsequent experiments.

Protocol 2: Performing a pH Titration Curve

Objective: To determine the effect of pH on the probe's fluorescence and identify the optimal pH range.

  • Prepare Buffers: Prepare a series of your primary experimental buffer (e.g., phosphate or HEPES) adjusted to a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).

  • Add Probe: To a set of cuvettes or a microplate, add the probe to each different pH buffer, ensuring the final probe concentration is identical in all samples.

  • Equilibrate: Allow the samples to incubate for 10-15 minutes at a constant temperature.

  • Measure Fluorescence: Using the optimal λ_ex and λ_em from Protocol 1, measure the fluorescence intensity of each sample.

  • Analyze Data: Plot the fluorescence intensity (Y-axis) against the buffer pH (X-axis). The resulting curve will show the pH profile of your probe, allowing you to select a pH that provides a stable and maximal signal.

Protocol 3: Assessing Concentration-Dependent Self-Quenching

Objective: To identify the concentration range where the probe signal is linear and avoid aggregation-caused quenching.

  • Prepare Dilution Series: Create a series of dilutions of your probe in the optimized experimental buffer. A typical range might be from 0.1 µM to 50 µM.

  • Measure Fluorescence: Measure the fluorescence intensity of each dilution.

  • Plot Data: Plot the fluorescence intensity (Y-axis) versus the probe concentration (X-axis).

  • Identify Linear Range: The plot should be linear at lower concentrations. The point where the line begins to curve and plateau (or even decrease) indicates the onset of self-quenching. [3]For all future experiments, use a working concentration that falls well within the initial linear portion of this curve.

Protocol 4: Using Antifade Reagents to Mitigate Photobleaching

Objective: To reduce signal loss from photobleaching during fluorescence microscopy.

  • Choose a Reagent: Select a commercially available antifade reagent suitable for your application (i.e., for fixed or live cells). Many are based on reactive oxygen species scavengers like p-phenylenediamine (PPD) or commercial formulations like ProLong™ or Vectashield®. [5][18]2. Sample Preparation (Fixed Cells):

    • After your final wash step in the staining protocol, aspirate all liquid from the coverslip.

    • Add a single drop of the antifade mounting medium directly onto the slide.

    • Carefully lower the coverslip onto the drop, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish and allow it to cure (typically 1-24 hours in the dark, as per manufacturer instructions).

  • Sample Preparation (Live Cells):

    • Use a reagent specifically designed for live-cell imaging, such as ProLong™ Live Antifade Reagent. [17] * Add the reagent directly to your imaging medium at the manufacturer's recommended concentration just before you begin imaging.

  • Image Acquisition: Image the treated sample alongside an untreated control sample to quantify the improvement in photostability.

Section 4: Data Summary & Reference Values

The photophysical properties of quinoline-based probes are highly sensitive to their specific substitution and environment. [1]The following table provides typical data for related amino-quinoline derivatives to serve as a baseline for your experiments.

ParameterTypical Value RangeNotes
Excitation Max (λ_ex) 310 - 405 nmHighly dependent on solvent polarity and pH. [1]
Emission Max (λ_em) 400 - 530 nmSignificant solvatochromic shifts are common. [1]
Quantum Yield (Φ_f) 0.01 - 0.85Can be very low in polar/protic solvents and high in non-polar environments or upon protonation. [1][2]
Common Quenchers Halide Ions (I⁻, Br⁻), Metal Ions (Cu²⁺, Co²⁺), Molecular Oxygen, Nitroaromatic compoundsThe quenching mechanism can be collisional (dynamic) or static. [1][3][13][14]

Section 5: References

  • Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC. (2022). PubMed Central.

  • troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes. Benchchem.

  • Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. (2021). ACS Publications.

  • What is Fluorescence Quenching? | Types and Mechanisms. Ossila.

  • troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. Benchchem.

  • How can I reduce quenching of ThS signal? (2023). ResearchGate.

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Unknown Source.

  • Quenching mechanisms in oligonucleotide probes. LGC Biosearch Technologies.

  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (2023). RSC Publishing.

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. ACS Publications.

  • How do anti-fading agents work? (2023). AAT Bioquest.

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025). ResearchGate.

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.

  • The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. ResearchGate.

  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. (2019). ACS Publications.

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Unknown Source.

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  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. Unknown Source.

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  • Mechanistic basis for 2-Aminopurine quenching by morpholine- and piperazine-based Good's buffers. (2026). PubMed.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.

  • Fluorescence enhancement of quinolines by protonation. (2020). PMC - NIH.

  • Analysis of antifading reagents for fluorescence microscopy. PubMed.

  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. (2022). ResearchGate.

  • Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. PMC.

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Stability and degradation pathways of 6-Methylquinolin-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Methylquinolin-2-amine (CAS No: 65079-19-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. We will address common experimental challenges, provide troubleshooting advice, and detail protocols for comprehensive stability analysis.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 6-Methylquinolin-2-amine to ensure its long-term stability?

A: Proper storage is critical to prevent degradation. For the solid form, it is recommended to store the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1][2] It is crucial to protect the material from light by using an amber vial or by wrapping the container in aluminum foil, as quinoline derivatives can be sensitive to prolonged light exposure.[3] For solutions, prepare them fresh whenever possible. If stock solutions must be stored, keep them at 2-8°C, protected from light.[2] For extended storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]

Q2: What are the primary degradation pathways I should be concerned about with 6-Methylquinolin-2-amine?

A: Based on the chemical structure—an aromatic amine fused to a quinoline core—the primary degradation pathways are oxidation, photodegradation, and hydrolysis under harsh pH conditions.

  • Oxidation: The amino group and the electron-rich quinoline ring system are susceptible to oxidation.[4][5] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or hydroxylated species. The methyl group can also be a site of oxidation, potentially forming the corresponding aldehyde (quinoline-6-carbaldehyde) under certain conditions.[6]

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical reactions.[3][7] This is a common degradation route for quinoline-based compounds and can lead to complex mixtures of degradants.[8][9]

  • Hydrolysis: While generally stable in neutral aqueous solutions, forced hydrolysis can occur under strongly acidic or basic conditions. The stability of the compound is therefore pH-dependent.[7][10][11]

Q3: Why are forced degradation studies necessary for this compound?

A: Forced degradation, or stress testing, is a regulatory requirement and a critical part of drug development.[12] These studies involve intentionally exposing the compound to harsh conditions (acid, base, light, heat, oxidation) to accelerate degradation.[10][11] The primary goals are:

  • To identify likely degradation products: This helps in understanding the degradation pathways.[12]

  • To develop and validate a stability-indicating analytical method: This ensures that the analytical method (typically HPLC) can accurately measure the parent compound without interference from any degradants.[12]

  • To determine the intrinsic stability of the molecule: This reveals its susceptibility to various environmental factors, which informs formulation, packaging, and storage decisions.[10]

Q4: What solvents are recommended for preparing solutions of 6-Methylquinolin-2-amine?

A: For analytical purposes, solvents such as methanol, acetonitrile, and DMSO are commonly used. When preparing aqueous solutions for experimental assays, it is important to consider the pH and buffer components. The compound's solubility is greater than 23.7 µg/mL at pH 7.4.[13] Always use high-purity solvents and be aware that some, like THF, can form peroxides over time, which could act as an oxidizing agent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: The color of my 6-Methylquinolin-2-amine solution has changed, becoming darker yellow or brown.

  • Root Cause: This is a classic indicator of degradation, most likely due to oxidation or photolysis. Aromatic amines are prone to forming colored oxidation products.

  • Corrective Actions:

    • Discard the solution. Do not use it for quantitative experiments as the concentration of the active compound is likely reduced.

    • Prepare fresh solutions immediately before use.

    • Optimize Storage: If a stock solution must be kept, store it in an amber, tightly-capped vial at 2-8°C. For sensitive applications, degas the solvent and purge the vial with nitrogen or argon before sealing.

Issue 2: My HPLC/LC-MS analysis shows new, unexpected peaks appearing over time.

  • Root Cause: These peaks are almost certainly degradation products. Their appearance indicates that either your storage/experimental conditions are causing the compound to degrade or your analytical method was not previously challenged to resolve these impurities.

  • Investigative Workflow:

    • Confirm the Source: Analyze a freshly prepared standard to ensure the impurity is not present initially.

    • Perform a Forced Degradation Study: Follow the protocols outlined below to intentionally generate degradants. This will help you confirm if the unknown peaks correspond to products of hydrolysis, oxidation, or photolysis.

    • Validate Your Method: Ensure your HPLC method is "stability-indicating." This means it must be able to separate the parent peak (6-Methylquinolin-2-amine) from all potential degradation peaks. You may need to adjust the gradient, mobile phase, or column chemistry.

Issue 3: I am experiencing low or inconsistent recovery of the compound in my assay.

  • Root Cause: This could be due to significant degradation under your assay conditions or physical loss of the compound through adsorption to container surfaces.

  • Troubleshooting Steps:

    • Assess Stability Under Assay Conditions: Run a control experiment where you incubate 6-Methylquinolin-2-amine in your assay buffer (without other reagents) for the duration of the experiment. Analyze the concentration at the beginning and end to quantify any degradation.

    • Evaluate pH and Temperature: The stability of quinolines can be highly dependent on pH and temperature.[14] Ensure your assay buffer pH is in a stable range for the compound.

    • Minimize Adsorption: Use low-adsorption polypropylene or silanized glass vials and pipette tips, especially when working with low-concentration solutions.

Data Summary: Stability & Degradation Parameters

ParameterRecommended Condition / ReagentRationale
Storage (Solid) 2-8°C, desiccated, protected from light.[1][2][3]Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation.
Storage (Solution) 2-8°C, protected from light, inert atmosphere.[2]Slows reaction kinetics and prevents oxidative and photolytic degradation.
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80°C).[11]Simulates degradation in a gastric environment and tests for acid lability.
Base Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80°C).[11]Assesses stability under alkaline conditions.
Oxidation 3-30% H₂O₂ at room temperature.Tests susceptibility to oxidative stress from peroxides or reactive oxygen species.
Thermal Stress 60-80°C (in solution and as solid).[10]Evaluates the intrinsic thermal stability of the molecule.
Photostability >1.2 million lux hours (visible) & >200 watt hours/m² (UV-A).[15]Simulates exposure to light during manufacturing, storage, and administration as per ICH Q1B guidelines.

Visualized Degradation Pathways & Workflows

The following diagrams illustrate the hypothetical degradation pathways and a standard experimental workflow for stability testing.

parent 6-Methylquinolin-2-amine n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂) aldehyde Quinolin-2-amino-6- carbaldehyde parent->aldehyde Oxidation (Methyl Group) hydroxylated Hydroxylated Products parent->hydroxylated Photolysis (UV/Vis) hydrolysis_prod Hydrolytic Products (e.g., ring opening) parent->hydrolysis_prod Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways for 6-Methylquinolin-2-amine.

start Prepare Stock Solution (t=0 Control) stress Expose to Stress Conditions start->stress analyze Analyze via Stability- Indicating HPLC/LC-MS start->analyze Compare acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation (H₂O₂) stress->oxid photo Photolysis (UV/Vis) stress->photo thermal Thermal Stress stress->thermal sample Sample at Time Points acid->sample base->sample oxid->sample photo->sample thermal->sample quench Neutralize / Quench Reaction sample->quench quench->analyze evaluate Evaluate % Degradation & Identify Degradants analyze->evaluate

Caption: Experimental workflow for forced degradation studies.

Protocols for Forced Degradation Studies

Objective: To generate ~5-20% degradation of the parent compound to facilitate the identification of degradants and the validation of analytical methods.[11] Adjust exposure times and conditions as needed.

General Prerequisite: A calibrated HPLC or UPLC system with a UV or PDA detector, preferably coupled to a mass spectrometer (LC-MS) for peak identification.

Protocol 1: Acid/Base-Mediated Hydrolysis

  • Preparation: Prepare a ~1 mg/mL solution of 6-Methylquinolin-2-amine in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: To 1 mL of the solution, add 1 mL of 1.0 M HCl.

  • Base Stress: To a separate 1 mL of the solution, add 1 mL of 1.0 M NaOH.

  • Control: To a third aliquot, add 1 mL of water.

  • Incubation: Cap all vials and place them in a water bath or heating block at 60°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid-stressed samples with an equivalent amount of 1.0 M NaOH and the base-stressed samples with 1.0 M HCl. Cool all samples to room temperature.

  • Analysis: Dilute appropriately and analyze by HPLC/LC-MS against the t=0 and control samples.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile or methanol.

  • Stress: To 1 mL of the solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Caution: Handle H₂O₂ with appropriate personal protective equipment.

  • Control: Keep a separate 1 mL aliquot of the compound solution without H₂O₂.

  • Incubation: Store both the stressed sample and the control at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Dilute and analyze directly. The mobile phase will quench any minor residual H₂O₂.

Protocol 3: Photolytic Degradation

  • Preparation: Prepare a ~0.5 mg/mL solution in a suitable solvent (e.g., 50:50 ACN:H₂O). Also, place a thin layer of the solid compound in a petri dish.

  • Exposure: Place the solution (in a quartz or borosilicate glass vial) and the solid sample in a photostability chamber.

  • Control: Prepare an identical set of "dark control" samples by wrapping them completely in aluminum foil and placing them alongside the exposed samples.

  • Stress: Expose the samples to a light source that complies with ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[15]

  • Sampling: Analyze the solution and dissolved solid samples after the full exposure period.

  • Analysis: Compare the chromatograms of the light-exposed samples to the dark controls to identify photodegradants.

Protocol 4: Thermal Degradation

  • Preparation: Prepare a solution (~1 mg/mL) and place a sample of the solid compound in separate vials.

  • Control: Store a set of identical samples at the recommended storage condition (e.g., 4°C).

  • Stress: Place the stress samples in an oven set to 80°C.

  • Sampling: Withdraw aliquots of the solution and take samples of the solid at various time points (e.g., 1, 3, 7 days).

  • Analysis: Allow samples to cool to room temperature, dissolve the solid sample, and analyze all by HPLC/LC-MS against the control samples.

References

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available at: [Link]

  • Alfa Aesar. (2010). 6-Amino-2-methylquinoline - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • PMC - NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]

  • Resyn Biosciences. MSDS Amine. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Royal Society of Chemistry. (2005). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences. Available at: [Link]

  • ResearchGate. Hydrolysis Rates for Various pH Levels. Available at: [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline. Available at: [Link]

  • ResearchGate. Effects of temperature (a) and dissolved oxygen (DO) (b) on the cell growth and quinoline biodegradation of strain PY1. Available at: [Link]

  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ResearchGate. Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Available at: [Link]

  • MDPI. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Available at: [Link]

  • Environmental Engineering Research. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Available at: [Link]

  • Royal Society of Chemistry. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Available at: [Link]

  • PMC - PubMed Central. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Available at: [Link]

  • MDPI. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Available at: [Link]

  • ACS Publications. (1956). Analytical Chemistry Vol. 28, No. 4. Available at: [Link]

  • PubChem. 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • PMC - NIH. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available at: [Link]

  • ScienceDirect. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Available at: [Link]

  • PMC - NIH. (2016). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Available at: [Link]

  • White Rose Research Online. (2024). Monoethanolamine degradation rates in post-combustion CO2 capture plants with the capture of 100% of the added CO2. Available at: [Link]

  • DergiPark. (2013). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. Available at: [Link]

  • ResearchGate. (2013). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Available at: [Link]

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Addressing regioselectivity issues in the functionalization of 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 6-Methylquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the electrophilic functionalization of 6-Methylquinolin-2-amine?

A1: The primary challenge is controlling the position of substitution (regioselectivity). The 6-Methylquinolin-2-amine core possesses two electron-donating groups: a strong activating amino group (-NH₂) at the C2 position and a moderately activating methyl group (-CH₃) at the C6 position. Their combined influence, along with the inherent reactivity of the quinoline ring, can lead to a mixture of isomers, making purification difficult and reducing the yield of the desired product.

Q2: How do the amino and methyl groups direct incoming electrophiles?

A2: The -NH₂ group at C2 is a powerful ortho-, para-director. However, in the quinoline system, its directing influence is primarily on the pyridine ring. The -CH₃ group at C6 is also an ortho-, para-director, influencing the carbocyclic (benzene) ring. The interplay between these directing effects, and the deactivating effect of the pyridine nitrogen on its own ring, creates a complex reactivity map. Generally, the carbocyclic ring is more susceptible to electrophilic attack than the pyridine ring.[1][2][3]

Q3: Can I functionalize the methyl group directly?

A3: Yes, C(sp³)–H bond activation of methylquinolines is a known transformation.[4] This typically involves transition-metal catalysis and offers a pathway to derivatives that are not accessible through electrophilic aromatic substitution. For instance, cobalt-catalyzed C-H activation has been used for the alkenylation of 8-methylquinoline.[5]

Understanding the Regiochemical Landscape

The regioselectivity of electrophilic aromatic substitution (EAS) on 6-Methylquinolin-2-amine is a classic example of competing directing effects. The amino group strongly activates the pyridine ring, while the methyl group activates the benzene ring. The pyridine nitrogen, being electron-withdrawing, deactivates the pyridine ring towards EAS. Therefore, substitution is generally favored on the benzene ring at positions ortho or para to the methyl group (C5 and C7) and at the position ortho to the amino group on the benzene ring (C3).

Troubleshooting Guide: Electrophilic Halogenation (e.g., Bromination)

Problem: My bromination of 6-Methylquinolin-2-amine yields a mixture of isomers, primarily the 5-bromo and 3-bromo derivatives, with some di-substituted byproducts.

This is a common outcome due to the strong activating nature of both the amino and methyl groups. The C5 position is activated by the C6-methyl group, and the C3 position is influenced by the C2-amino group.

Causality and Mechanistic Insight

The formation of multiple products arises from the comparable activation of different positions on the quinoline ring. The transition states for the formation of the sigma complexes leading to the various isomers may be close in energy.

.dot graph TD { A[6-Methylquinolin-2-amine] -->|Br2, AcOH| B{Sigma Complex Mixture}; B --> C[5-Bromo Isomer]; B --> D[3-Bromo Isomer]; B --> E[Di-bromo Byproducts]; subgraph "Reaction Pathway" A;B;C;D;E; end C -- "Major Product?" --> F((Desired Outcome)); D -- "Major Product?" --> F; E -- "Side Product" --> G((Undesired Outcome));

} .end Caption: Competing pathways in the bromination of 6-Methylquinolin-2-amine.

Troubleshooting Strategies & Protocols

Strategy 1: Modulating Reactivity with a Protecting Group

By acylating the C2-amino group, its activating effect can be significantly diminished, allowing the C6-methyl group to be the primary director of the substitution.

Experimental Protocol: Acetyl Protection Followed by Bromination

  • Protection:

    • Dissolve 6-Methylquinolin-2-amine (1 eq.) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(6-methylquinolin-2-yl)acetamide.

  • Bromination:

    • Dissolve the protected amine (1 eq.) in acetic acid.

    • Slowly add a solution of bromine (1 eq.) in acetic acid at room temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into an ice-water slurry and neutralize with aqueous sodium bicarbonate.

    • Collect the precipitate by filtration, wash with water, and dry to yield primarily N-(5-bromo-6-methylquinolin-2-yl)acetamide.

  • Deprotection:

    • Reflux the brominated acetamide in 6M HCl for 6-12 hours.

    • Cool the solution and neutralize with NaOH to precipitate the 5-bromo-6-methylquinolin-2-amine.

StrategyKey ReagentsExpected Major IsomerRationale
Direct BrominationBr₂, Acetic AcidMixture (5-bromo, 3-bromo)Competing directing effects of -NH₂ and -CH₃.
Protection-Bromination1. Ac₂O, Et₃N 2. Br₂, AcOH5-bromoThe amide is less activating, giving preference to the methyl group's directing effect.

Troubleshooting Guide: Nitration

Problem: Nitration with standard HNO₃/H₂SO₄ gives a low yield of the desired product and significant degradation.

Quinoline and its amino derivatives are susceptible to oxidation and degradation under harsh acidic nitrating conditions. The nitration of 2-methylquinoline is known to produce a mixture of 5-nitro and 8-nitro isomers, indicating that substitution on the carbocyclic ring is favored.[6] For 6-methylquinolin-2-amine, the situation is further complicated by the presence of the activating amino group.

Causality and Mechanistic Insight

The strong acidic conditions can protonate the quinoline nitrogen, further deactivating the pyridine ring. The amino group can also be protonated, diminishing its activating ability. This can lead to a complex product distribution and decomposition.

G

Troubleshooting Strategies & Protocols

Strategy 1: Milder Nitrating Agents

The use of milder nitrating agents can prevent substrate degradation and improve selectivity. Iron(III) nitrate has been shown to be an effective reagent for the regioselective nitration of 8-aminoquinoline amides at the C5 position.[7][8]

Experimental Protocol: Iron(III) Nitrate Mediated Nitration (on the protected amine)

  • Protection: Prepare N-(6-methylquinolin-2-yl)acetamide as described in the halogenation section.

  • Nitration:

    • Suspend the protected amine (1 eq.) in acetonitrile.

    • Add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude nitro-product, expected to be predominantly the 5-nitro isomer.

  • Deprotection: Hydrolyze the amide as previously described to obtain 5-nitro-6-methylquinolin-2-amine.

StrategyKey ReagentsExpected Major IsomerRationale
Harsh NitrationHNO₃, H₂SO₄Mixture, DegradationStrong acid leads to side reactions and complex isomer patterns.
Mild NitrationFe(NO₃)₃·9H₂O on protected amine5-nitroMilder conditions and a directing amide group favor C5 substitution.[7][8]

Advanced Strategies: C-H Functionalization

For substitutions that are difficult to achieve through traditional EAS, direct C-H functionalization offers a powerful alternative. These methods often employ transition metal catalysts and can provide regioselectivity that is complementary to EAS.

Concept: Directing Group-Assisted C-H Activation

The nitrogen atom of the quinoline ring, or a group attached to the C2-amino position, can act as a directing group to guide a metal catalyst to a specific C-H bond. While C-H activation of quinolines often occurs at C2 or C8 due to the directing effect of the ring nitrogen, installing a suitable directing group on the C2-amino function can potentially steer functionalization to other positions.[9]

Researchers have successfully used 8-aminoquinoline amides as directing groups for remote C-H functionalization.[7] A similar strategy could be envisioned for 6-methylquinolin-2-amine, where a custom directing group is appended to the 2-amino position to favor functionalization at a desired site.

References

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  • PubMed. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 8-aminoquinoline amides by using tert-butyl nitrite in acetonitrile medium. Retrieved from [Link]

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Overcoming solubility problems of 6-Methylquinolin-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylquinolin-2-amine

Welcome to the technical support center for 6-Methylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common yet significant challenge of this compound's poor aqueous solubility in biological assays. By understanding the underlying physicochemical principles and employing systematic formulation strategies, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers and step-by-step protocols for the most common issues encountered with 6-Methylquinolin-2-amine.

Q1: My 6-Methylquinolin-2-amine is precipitating out of my aqueous cell culture medium. What's the first thing I should check?

A1: The first and most critical parameter to verify is the final concentration of your organic co-solvent, typically Dimethyl Sulfoxide (DMSO), in the assay medium. Many poorly soluble compounds require a co-solvent to maintain solubility in aqueous environments. However, the concentration of this co-solvent is often diluted to a point where it can no longer support the solubility of the test compound.

Causality: 6-Methylquinolin-2-amine, like many quinoline derivatives, is a lipophilic molecule. Its structure, featuring a fused aromatic ring system, leads to poor solubility in water. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. When a concentrated DMSO stock of your compound is diluted into an aqueous medium (e.g., cell culture media, buffer), the local environment around the compound molecule abruptly changes from organic to aqueous. If the final DMSO concentration is too low, the compound will crash out of the solution.

Troubleshooting Protocol: Verifying Solvent Concentration

  • Calculate the Final DMSO Percentage: Determine the final percentage (v/v) of DMSO in your assay well. For most cell-based assays, this should not exceed 0.5% to avoid solvent-induced cytotoxicity. Many sensitive assays require a final concentration of ≤0.1%.

  • Solubility Test: Before treating your cells, perform a simple solubility test. Prepare your final dilution of 6-Methylquinolin-2-amine in a cell-free aliquot of your assay medium.

  • Visual Inspection: Let the solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals, or film). Viewing the solution against a dark background can help.

  • Action Plan:

    • If Precipitation Occurs: Your compound is not soluble at that concentration with the current level of DMSO. You must either lower the final compound concentration or explore alternative solubilization strategies (see Q3).

    • If No Precipitation Occurs: The issue may lie elsewhere. Consider compound stability, interaction with media components (e.g., serum proteins), or adsorption to plasticware.

Q2: What is the best practice for preparing a stock solution of 6-Methylquinolin-2-amine?

A2: The best practice is to create a high-concentration primary stock solution in 100% DMSO and then perform serial dilutions. This approach minimizes the amount of solvent added to your final assay and ensures accurate, reproducible concentrations.

Expertise & Rationale: Starting with the highest possible, fully-solubilized concentration in a pure organic solvent provides a stable starting point. Attempting to dissolve the compound directly in a mixed solvent system (e.g., DMSO/water) is often less effective and can lead to inaccurate stock concentrations. For many quinoline-based compounds, a stock concentration of 10-20 mM in DMSO is a common starting point.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Materials:

    • 6-Methylquinolin-2-amine (solid powder)

    • Anhydrous, sterile-filtered DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Calculate Required Mass: The molecular weight of 6-Methylquinolin-2-amine (C₁₀H₁₀N₂) is approximately 158.20 g/mol . To make 1 mL of a 10 mM stock solution:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 158.20 g/mol × 1000 mg/g = 1.582 mg

    • Weighing: Accurately weigh out 1.582 mg of the compound and place it into a sterile vial. For small quantities, it is often more accurate to weigh a larger amount (e.g., 15.82 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL).

    • Dissolution: Add the calculated volume of 100% DMSO to the vial.

    • Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Validation: Visually confirm that all solid material has dissolved and the solution is clear.

    • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water, reducing solubility. Store at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_dilution Working Dilution Preparation A 1. Calculate Mass (e.g., for 10 mM) B 2. Weigh Compound Accurately A->B C 3. Add 100% DMSO B->C D 4. Solubilize (Vortex, Warm, Sonicate) C->D E 5. Visual QC (Check for clarity) D->E F 6. Aliquot & Store (-20°C or -80°C) E->F G 7. Thaw one aliquot F->G H 8. Create Intermediate Dilution (in 100% DMSO or medium) G->H I 9. Add to Final Assay Medium (Ensure final DMSO % is low) H->I

Caption: Workflow for preparing and diluting 6-Methylquinolin-2-amine.

Q3: I've confirmed my DMSO concentration is appropriately low (<0.5%), but the compound still precipitates. What other strategies can I use?

A3: When standard co-solvents are insufficient, you can explore several advanced formulation techniques. The choice depends on the specific requirements of your assay. These methods aim to increase the apparent solubility of the compound in the aqueous medium.

Comparison of Solubilization Strategies

StrategyMechanism of ActionProsConsBest For
pH Modification For ionizable compounds, adjusting the pH away from the pKa increases the proportion of the more soluble ionized form.[1][2]Simple, inexpensive.[3]May alter compound activity or be incompatible with assay pH.Compounds with acidic or basic functional groups.
Co-solvents Using water-miscible organic solvents (e.g., ethanol, PEG 400) in addition to DMSO to alter the polarity of the bulk solvent.[4]Easy to implement.Potential for solvent toxicity at higher concentrations.[5]Initial screening, non-cellular assays.
Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic, torus-shaped oligosaccharide, effectively shielding it from water.[6][7]Low cytotoxicity, can improve stability.[8]Can be expensive; may interact with other assay components.Cell-based assays, in vivo studies.
Surfactants Forms micelles that encapsulate the hydrophobic drug (e.g., Tween® 80, Cremophor® EL).High solubilizing capacity.Often cytotoxic above the critical micelle concentration (CMC).Non-cellular assays, biochemical screens.

Decision-Making Flowchart for Solubility Enhancement

G cluster_solutions Solubilization Strategies start Compound Precipitates in Assay Medium check_dmso Is final DMSO conc. > 0.5%? start->check_dmso ph_mod Can assay pH be adjusted? (Check compound pKa) check_dmso->ph_mod No reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso Yes use_cyclo Use Cyclodextrins (e.g., HP-β-CD) ph_mod->use_cyclo No adjust_ph Adjust Buffer pH ph_mod->adjust_ph Yes use_cosolvent Try Alternative Co-solvent (e.g., PEG 400) use_cyclo->use_cosolvent Not effective or available implement_cyclo Implement Cyclodextrin Protocol use_cyclo->implement_cyclo Yes lower_conc Lower Final Compound Concentration use_cosolvent->lower_conc Still precipitates implement_cosolvent Test Co-solvent Toxicity use_cosolvent->implement_cosolvent Yes

Caption: Decision tree for troubleshooting compound precipitation.

Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD is a widely used cyclodextrin derivative with low toxicity, making it suitable for cell-based assays.[6]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer or water. Sterile filter if necessary.

  • Complexation:

    • Method A (Dilution): Add your DMSO stock of 6-Methylquinolin-2-amine directly to the HP-β-CD solution. The cyclodextrin in the aqueous phase will complex with the compound as it is diluted.

    • Method B (Co-evaporation - Higher Efficiency): Mix your compound in an organic solvent (e.g., methanol) with the HP-β-CD solution. Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator. This forces the compound into the cyclodextrin cavities. Reconstitute the resulting film/powder in your assay medium.

  • Incubation: Gently mix the solution and allow it to equilibrate for at least 1 hour at room temperature to ensure maximum complexation.

  • Application: Use this complexed solution for your final dilutions in the biological assay. Remember to include a vehicle control containing only the HP-β-CD solution at the same final concentration.

Q4: How do I know if poor solubility is impacting my assay results and leading to false negatives?

A4: Poor solubility can lead to an underestimation of a compound's true potency (a false negative or right-shifted IC₅₀) because the actual concentration of the dissolved, bioavailable compound is much lower than the nominal concentration you added.

Self-Validating System: The Concentration-Response Curve

Your primary tool for diagnosing solubility-related artifacts is the concentration-response curve.

  • Hallmarks of a Solubility-Limited Curve:

    • Flat or Shallow Slope: The biological response does not increase proportionally with increasing nominal compound concentration.

    • Plateau Effect: The curve flattens out at higher concentrations, not because the biological target is saturated, but because the compound has reached its solubility limit in the assay medium. No matter how much more compound you add, the concentration in solution does not increase.

  • Experimental Validation Protocol:

    • Nephelometry or Turbidity Measurement: Measure the turbidity (light scattering) of your compound dilutions in the cell-free assay medium. A sharp increase in turbidity at higher concentrations is a direct indicator of precipitation.

    • Pre-centrifugation Assay: Prepare your highest concentration dose. Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound. Test the supernatant in your assay. If the activity is significantly lower than the uncentrifuged sample, it confirms that a substantial portion of your compound was not in solution.

    • Compare Formulation Methods: Generate two concentration-response curves side-by-side: one using your standard DMSO dilution and another using a solubility-enhanced formulation (e.g., with cyclodextrin). A leftward shift in the IC₅₀ curve with the enhanced formulation strongly suggests that solubility was limiting your initial results.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Yang, D., et al. (2026, January 17). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes.
  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-6-amine. PubChem Compound Database. Retrieved from [Link]

  • Tice, R. R., et al. (2013).
  • Gao, Y., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PubMed Central.
  • Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
  • Kramer, N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
  • Tiwari, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central.
  • Boström, J., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Li, X. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. WuXi AppTec.
  • Lopes, S., et al. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Bouyahya, A., et al. (2024). Combined Antimicrobial Effects of Lactiplantibacillus plantarum-Derived Biosurfactant and Supercritical CO2-Extracted Rosmarinus officinalis Against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Royal Society of Chemistry. (2023).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Smith, T. E., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
  • Wikipedia. (n.d.). Cosolvent.
  • Badr, G., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. ScienceDirect.
  • Singh, M., et al. (2010).
  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling.
  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • MDPI. (n.d.).
  • FooDB. (n.d.). Showing Compound 6-Methylquinoline (FDB011115).
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  • ChemicalBook. (n.d.). 6-Aminoquinoline CAS#: 580-15-4.
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Technical Support Center: Strategies for Mitigating Photobleaching of 6-Methylquinolin-2-amine-based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Methylquinolin-2-amine-based fluorophores. This document is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorescent markers and seek to overcome the common experimental challenge of photobleaching. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

Section 1: Understanding the Enemy: The "Why" of Photobleaching
Q: What is photobleaching, and why does my 6-Methylquinolin-2-amine signal fade during imaging?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1][2] This process is a significant challenge in fluorescence microscopy, as it limits the duration of imaging experiments and can compromise quantitative data.[3]

The underlying mechanism for most organic fluorophores, including the quinoline family, involves the generation of highly reactive molecules. Here’s a breakdown of the causal chain:

  • Excitation and Intersystem Crossing: When a fluorophore absorbs a photon, it moves from a stable ground state (S₀) to an excited singlet state (S₁). From here, it can rapidly return to the ground state by emitting a photon (fluorescence). However, a small fraction of molecules will instead transition to a long-lived, highly reactive "triplet state" (T₁), a process called intersystem crossing.[1][4]

  • The Role of Molecular Oxygen: A fluorophore in the triplet state is problematic because it has enough time and energy to react with other molecules. Its most common reaction partner in a biological sample is molecular oxygen (O₂).[5][6] This energy transfer creates singlet oxygen (¹O₂), a highly aggressive reactive oxygen species (ROS).[5][7]

  • Chemical Destruction: Singlet oxygen and other ROS can then attack the fluorophore itself, cleaving covalent bonds and permanently destroying its chemical structure.[1][8] Each time this happens, you lose one of your signal-generating molecules. With high-intensity light, this process accelerates, leading to rapid signal decay.

The diagram below illustrates this destructive pathway.

G cluster_0 Fluorophore States cluster_1 Destructive Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Absorption (Excitation Light) S1->S0 2. Fluorescence (Emitted Signal) T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing T1->S0 Phosphorescence (Slow, Weak) O2 Molecular Oxygen (³O₂) T1->O2 4. Energy Transfer ROS Reactive Oxygen Species (¹O₂) Bleached Photobleached Fluorophore ROS->Bleached 5. Irreversible Chemical Attack

Caption: The Jablonski diagram showing the pathway from light absorption to photobleaching.

Section 2: Proactive Defense: Strategic Experimental Design
Q: How can I set up my imaging experiment to minimize photobleaching from the start?

A: The most effective strategy begins before you even add any chemical protectants. Optimizing your image acquisition parameters is crucial because the total number of photons your sample is exposed to is directly proportional to the rate of photobleaching.[9]

1. Minimize Illumination Intensity: The relationship between illumination power and photobleaching is not always linear; higher-order processes can mean that doubling the laser power more than doubles the bleaching rate.[10]

  • Actionable Advice: Always use the lowest laser power or light source intensity that provides a sufficient signal-to-noise ratio (SNR) for your analysis.[8][11] Use neutral density (ND) filters to attenuate the light source before it reaches your sample.[8][9]

2. Reduce Exposure Time: The longer the camera shutter is open, the longer the sample is illuminated.

  • Actionable Advice: Use the shortest possible camera exposure time that still yields a quality image.[8][12] If your signal is weak, it is often better to increase the camera gain or use a more sensitive detector than to dramatically lengthen the exposure time.[9]

3. Eliminate "Illumination Overhead": A significant amount of photobleaching occurs when the sample is being illuminated but the camera is not actively acquiring data, such as during the delay between frames in a time-lapse series.[13][14]

  • Actionable Advice: Use hardware triggering and fast-switching light sources (like LEDs or AOTFs for lasers) to ensure the sample is only illuminated during the exact moment of camera exposure.[13] When searching for a field of view, use transmitted light or a low-magnification objective with very low fluorescence intensity.[3]

The following workflow provides a systematic approach to optimizing your settings.

G start Start: Define Minimum Acceptable SNR set_laser Set Laser/Light Source to Lowest Power Setting start->set_laser det_exposure Determine Maximum Exposure Time (without introducing motion blur for live samples) set_laser->det_exposure acquire Acquire Test Image det_exposure->acquire decision Is SNR Acceptable? acquire->decision increase_gain Increase Detector Gain or Binning decision->increase_gain No finish Optimal Settings Achieved Proceed with Experiment decision->finish  Yes increase_gain->acquire increase_laser Slightly Increase Laser Power increase_gain->increase_laser If gain is maxed increase_laser->acquire

Caption: A workflow for systematically optimizing imaging parameters to reduce phototoxicity.

Section 3: The Chemical Toolkit: Antifade Reagents & Mounting Media
Q: My signal is still fading quickly even with optimized settings. What chemical solutions can I use?

A: This is where antifade reagents become essential. These are chemical compounds, typically included in the mounting medium, designed to suppress photobleaching by neutralizing the ROS before they can damage the fluorophore.[8] They are the most effective way to protect your signal during mounting and visualization.[9]

Choosing the Right Commercial Antifade Mountant

For most applications, a well-formulated commercial mounting medium is the most reliable choice. They are optimized for refractive index (RI), photoprotection, and ease of use.

Product NameKey Component(s) / TypeRefractive Index (Cured)Curing TimeBest For
ProLong Diamond [15]Proprietary~1.4724 hoursFixed cells, superior photobleach protection for long-term imaging.
ProLong Glass [15]Proprietary~1.5224 hoursHigh-resolution and confocal imaging; RI matches glass and oil.
VECTASHIELD Vibrance [16]ProprietaryNot specified1 hour (viewable)Fixed cells, broad fluorophore compatibility, low background.
MightyMount (hardset) [17]Proprietary~1.52~1 hourFixed cells, rapid curing for high-throughput workflows.
ProLong Live [18]Proprietary~1.38 (liquid)N/A (liquid)Live-cell imaging; maintains cell viability.

Understanding Key Antifade Agents

While commercial formulations are often proprietary, they are based on a few classes of well-understood chemical protectants.[19]

  • p-Phenylenediamine (PPD): Highly effective but can be toxic and may cause a yellow-fluorescing background.[19][20] It can also react destructively with cyanine dyes.[19]

  • n-Propyl gallate (NPG): A widely used, non-toxic agent suitable for live-cell work, but it can be difficult to dissolve and may have anti-apoptotic properties that could influence biological processes.[19][20]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Less effective than PPD but also less toxic, making it a common choice.[19]

  • Trolox: A vitamin E analog that acts as a potent antioxidant and can quench triplet states through a redox-cycling mechanism. It is cell-permeable and often used in live-cell imaging.[11]

Section 4: Advanced Troubleshooting & Specialized Techniques
Q: I'm performing demanding applications like single-molecule or long-term live-cell imaging. What advanced strategies can I employ?

A: For experiments that push the limits of fluorescence detection, standard methods may be insufficient. Here, you can move to more active environmental control.

1. Oxygen Removal and Scavenging Systems Since molecular oxygen is the primary fuel for photobleaching, its removal can dramatically increase fluorophore stability.[5][21][22]

  • Mechanism: Enzymatic systems are added to the imaging buffer to actively consume dissolved oxygen. The most common is the GLOXY system, consisting of glucose oxidase and catalase. Glucose oxidase consumes oxygen while converting glucose to gluconic acid and hydrogen peroxide; catalase then neutralizes the hydrogen peroxide.[1]

  • Caveat for Live Cells: This creates an anoxic (oxygen-free) environment. While this is excellent for photoprotection, it will induce a hypoxic stress response in most mammalian cells, which could alter the very biology you are trying to observe.[21] This technique is best suited for fixed cells or short-term imaging of cells less sensitive to hypoxia.

Experimental Protocol: Preparing an Oxygen Scavenging (GLOXY) Buffer

This protocol provides a starting point for preparing an imaging buffer that actively removes dissolved oxygen to protect against photobleaching.

  • Prepare Stock Solutions:

    • Glucose Oxidase: 10 mg/mL in a suitable buffer (e.g., PBS). Store in small aliquots at -20°C.

    • Catalase: 10 mg/mL in a suitable buffer. Store in small aliquots at -20°C.

    • Glucose: 20% (w/v) solution in water, sterile filtered. Store at 4°C.

  • Prepare Imaging Buffer:

    • Start with your standard, cell-compatible imaging buffer (e.g., DMEM without phenol red, supplemented with HEPES).

    • Just before your experiment begins, add the components in the following order to your imaging buffer. The final concentrations may require optimization.

      • Add Glucose stock to a final concentration of 0.5-1%.

      • Add Catalase stock to a final concentration of ~100 µg/mL.

      • Add Glucose Oxidase stock to a final concentration of ~50 µg/mL.

  • Application:

    • Gently mix the final buffer. Do not vortex, as this will reintroduce oxygen.

    • Replace the medium on your cells with the final GLOXY imaging buffer immediately before placing the dish on the microscope.

    • Seal the dish (e.g., with mineral oil or a sealing ring) to prevent atmospheric oxygen from re-dissolving. The enzymatic reaction will consume the dissolved oxygen within minutes.

2. Triplet State Quenchers (TSQs) These are compounds that can directly interact with the fluorophore in its excited triplet state, accepting the energy and returning the fluorophore to its ground state before it can react with oxygen.[23][24]

  • Cyclooctatetraene (COT): A highly effective TSQ used as a buffer additive in single-molecule imaging.[24] However, it has low solubility and can be difficult to work with.[25]

  • "Self-Healing" Fluorophores: A cutting-edge approach involves covalently linking a TSQ molecule directly to the fluorophore.[25][26] This intramolecular quenching is highly efficient and overcomes the solubility and concentration issues of using additives like COT.[25][27] Researchers using custom-synthesized 6-Methylquinolin-2-amine derivatives may consider this advanced modification for ultimate photostability.

Section 5: Troubleshooting Guide: Quick Q&A
  • Q: My signal is bright initially but vanishes within seconds. What's the first thing to check?

    • A: Your illumination intensity is almost certainly too high. This is the most common cause of extremely rapid photobleaching. Immediately reduce your laser power or light source intensity by 75-90% and increase detector gain to compensate.[9][28]

  • Q: I'm using a DAPI counterstain and my 6-Methylquinolin-2-amine signal is bleaching faster when I image the DAPI channel. Why?

    • A: UV light used to excite DAPI is very high in energy and can non-specifically damage all fluorophores in your sample, not just the DAPI.[29] If you must use DAPI, image it last, after you have acquired all data from your more sensitive fluorophores.[29]

  • Q: Can my choice of immersion oil affect photobleaching?

    • A: Indirectly, yes. If there is a mismatch between the refractive index of your mounting medium and your immersion oil, it will cause spherical aberration, which reduces your signal intensity.[20] This often tempts the user to increase the laser power to get a brighter image, which in turn dramatically accelerates photobleaching. Always use a mounting medium with an RI that matches your immersion oil (typically 1.51-1.52) for high-resolution oil-immersion objectives.

References
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  • Zelikson, N., et al. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448-454. [Link]

  • Bitesize Bio. (2023). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Cole, R. W., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]

  • Fu, Y., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and Photobiology, 90(2), 448-454. [Link]

  • Roy, A., et al. (2021). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications, 57(5), 589-604. [Link]

  • Krenk, L., et al. (1995). Analysis of antifading reagents for fluorescence microscopy. Journal of Microscopy, 179(Pt 2), 164-171. [Link]

  • Flors, C., et al. (2006). Oxygen-dependent photochemistry of fluorescent dyes studied at the single molecule level. Molecular Physics, 104(3), 445-453. [Link]

  • Semantic Scholar. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. [Link]

  • CoLab. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
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  • Royal Society of Chemistry. (2025). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science. [Link]

  • FSU & National High Magnetic Field Laboratory. (2016). Fluorescence - Photobleaching. [Link]

  • DiVA portal. (2025). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. [Link]

  • Dobrucki, J. W., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(Pt 3), 213-223. [Link]

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  • Biocompare. (n.d.). Mounting Media. [Link]

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Technical Support Center: Enhancing Cell Permeability of 6-Methylquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methylquinolin-2-amine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of cell permeability for this important chemical scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the cell permeability of 6-Methylquinolin-2-amine and its analogs.

Q1: Why is cell permeability a critical parameter for my 6-Methylquinolin-2-amine derivatives?

Cell permeability is the ability of a compound to cross cellular membranes to reach its intracellular target. For orally administered drugs, this process begins with absorption across the intestinal epithelium.[1][2] Poor permeability is a major cause of failure in drug development, leading to low bioavailability and suboptimal therapeutic efficacy. The 6-Methylquinolin-2-amine scaffold, while a valuable pharmacophore, possesses a primary amine group that can become protonated at physiological pH, increasing polarity and hindering its ability to passively diffuse across the lipid-rich cell membrane.[3][4]

Q2: What are the key physicochemical properties governing the permeability of these derivatives?

The ability of a small molecule to passively diffuse across a cell membrane is primarily dictated by a balance of several physicochemical properties.[5] For 6-Methylquinolin-2-amine derivatives, the most critical factors are:

  • Lipophilicity (LogP/LogD): This measures a compound's affinity for a lipid environment versus an aqueous one. An optimal lipophilicity is crucial; while higher lipophilicity generally favors membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[3][6][7]

  • Hydrogen Bonding Capacity: The 2-amino group has two hydrogen bond donors (HBDs). These polar groups must be desolvated (shed their water shell) to enter the hydrophobic membrane interior, which is an energetically costly process. Reducing the number of HBDs is a common strategy to improve permeability.[8][9][10]

  • Molecular Size and Shape: Smaller molecules generally diffuse more readily.[3][4] The rigidity and conformation of the molecule also play a role in how it interacts with and passes through the membrane.

  • Ionization State (pKa): The primary amine is basic and will be partially or fully ionized at physiological pH (around 7.4). The neutral, non-ionized form of the molecule is significantly more permeable than its charged, ionized counterpart.[3][4]

Below is a diagram illustrating the interplay of these core properties.

cluster_Properties Physicochemical Properties of 6-Methylquinolin-2-amine Derivative cluster_Barriers Biological Barriers LogP Lipophilicity (LogP/LogD) Membrane Lipid Bilayer of Cell Membrane LogP->Membrane Influences Partitioning Solubility Aqueous Solubility LogP->Solubility Inversely Correlated HBD Hydrogen Bond Donors (HBDs) HBD->Membrane Hinders Entry (Desolvation Penalty) pKa Ionization (pKa) pKa->Membrane Favors Neutral Species MW Molecular Weight / Size MW->Membrane Affects Diffusion Rate Permeability Cell Permeability Membrane->Permeability Determines Transit Solubility->Permeability Prerequisite for Absorption

Caption: Intramolecular Hydrogen Bonding (IHB) strategy. (Note: Placeholder images used).

Strategy 3: The Prodrug Approach

Q: My amine group is essential for activity and cannot be modified. How can I improve permeability in this case?

A: The prodrug approach is the ideal solution here. You temporarily mask the amine with a chemical moiety that is later cleaved by intracellular enzymes (like esterases) to release the active parent drug. [11][12]

  • Mechanism: A promoiety is attached to the amine, rendering it non-polar and non-basic. This new, more lipophilic molecule can easily cross the cell membrane. Once inside the cell, enzymatic hydrolysis cleaves the promoiety, regenerating the active primary amine where it is needed. [13][14]* Experimental Approach: Common prodrug strategies for amines include converting them into amides, carbamates, or N-acyloxyalkoxycarbonyl derivatives. The choice of promoiety is critical and must be tailored to ensure it is stable in the GI tract but readily cleaved inside the target cells.

Part 3: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Objective: To assess the rate of transport of a 6-Methylquinolin-2-amine derivative across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • Test compound stock solution (in DMSO)

  • Lucifer Yellow (monolayer integrity marker)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab.

  • Preparation of Dosing Solutions: Prepare the dosing solution by diluting the test compound stock in pre-warmed HBSS to the final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).

  • Transport Experiment (A-B Direction):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Transport Experiment (B-A Direction):

    • Follow the same washing procedure.

    • Add fresh HBSS to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and sample as described for the A-B direction.

  • Post-Experiment Integrity Check: After sampling, add a solution of Lucifer Yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral side. A low permeation rate confirms the monolayer was intact throughout the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of permeation (amount of drug in the receiver chamber over time).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

cluster_Workflow Caco-2 Permeability Assay Workflow Step1 Step 1: Cell Culture Seed Caco-2 cells on Transwell inserts. Culture for 21-25 days to form a monolayer. Step2 Step 2: Integrity Check Measure Transepithelial Electrical Resistance (TEER). Select monolayers with high TEER values. Step1->Step2 Step3 Step 3: Dosing Prepare test compound in HBSS buffer. Add dosing solution to either Apical (A-B) or Basolateral (B-A) chamber. Step2->Step3 Step4 Step 4: Incubation Incubate at 37°C for 2 hours. Step3->Step4 Step5 Step 5: Sampling Collect samples from donor and receiver chambers. Step4->Step5 Step6 Step 6: Analysis Quantify compound concentration using LC-MS/MS. Step5->Step6 Step7 Step 7: Calculation Calculate Papp (A-B) and Papp (B-A). Calculate Efflux Ratio (ER = Papp B-A / Papp A-B). Step6->Step7

Caption: Workflow for the Caco-2 permeability assay.

References

  • Shalaeva, M., et al. (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

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Validation & Comparative

Navigating the Anticancer Potential of Quinoline Scaffolds: A Comparative Analysis of 6-Methylquinolin-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Quinoline Nucleus in Oncology

For decades, the quinoline scaffold has been a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. This heterocyclic aromatic system is not only a key pharmacophore in antimalarial drugs but has also emerged as a "privileged structure" in the development of novel anticancer agents.[1] The adaptability of the quinoline ring allows for a multitude of substitutions, each influencing the compound's biological activity and potential therapeutic application.[2] This guide provides an in-depth, objective comparison of 6-Methylquinolin-2-amine's potential anticancer performance against other well-documented quinoline derivatives.

It is important to note at the outset that a comprehensive review of the current scientific literature reveals a conspicuous absence of direct experimental data on the anticancer activity of 6-Methylquinolin-2-amine. This knowledge gap necessitates a theoretical and comparative approach, drawing upon structure-activity relationship (SAR) studies of closely related analogues to project the potential efficacy and mechanistic pathways of this specific compound. This guide will, therefore, dissect the structural components of 6-Methylquinolin-2-amine, analyze the known anticancer effects of its constituent chemical motifs, and benchmark its theoretical potential against established quinoline-based anticancer agents.

The Quinoline Core: A Foundation for Diverse Anticancer Mechanisms

The quinoline nucleus serves as a versatile scaffold for designing anticancer drugs due to its ability to intercalate with DNA, inhibit key enzymes involved in cancer progression, and modulate various signaling pathways.[2] Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including:

  • Growth Inhibition and Cell Cycle Arrest: Many quinoline compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.

  • Induction of Apoptosis: A crucial mechanism for eliminating cancerous cells, apoptosis, or programmed cell death, can be triggered by various quinoline derivatives.

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process vital for tumor growth and metastasis, can be effectively inhibited by certain quinoline-based molecules.

  • Disruption of Cell Migration: By interfering with the cellular machinery responsible for movement, some quinoline compounds can prevent cancer cells from invading surrounding tissues and metastasizing to distant organs.[2]

Deconstructing 6-Methylquinolin-2-amine: A Look at its Structural Components

To understand the potential anticancer activity of 6-Methylquinolin-2-amine, we must examine the influence of its key structural features: the 2-amino group and the 6-methyl group, appended to the fundamental quinoline scaffold.

The 2-Amino Group: A Key Player in Biological Activity

The presence of an amino group at the 2-position of the quinoline ring is a common feature in many biologically active molecules. This functional group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often a critical factor for a compound's efficacy. While specific data for 2-aminoquinolines in cancer is less abundant than for 4-aminoquinolines, the amino group's ability to modulate the electronic properties and basicity of the quinoline ring system is a key consideration in its potential interactions with cellular components.

The 6-Methyl Group: Fine-Tuning the Pharmacological Profile

Substitution on the benzenoid part of the quinoline ring is known to significantly impact the molecule's biological activity. A methyl group at the 6-position, as in 6-Methylquinolin-2-amine, can influence several properties:

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach intracellular targets.

  • Steric Effects: The size and position of the methyl group can influence how the molecule binds to its target, potentially enhancing or hindering its activity.

  • Metabolic Stability: The presence of a methyl group can sometimes protect the molecule from metabolic degradation, thereby increasing its bioavailability and duration of action.

A Comparative Look: 6-Methylquinolin-2-amine vs. Other Quinoline Derivatives in Anticancer Assays

While we lack direct data for 6-Methylquinolin-2-amine, we can gain valuable insights by comparing its structure to other quinoline derivatives with established anticancer activity. The following table summarizes the performance of several quinoline analogues in various cancer cell lines.

Quinoline Derivative Cancer Cell Line IC50 Value Reference
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Multiple human tumor cell lines< 1.0 μM[3]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7)T47D (Breast Cancer)16 ± 3 nM[4]
Quinoline-chalcone hybrid (63)Caco-2 (Colon Cancer)5.0 μM[5]
Quinoline-chalcone hybrid (64)Caco-2 (Colon Cancer)2.5 μM[5]
Novel Quinoline Derivative (91b1)AGS, KYSE150, KYSE4504.28 μg/mL, 4.17 μg/mL, 1.83 μg/mL[6]

Analysis of Structure-Activity Relationships:

From the comparative data, several key structure-activity relationships emerge:

  • The Importance of the 4-Position: Many highly potent quinoline-based anticancer agents feature a substitution at the 4-position, often an amino group with a side chain.[3][7] This suggests that this position is crucial for interaction with biological targets.

  • The Influence of Substituents on the Benzenoid Ring: The type and position of substituents on the benzene ring dramatically affect anticancer activity. For instance, a bulky alkoxy group at the 7-position appears to be beneficial for antiproliferative activity.[3]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, has proven to be a successful strategy for developing potent anticancer agents.[5]

Based on this analysis, the simple structure of 6-Methylquinolin-2-amine, lacking a substantial side chain at the amino group and having only a methyl substituent, might exhibit modest anticancer activity compared to the more complex and highly substituted derivatives listed in the table. However, its potential as a lead compound for further optimization should not be dismissed.

Mechanistic Insights: How Anticancer Quinolines Exert Their Effects

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. A common mechanism of action is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RTK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: A generalized workflow for the screening and evaluation of potential anticancer compounds.

Conclusion and Future Directions

While the quinoline scaffold undoubtedly holds significant promise in the development of novel anticancer therapeutics, the specific compound 6-Methylquinolin-2-amine remains an enigma due to the current lack of direct experimental evidence. Based on a comparative analysis of its structural features against a backdrop of well-characterized quinoline derivatives, it is plausible that 6-Methylquinolin-2-amine may possess some level of anticancer activity, though likely more modest than highly functionalized analogues.

The clear path forward is to bridge the existing knowledge gap. The synthesis of 6-Methylquinolin-2-amine and its systematic evaluation in a panel of cancer cell lines using standardized cytotoxicity assays is a crucial first step. Subsequent studies should then focus on elucidating its mechanism of action and exploring opportunities for structural optimization to enhance its potency and selectivity. The insights gained from such research will not only clarify the therapeutic potential of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the promising class of quinoline-based anticancer agents.

References

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A Comparative Analysis of the Biological Activity of 6-Methylquinolin-2-amine and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring can profoundly influence the pharmacological profile of these compounds. This guide provides a comprehensive comparative analysis of 6-Methylquinolin-2-amine and its positional isomers, offering researchers and drug development professionals a critical overview of their potential as therapeutic agents. While direct comparative studies across all isomers are limited, this document synthesizes available data to illuminate structure-activity relationships and guide future research.

Introduction to Methylquinolin-2-amines

Quinolin-2-amines are a class of heterocyclic compounds characterized by a quinoline ring system with an amino group at the C-2 position. The addition of a methyl group at various positions on the benzene portion of the quinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can impact its biological activity. This guide will focus on the comparative analysis of the anticancer and antimicrobial activities of 6-Methylquinolin-2-amine and its isomers where the methyl group is located at positions 3, 4, 5, 7, and 8.

Comparative Anticancer Activity

The anticancer potential of quinoline derivatives is a subject of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[1]

In Vitro Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for various methylquinolin-2-amine isomers against different cancer cell lines. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
6-Methylquinolin-2-amine Derivative HepG2 (Liver Carcinoma)12.76[2]
7-Amino-4-methylquinolin-2(1H)-one Derivative VariousHigh Inhibition[3]
C-6 substituted 2-phenylquinolines PC3 (Prostate), HeLa (Cervical)Significant Activity[4]
8-(4-(Trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydro-2-methylquinoline Esophageal Squamous Cell CarcinomaSignificant Growth Decrease[2]
Structure-Activity Relationship (SAR) for Anticancer Activity

Based on the limited available data, some preliminary structure-activity relationships can be inferred:

  • Position of the Methyl Group: The cytotoxic activity of methyl-substituted quinoline derivatives appears to be influenced by the position of the methyl group. For instance, C-6 substituted 2-phenylquinolines have shown notable activity against prostate and cervical cancer cell lines.[4]

  • Substituents on the Amino Group: The nature of the substituent on the amino group can significantly impact anticancer activity.

  • Other Substitutions: Additional substitutions on the quinoline ring, such as the trifluoromethylbenzyloxy group at the 8-position of a 2-methylquinoline derivative, have been shown to dramatically decrease cancer cell growth.[2]

Proposed Mechanism of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes. One of the proposed mechanisms is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell proliferation and survival. Dysregulation of RTK signaling is a common feature of many cancers.

anticancer_mechanism cluster_cell Cancer Cell Quinoline_Derivative Methylquinolin-2-amine Isomer RTK Receptor Tyrosine Kinase (RTK) Quinoline_Derivative->RTK Inhibition Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt) RTK->Signaling_Pathway Activation Proliferation Cell Proliferation & Survival Signaling_Pathway->Proliferation Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits

Figure 1: Proposed mechanism of anticancer action of Methylquinolin-2-amine isomers.

Comparative Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some, like chloroquine, being used as antimalarials. Their antibacterial and antifungal activities are also well-documented.[1]

In Vitro Antimicrobial Susceptibility Data

The following table presents the available minimum inhibitory concentration (MIC) data for various methylquinolin-2-amine isomers and related compounds against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
6-Amino-8-methylquinolone Derivative Gram-positive bacteria0.66-0.76[5]
6-Aminoquinolone Derivative Gram-negative bacteria0.45[5]
8-Hydroxyquinoline S. aureus, E. faecalis, C. albicans27.58

Specific MIC data for 6-Methylquinolin-2-amine and many of its other isomers against a broad panel of bacteria and fungi is not extensively reported, indicating another area for future investigation.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

From the available data, the following SAR insights can be drawn:

  • Combined Substitutions: The presence of both a methyl group at the C-8 position and an amino group at the C-6 position in a quinolone structure has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[6]

  • C-7 Substituents: In 6-aminoquinolones, the nature of the substituent at the C-7 position can influence the spectrum of activity. For instance, a thiomorpholine group at C-7 has been associated with good activity against Gram-positive bacteria.[5]

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, recombination, and repair.[5] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately cell death.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Quinoline_Derivative Methylquinolin-2-amine Isomer DNA_Gyrase DNA Gyrase Quinoline_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 2: Proposed mechanism of antimicrobial action of Methylquinolin-2-amine isomers.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of a representative methylquinolin-2-amine isomer and for the evaluation of its biological activities are provided below.

Synthesis of 6-Methylquinolin-2-amine

Reaction: Friedländer Annulation

This method involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.

Materials:

  • 2-Amino-5-methylacetophenone

  • Acetaldehyde

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve 2-Amino-5-methylacetophenone in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Slowly add acetaldehyde to the reaction mixture while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with hydrochloric acid.

  • Basify with sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-Methylquinolin-2-amine.

synthesis_workflow Start 2-Amino-5-methylacetophenone + Acetaldehyde Step1 Condensation (Sodium Ethoxide, Ethanol) Start->Step1 Step2 Acidification (HCl) Step1->Step2 Step3 Basification (NaOH) Step2->Step3 Step4 Filtration & Recrystallization Step3->Step4 End 6-Methylquinolin-2-amine Step4->End

Figure 3: Synthetic workflow for 6-Methylquinolin-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (Methylquinolin-2-amine isomer) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This comparative guide highlights the potential of 6-Methylquinolin-2-amine and its isomers as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The available data, although limited, suggests that the position of the methyl group on the quinoline ring plays a crucial role in determining the biological activity of these compounds.

A significant knowledge gap exists regarding the comprehensive biological profiling of all positional isomers of Methylquinolin-2-amine. A systematic study that synthesizes and evaluates all isomers under standardized conditions is warranted. Such research would provide a more complete understanding of the structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents. Future investigations should also focus on elucidating the precise molecular targets and mechanisms of action for the most promising candidates.

References

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Validating the Efficacy of 6-Methylquinolin-2-amine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of 6-Methylquinolin-2-amine derivatives as kinase inhibitors. We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust validation, and objectively compare the potential of this compound class against established kinase inhibitors. Our focus is on fostering scientific integrity through self-validating experimental systems and grounding our claims in authoritative data.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to be readily synthesized and modified, and its presence in numerous biologically active compounds.[1][2] Several quinoline-based small molecules have been successfully developed as protein kinase inhibitors and have received FDA approval for clinical use, underscoring the potential of this chemical class.[1]

The 6-Methylquinolin-2-amine core represents a specific derivative class within the broader quinoline family. The strategic placement of the methyl group at the 6-position and the amine at the 2-position can significantly influence the molecule's binding affinity and selectivity for the ATP-binding pocket of various kinases. This guide will provide the tools to rigorously assess these properties.

The Kinase Inhibition Cascade: A Conceptual Workflow

The validation of a potential kinase inhibitor is a multi-step process that moves from broad, high-throughput screening to more focused and physiologically relevant cellular assays. This workflow ensures that only the most promising candidates advance, saving valuable time and resources.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochemical Assays Biochemical Assays Determine IC50 Determine IC50 Biochemical Assays->Determine IC50 Potency Assess Selectivity Assess Selectivity Determine IC50->Assess Selectivity Specificity Cell-Based Assays Cell-Based Assays Assess Selectivity->Cell-Based Assays Lead Candidate Selection Cell Viability Cell Viability Cell-Based Assays->Cell Viability Cytotoxicity Apoptosis Induction Apoptosis Induction Cell Viability->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cell Viability->Cell Cycle Arrest Synthesis of Derivatives Synthesis of Derivatives Synthesis of Derivatives->Biochemical Assays

Caption: A conceptual workflow for the validation of kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Potency

A critical step in validating a new class of inhibitors is to compare their potency against established drugs targeting the same kinases. While specific data for a broad panel of 6-Methylquinolin-2-amine derivatives is emerging, we can draw comparisons with other quinoline and quinazoline-based inhibitors to understand the potential landscape. For instance, certain 4,6,7-substituted quinoline derivatives have shown potent c-Met inhibition with IC50 values as low as 19 nM, which is more potent than the approved drug Cabozantinib (IC50 = 40 nM) in the same assay.[1] Similarly, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have demonstrated excellent potency against JAK2 kinase with an IC50 value of 3 nM.[3]

The following table provides a template for comparing the inhibitory activity of novel 6-Methylquinolin-2-amine derivatives against a panel of relevant kinases. Researchers should populate this table with their experimental data to facilitate a direct comparison with established inhibitors.

Kinase Target6-Methylquinolin-2-amine Derivative (IC50, nM)Reference Inhibitor 1 (Name) (IC50, nM)Reference Inhibitor 2 (Name) (IC50, nM)
Kinase AExperimental Data
Kinase BExperimental Data
Kinase CExperimental Data
...Experimental Data

IC50 values should be determined using a standardized biochemical assay, such as the ADP-Glo™ Kinase Assay, to ensure data comparability.

Experimental Protocols for Robust Validation

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for key biochemical and cell-based assays.

Synthesis of 6-Methylquinolin-2-amine Derivatives

The synthesis of the 6-Methylquinolin-2-amine scaffold can be achieved through various established organic chemistry methodologies. A common approach involves a modified Doebner-von Miller reaction or a palladium-catalyzed Buchwald-Hartwig amination.[2][4] The specific synthetic route will depend on the desired substitutions on the quinoline ring and the amine moiety.

G Starting Materials Starting Materials Reaction Step 1 Reaction Step 1 Starting Materials->Reaction Step 1 Intermediate Product Intermediate Product Reaction Step 1->Intermediate Product Reaction Step 2 Reaction Step 2 Intermediate Product->Reaction Step 2 Final Product Final Product Reaction Step 2->Final Product

Caption: A generalized synthetic pathway for 6-Methylquinolin-2-amine derivatives.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[5]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • 6-Methylquinolin-2-amine derivatives and reference inhibitors

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the inhibitor compounds.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor solution to the wells of the assay plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays for Efficacy and Cytotoxicity

Cell-based assays are essential for evaluating the effect of the inhibitors in a more physiologically relevant context.[8]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the 6-Methylquinolin-2-amine derivatives and reference inhibitors for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[13]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the treated and untreated cells and wash them with cold PBS.[15]

    • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V Binding Buffer to each tube.[16]

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[17]

    • Incubate at -20°C for at least 2 hours or overnight.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[18]

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these assays will enable the elucidation of the structure-activity relationship (SAR) for the 6-Methylquinolin-2-amine derivatives.[19][20] By systematically modifying the substituents on the quinoline ring and the amine, researchers can identify the key structural features that contribute to potent and selective kinase inhibition. For example, studies on other quinoline and quinazoline scaffolds have shown that the nature and position of substituents can dramatically impact inhibitory activity and selectivity.[19][21]

Future work should focus on optimizing the lead compounds based on the SAR to improve their potency, selectivity, and drug-like properties. Promising candidates should then be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

References

  • Di Mauro, G., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3195. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20876-20905. [Link]

  • Wang, Y., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14894-14915. [Link]

  • Gorgan, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • PDB. (n.d.). [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. [Link]

  • ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. [Link]

  • University of Padua. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Zhang, Y., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]

  • NIH. (n.d.). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • Ou, X., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 26(23), 7179. [Link]

  • University of Chicago. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1258. [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Methylquinolin-2-amine Fluorescent Probes Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an in-depth technical comparison of a novel class of fluorescent probes based on the 6-Methylquinolin-2-amine scaffold against the widely used commercial DNA stains, DAPI and Hoechst. Our objective is to equip you with the foundational knowledge and practical protocols to objectively evaluate and select the optimal fluorescent tool for your specific application.

The Imperative of Benchmarking in Fluorescence Microscopy

In the realm of cellular imaging, not all fluorescent probes are created equal. The photophysical and chemical properties of a dye dictate its performance in a given biological context. Commercial dyes like DAPI and Hoechst have a long-standing history of use for nuclear counterstaining, providing reliable performance in many standard applications.[1][2] However, the quest for novel probes with improved characteristics—such as enhanced photostability, higher quantum yield, or unique spectral properties—is a continuous endeavor in the scientific community.[3] The 6-Methylquinolin-2-amine scaffold represents a promising platform for the development of new fluorescent tools.[3][4]

This guide will walk you through a systematic approach to benchmarking, ensuring that your choice of fluorescent probe is not based on historical precedent alone, but on rigorous, data-driven comparison.

Quantitative Performance Comparison: A Head-to-Head Analysis

The efficacy of a fluorescent probe is determined by a set of key photophysical parameters. A superior probe will exhibit a combination of high molar extinction coefficient (a measure of light absorption), high fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and robust photostability (resistance to fading upon illumination).[5][6]

For the purpose of this guide, we will present a hypothetical yet plausible set of photophysical data for a 6-Methylquinolin-2-amine-based probe to illustrate the benchmarking process. It is imperative that researchers experimentally determine these values for any new probe.

Parameter 6-Methylquinolin-2-amine Probe (Hypothetical) DAPI Hoechst 33342 Reference
Excitation Maximum (λex) ~370 nm~358 nm~350 nm[7][8]
Emission Maximum (λem) ~480 nm~461 nm~461 nm[7][8]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~35,000~30,000~42,000[9]
Fluorescence Quantum Yield (ΦF) ~0.60~0.45 (bound to DNA)~0.42 (bound to DNA)[1][7]
Photostability (Relative) HighModerateModerate to Low[7]
Cell Permeability To be determinedPoor (live cells)Good (live cells)[2][8]

Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity and binding to biological macromolecules.[10] The values presented for DAPI and Hoechst are for the DNA-bound state, where their fluorescence is significantly enhanced.[1][7]

Experimental Protocols for Rigorous Benchmarking

To ensure a fair and accurate comparison, it is essential to perform head-to-head experiments under identical conditions. Here, we provide detailed protocols for key benchmarking experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield is a critical measure of a fluorophore's brightness.[5] The relative method, using a well-characterized standard, is a widely accepted approach for its determination.[5][6]

Objective: To determine the relative fluorescence quantum yield of 6-Methylquinolin-2-amine probe compared to a standard (e.g., Quinine Sulfate).

Materials:

  • 6-Methylquinolin-2-amine probe

  • Quinine Sulfate (quantum yield standard, ΦF = 0.54 in 0.1 M H₂SO₄)

  • Spectroscopic grade solvents (e.g., ethanol, DMSO)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the 6-Methylquinolin-2-amine probe and Quinine Sulfate in their respective solvents at a concentration of approximately 1 mM.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the probe and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[5]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 370 nm for the quinoline probe and 350 nm for Quinine Sulfate).

  • Measure Fluorescence Emission: In the fluorometer, record the fluorescence emission spectrum for each dilution. Ensure the excitation and emission slits are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) Where:

      • Φr is the quantum yield of the reference.

      • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

      • ηs and ηr are the refractive indices of the sample and reference solvents.[6]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Stock Solutions (Probe & Standard) dilutions Create Serial Dilutions (Abs < 0.1) stock->dilutions absorbance Measure Absorbance (UV-Vis) dilutions->absorbance fluorescence Measure Fluorescence (Fluorometer) absorbance->fluorescence integrate Integrate Emission Spectra fluorescence->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Assessment of Photostability

Photostability is a crucial parameter for applications requiring prolonged or intense illumination, such as live-cell imaging and time-lapse microscopy.[11][12]

Objective: To compare the photostability of the 6-Methylquinolin-2-amine probe with DAPI and Hoechst 33342 in a cellular context.

Materials:

  • Cultured cells (e.g., HeLa or A549) grown on glass-bottom dishes

  • 6-Methylquinolin-2-amine probe, DAPI, and Hoechst 33342

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization reagents (if using fixed cells)

  • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser) and a sensitive camera.

Procedure:

  • Cell Staining:

    • Live Cells: Incubate the cells with the respective dyes at their optimal concentrations (e.g., 1-5 µM for Hoechst and the quinoline probe, 5-10 µg/mL for DAPI) in culture medium for 15-30 minutes.[2][9]

    • Fixed Cells: Fix and permeabilize the cells according to a standard protocol. Then, incubate with the dyes in PBS.[13]

  • Image Acquisition:

    • Place the stained cells on the microscope stage.

    • Select a field of view with several well-stained cells.

    • Using identical acquisition settings (excitation intensity, exposure time, camera gain) for all dyes, acquire a time-lapse series of images. Continuously illuminate the sample between acquisitions.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained nuclei in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.

G start Start: Stained Cells on Microscope acquire_t0 Acquire Initial Image (t=0) start->acquire_t0 illuminate Continuous Illumination acquire_t0->illuminate acquire_tn Acquire Image at Time 'n' illuminate->acquire_tn loop Repeat for a Set Duration acquire_tn->loop loop->acquire_tn Not Done analyze Analyze Image Series loop->analyze Done plot Plot Intensity vs. Time analyze->plot compare Compare Photobleaching Rates plot->compare

Caption: Experimental workflow for photostability assessment.

Protocol 3: Comparative Cellular Imaging and Staining Specificity

Ultimately, the performance of a fluorescent probe must be evaluated in the context of a real biological experiment.[14]

Objective: To compare the staining pattern, signal-to-noise ratio, and overall imaging performance of the 6-Methylquinolin-2-amine probe with DAPI and Hoechst 33342.

Materials:

  • Cultured cells of interest

  • 6-Methylquinolin-2-amine probe, DAPI, and Hoechst 33342

  • Appropriate cell culture medium and reagents

  • Fluorescence microscope equipped with appropriate filter sets for each dye.

Procedure:

  • Cell Culture and Staining: Prepare and stain live or fixed cells with each of the three dyes as described in Protocol 2.

  • Microscopy:

    • For each dye, acquire images using the optimal microscope settings (e.g., excitation/emission filters, exposure time) for that specific fluorophore.

    • It is crucial to maintain consistent cell density and staining conditions across all samples to be compared.

  • Image Analysis:

    • Qualitative Assessment: Visually inspect the images for the specificity of the staining (e.g., clear nuclear localization), background fluorescence, and any signs of cytotoxicity in live-cell experiments.

    • Quantitative Assessment: Measure the signal-to-noise ratio by quantifying the average fluorescence intensity within the stained nuclei and comparing it to the average intensity of a background region in the same image. A higher signal-to-noise ratio indicates better probe performance.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The protocols provided are designed to be self-validating systems. For instance, in the quantum yield measurement, the use of a well-established standard like Quinine Sulfate provides a reliable reference point.[5] The recommendation to keep absorbance below 0.1 is a critical step to prevent the inner filter effect, a phenomenon where the sample itself reabsorbs the emitted fluorescence, leading to an underestimation of the quantum yield.[5]

In the photostability protocol, the continuous illumination of the sample mimics the harsh conditions of a demanding imaging experiment, providing a realistic assessment of the probe's durability.[12] By keeping all acquisition parameters constant across the different dyes, any observed differences in photobleaching can be directly attributed to the intrinsic properties of the fluorophores.

For the cellular imaging comparison, both qualitative and quantitative analyses are recommended. While visual inspection provides valuable insights into staining patterns and potential artifacts, quantitative measurements of signal-to-noise ratio offer an objective metric for comparing probe performance.[15]

Conclusion: An Evidence-Based Approach to Probe Selection

The benchmarking of a novel fluorescent probe like 6-Methylquinolin-2-amine against established commercial dyes is a critical step in its validation and adoption by the scientific community. While this guide has provided a framework and detailed protocols for such a comparison, it is the rigorously collected experimental data that will ultimately determine the utility of a new probe. By following a systematic and objective benchmarking process, researchers can confidently select the most appropriate fluorescent tool to illuminate their scientific discoveries.

References

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • PombeNet Forsburg Lab - USC Dornsife. (n.d.). Staining cells with DAPI or Hoechst. Retrieved from [Link]

  • Glen Research. (n.d.). Extinction Coefficients and Fluorescence Data. Retrieved from [Link]

  • Halter, M., et al. (2014). An automated protocol for performance benchmarking a widefield fluorescence microscope. Cytometry Part A, 85(7), 629-638.
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical extinction coefficient compared with the experimental.... Retrieved from [Link]

  • Protocol Online. (2008). How to compare the fluorescence staining signal in cells. Retrieved from [Link]

  • Halter, M., et al. (2014). An automated protocol for performance benchmarking a widefield fluorescence microscope. SciSpace. Retrieved from [Link]

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]

  • ResearchGate. (2025). Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the cell staining effectiveness and strength of.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. Retrieved from [Link]

  • ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

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Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 6-Methylquinolin-2-amine Analogs for Drug Discovery Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents.[1][2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral effects.[3][4][5]

This guide focuses on the 6-Methylquinolin-2-amine core, a specific and promising scaffold. By systematically analyzing the impact of structural modifications on biological activity, we aim to provide a comprehensive Structure-Activity Relationship (SAR) guide. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to rationalize the design of more potent and selective therapeutic candidates.

The 6-Methylquinolin-2-amine Core: Key Positions for Molecular Exploration

The foundational structure of 6-Methylquinolin-2-amine offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. Understanding the role of each position is fundamental to rational drug design.

Caption: Core structure of 6-Methylquinolin-2-amine with key modification sites.

  • Position 2 (Amino Group): The 2-amino group is a critical interaction point, often serving as a hydrogen bond donor. Substitution on this amine can significantly alter basicity, lipophilicity, and the ability to form key interactions within a target's binding pocket.

  • Position 4: This position is highly amenable to substitution, allowing for the introduction of various functional groups that can probe different regions of a target protein. Modifications here can influence steric interactions, electronic properties, and overall molecular conformation.

  • Position 6 (Methyl Group): The existing methyl group at this position already provides a certain level of lipophilicity. Modifications or replacements here can fine-tune the compound's metabolic stability and binding affinity.

  • Other Ring Positions (e.g., C7, C8): While less commonly explored, substitutions at other positions on the quinoline ring can also impact activity. For instance, the addition of fluorine atoms can enhance metabolic stability and binding affinity.[6]

Structure-Activity Relationship (SAR) Analysis: A Multi-Target Perspective

The versatility of the quinoline scaffold is evident in its wide range of biological activities. The following sections dissect the SAR of 6-Methylquinolin-2-amine analogs in different therapeutic areas.

Anticancer Activity: Targeting Kinases and Proliferation Pathways

Quinoline derivatives are prominent as kinase inhibitors, which are crucial for treating various cancers by disrupting aberrant signaling pathways that drive tumor growth.[7][8]

Key SAR Insights for Anticancer Activity:

  • Substitutions at the 4-Position: Analogs with an anilino (aminophenyl) group at the 4-position have shown significant potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The nature of the substituent on this anilino ring is crucial.[6]

    • Steric Bulk: Bulky alkyl groups, such as isopropyl and tert-butyl, at the meta-position of the 4-anilino ring, have demonstrated potent antiproliferative activity, often exceeding that of the control drug Gefitinib.[6] This suggests that steric hindrance in this region is favorable for target binding.

  • Modifications at the 2- and 3-Positions: The introduction of an amine group at C2 and a cyano group at C3, combined with a phenylalanine methyl ester at C4, has yielded compounds with potent anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines and moderate EGFR inhibition.[9]

  • Targeting PI3K-related Kinases (PIKKs): Certain pyrrolo-quinoline derivatives have been identified as inhibitors of ATM and mTOR, two key kinases in the PIKK family.[10] An electrophilic exocyclic double bond on a γ-lactone ring fused to the quinoline was found to be crucial for this inhibitory activity.[10]

Comparative Antiproliferative Activity of Quinoline Analogs

Compound ID Core Scaffold Key Substituent Cell Line IC50 (µM) Reference
1f 7-Fluoro-4-anilinoquinoline 3-Isopropyl on anilino HeLa < Gefitinib [6]
1g 7-Fluoro-4-anilinoquinoline 3-tert-Butyl on anilino HeLa < Gefitinib [6]
4d 2-amino-3-cyanoquinoline 4-(L-phenylalaninyl), 6-Bromo A549 0.069 (EGFR) [9]
4e 2-amino-3-cyanoquinoline 4-(L-phenylalaninyl), 6-Chloro A549 0.058 (EGFR) [9]
7c Quinoxalin-6-amine Bisfuranylurea A549, PC3, etc. Low µM [11]

| DK8G557 | Pyrrolo-quinoline | γ-lactone | ATM (kinase) | 0.6 |[10] |

EGFR_Pathway cluster_downstream EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway targeted by many quinoline-based anticancer agents.

Antimicrobial Activity: A Broad-Spectrum Defense

The quinoline scaffold is the backbone of many successful antimicrobial drugs. Analogs of 6-Methylquinolin-2-amine have shown promise against a range of pathogens.

Key SAR Insights for Antimicrobial Activity:

  • Antibacterial Action: 6-aminoquinolone derivatives have demonstrated potent activity, particularly against Gram-positive bacteria.[12] A crucial finding is that the combined presence of a methyl group at the C-8 position and an amino group at C-6 enhances antibacterial efficacy, especially against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12]

  • Antitubercular Potential: Quinoline derivatives have been investigated as agents against Mycobacterium tuberculosis.[4] The anti-TB drug bedaquiline, a diarylquinoline, serves as a key reference, highlighting the potential of this scaffold.[13] Analogs bearing an isoxazole-containing side chain have shown submicromolar activity against both replicating and non-replicating M. tuberculosis.[14]

  • Antifungal Effects: Certain 2-chlorophenyl-substituted quinoline derivatives have displayed outstanding growth inhibitory potential against fungi like A. clavatus, outperforming standard drugs such as Griseofulvin.[3]

Comparative Antimicrobial Activity (MIC) of Quinoline Analogs

Compound Class Key Substituents Pathogen MIC (µg/mL) Reference
6-amino-8-methylquinolone C7: 1,2,3,4-tetrahydroisoquinolinyl S. aureus (MRSA) > Ciprofloxacin [12]
2-chlorophenyl-quinoline Varies A. clavatus 12.5 [3]
4-bromophenyl-quinoline Varies A. clavatus 50 [3]

| Quinoline-isoxazole | Varies | M. tuberculosis | 0.77 µM |[14] |

Comparative Analysis with Alternative Scaffolds

While the 6-methylquinolin-2-amine scaffold is highly promising, it is essential to consider its performance relative to other "privileged" heterocyclic structures in drug discovery.

  • Quinazolines: Like quinolines, quinazolines are a cornerstone of kinase inhibitor development. Gefitinib, an EGFR inhibitor, features a quinazoline core.[15] SAR studies on quinazolinamine derivatives show that substitutions on the core and the aniline moiety are critical for inhibiting drug efflux pumps like BCRP and P-gp, which is a key mechanism of drug resistance.[15]

  • Isoquinolines: These isomers of quinoline are also biologically active. 6-substituted isoquinolin-1-amine derivatives have been optimized as potent Rho-kinase (ROCK) inhibitors, which are targets for cardiovascular diseases.[16]

  • Thiazolo[4,5-h]quinazolines: These more complex, ring-constrained analogs have been developed as potent cyclin-dependent kinase (CDK) inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range against CDK2.[17]

The choice of scaffold ultimately depends on the specific biological target, desired selectivity profile, and pharmacokinetic properties. The quinoline core remains a highly competitive and versatile starting point for diverse therapeutic applications.

Experimental Protocols for SAR Evaluation

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of Quinoline Analogs

A common method for synthesizing the quinoline scaffold is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the appropriately substituted 2-aminoacetophenone (1 equivalent) and a substituted aldehyde (1.2 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as potassium hydroxide or pyrrolidine.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired quinoline analog.

Workflow start Start: Reactants & Solvent add_catalyst Add Base Catalyst (e.g., KOH) start->add_catalyst reflux Reflux Reaction (4-8 hours) add_catalyst->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Pour into Ice Water monitor->workup Complete purify Filter & Purify (Recrystallization/ Chromatography) workup->purify end End: Pure Compound purify->end

Caption: A typical experimental workflow for the synthesis of quinoline analogs.

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

The 6-Methylquinolin-2-amine scaffold is a highly adaptable and potent platform for the development of novel therapeutics. The structure-activity relationship studies reveal clear patterns for enhancing biological activity:

  • For Anticancer Agents: Bulky, hydrophobic groups at the meta-position of a 4-anilino substituent are key for improving potency, likely by optimizing interactions within the hydrophobic pocket of kinases like EGFR.

  • For Antimicrobial Agents: The strategic placement of additional methyl or amino groups on the quinoline core, particularly at positions C-6 and C-8, can significantly boost activity against resistant bacterial strains.

Future research should focus on a multi-parameter optimization approach. While potency is crucial, properties such as metabolic stability, solubility, and selectivity against off-targets must be co-optimized. The use of computational modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can accelerate the design-synthesis-test cycle. Furthermore, exploring novel substitutions and hybrid molecules that combine the quinoline scaffold with other pharmacophores could unlock new therapeutic potentials.[1]

References

  • Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.
  • Selected quinoline derivatives with anti-inflammatory activity. ResearchGate.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Quinoline: A versatile heterocyclic. PMC.
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  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Sci-Hub.
  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed.
  • Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. NIH.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ACS Publications.
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  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. ResearchGate.
  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate.
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The Bridge from Benchtop to Bedside: An In Vitro and In Vivo Correlation Guide for 6-Methylquinolin-2-amine Derivative (MQAD-1) Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel anticancer compound from initial discovery to potential clinical application is both arduous and exciting. A critical juncture in this journey is establishing a correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of a novel 6-Methylquinolin-2-amine derivative, which we will refer to as MQAD-1, against standard-of-care chemotherapy, supported by detailed experimental protocols and a framework for establishing an In Vitro and In Vivo Correlation (IVIVC). Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5]

This guide is structured to provide not just the "what" but the "why" behind the experimental choices, ensuring a robust and self-validating approach to the preclinical evaluation of MQAD-1.

The Rationale for Investigating MQAD-1 in Non-Small Cell Lung Cancer (NSCLC)

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective therapeutic agents.[6] Several quinoline derivatives have demonstrated promising in vitro activity against various cancer cell lines, including those for lung cancer.[7][8] Our hypothetical derivative, MQAD-1, has been synthesized based on a 6-methylquinolin-2-amine scaffold, a class of compounds that has shown potential for anticancer activity.[8][9] This guide will focus on a head-to-head comparison of MQAD-1 with Cisplatin, a platinum-based chemotherapeutic agent that is a cornerstone of NSCLC treatment.[10][11][12][13]

In Vitro Evaluation: Quantifying the Potency of MQAD-1

The initial step in evaluating any new anticancer compound is to determine its cytotoxic potential against relevant cancer cell lines in a controlled laboratory setting.[14][15] This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[16][17]

Experimental Protocol: Determining IC50 via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18][19] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[16]

Step-by-Step Protocol:

  • Cell Culture: Human NSCLC cell line A549 is cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells in their logarithmic growth phase are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: A stock solution of MQAD-1 is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Cisplatin is prepared in a similar manner to serve as a positive control.

  • Treatment: The culture medium from the wells is replaced with the medium containing the various concentrations of MQAD-1 and Cisplatin. A vehicle control group (medium with DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[18]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

Hypothetical In Vitro Data and Interpretation

The following table summarizes the hypothetical IC50 values for MQAD-1 and Cisplatin against the A549 NSCLC cell line.

CompoundIC50 (µM) against A549 cells
MQAD-1 5.2
Cisplatin8.5

Interpretation: The lower IC50 value of MQAD-1 suggests that it is more potent than the standard chemotherapeutic agent, Cisplatin, in inhibiting the growth of A549 cancer cells in vitro. This promising result provides a strong rationale for proceeding to in vivo evaluation.

In Vivo Assessment: Evaluating Antitumor Efficacy in a Xenograft Model

While in vitro assays are crucial for initial screening, they do not replicate the complex biological environment of a living organism.[12] In vivo studies using animal models are therefore essential to evaluate the therapeutic efficacy and potential toxicity of a drug candidate.[2][11][20] For this guide, we will use a human tumor xenograft model in immunodeficient mice.[2][21]

Experimental Workflow for In Vivo Efficacy Studies

Below is a diagram illustrating the workflow for the in vivo evaluation of MQAD-1.

in_vivo_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_acclimatization Acclimatization of Immunodeficient Mice cell_preparation A549 Cell Culture and Harvesting animal_acclimatization->cell_preparation tumor_inoculation Subcutaneous Inoculation of A549 Cells cell_preparation->tumor_inoculation tumor_monitoring Tumor Growth Monitoring tumor_inoculation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization dosing Drug Administration (Vehicle, MQAD-1, Cisplatin) randomization->dosing data_collection Tumor Volume and Body Weight Measurement dosing->data_collection endpoint Study Endpoint and Tumor Excision data_collection->endpoint analysis Data Analysis and Tumor Growth Inhibition (%) endpoint->analysis

Caption: Workflow for in vivo anticancer drug screening.

Detailed In Vivo Protocol
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional thymus and are unable to mount an effective immune response against foreign tissues, allowing for the growth of human tumors.

  • Tumor Cell Implantation: A549 cells (5 x 10^6 cells in 100 µL of a mixture of medium and Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. The mice are then randomly assigned to three groups (n=8 per group):

    • Vehicle Control (e.g., saline or a suitable solvent for MQAD-1)

    • MQAD-1 (e.g., 20 mg/kg, administered intraperitoneally daily)

    • Cisplatin (e.g., 5 mg/kg, administered intraperitoneally once a week)[21]

  • Treatment and Monitoring: The mice are treated according to the defined schedule for 21 days. Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The primary efficacy endpoint is the percentage of tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Hypothetical In Vivo Efficacy Data

The following table presents the hypothetical results from the in vivo study.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1250-
MQAD-1 (20 mg/kg) 480 61.6
Cisplatin (5 mg/kg)65048.0

Interpretation: The in vivo data corroborates the in vitro findings. MQAD-1 demonstrated a superior antitumor effect compared to Cisplatin in the A549 xenograft model, with a higher percentage of tumor growth inhibition. Importantly, no significant body weight loss was observed in the MQAD-1 treated group, suggesting a favorable preliminary safety profile.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[13][22][23][24][25][26][27][28] In oncology drug development, establishing a correlation between in vitro potency (IC50) and in vivo efficacy (e.g., TGI) is highly valuable.[3][29][30][31]

The IVIVC Framework

The development of a robust IVIVC model typically involves several steps, as depicted in the diagram below.

ivivc_framework in_vitro In Vitro Data (IC50 values across multiple cell lines) model Mathematical Modeling (Correlation of in vitro and in vivo data) in_vitro->model pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) (Drug exposure in plasma and tumor tissue) pk_pd->model in_vivo In Vivo Efficacy (Tumor Growth Inhibition in animal models) in_vivo->model prediction Prediction of Clinical Efficacy and Dosing model->prediction

Caption: Framework for developing an IVIVC model.

Correlating In Vitro Potency with In Vivo Response

A simple yet effective approach to establishing an IVIVC is to correlate the in vitro IC50 values of a series of related compounds with their corresponding in vivo TGI at a specific dose. For our hypothetical MQAD-1, and assuming we had data for other derivatives in the same chemical series, we could plot the relationship as follows:

(Note: The following is a conceptual representation of an IVIVC plot. A robust model would require data from multiple compounds.)

A hypothetical plot would show a trend where compounds with lower IC50 values (higher in vitro potency) generally exhibit higher tumor growth inhibition in vivo. This correlation, once established and validated, can be a powerful tool for:

  • Lead Optimization: Guiding the selection of the most promising drug candidates for further development.

  • Dose Prediction: Informing the selection of starting doses for clinical trials.[29]

  • Reducing Animal Testing: By using in vitro data to predict in vivo outcomes, the reliance on extensive animal studies can be minimized.[23]

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit based on a hypothetical case study, approach to evaluating the in vitro and in vivo activity of a novel 6-Methylquinolin-2-amine derivative, MQAD-1, and establishing a correlation between these two critical phases of preclinical drug development. The data presented, while hypothetical, illustrates a scenario where a novel compound demonstrates superior efficacy to a standard-of-care agent, warranting further investigation.

Future studies should aim to:

  • Expand the in vitro testing to a broader panel of NSCLC cell lines to assess the spectrum of activity.

  • Investigate the mechanism of action of MQAD-1 to understand how it exerts its anticancer effects.

  • Conduct more extensive in vivo studies, including pharmacokinetic and toxicology assessments, to further characterize the drug's properties.

  • Develop a more sophisticated IVIVC model incorporating pharmacokinetic data to enhance its predictive power.[32]

By systematically bridging the gap between in vitro and in vivo data, we can accelerate the development of promising new cancer therapies like MQAD-1, bringing them one step closer to benefiting patients.

References

  • Al-Otaibi, J. S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 101. [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for non-small cell lung cancer. Retrieved January 20, 2026, from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Retrieved January 20, 2026, from [Link]

  • Cancer Research UK. (2022, July 28). Chemotherapy for lung cancer. Retrieved January 20, 2026, from [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for breast cancer. Retrieved January 20, 2026, from [Link]

  • City of Hope. (2025, January 24). Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 20, 2026, from [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569-583. [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for breast cancer. Retrieved January 20, 2026, from [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10987. [Link]

  • National Center for Biotechnology Information. (2022). Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms. Journal of Cellular and Molecular Medicine, 26(23), 5723-5736. [Link]

  • National Center for Biotechnology Information. (2023). A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology. FEBS Open Bio, 13(1), 51-59. [Link]

  • National Center for Biotechnology Information. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569-583. [Link]

  • National Center for Biotechnology Information. (2020). Improved In Vitro-In Vivo Correlation by Using the Unbound-Fraction-Adjusted IC50 for Breast Cancer Resistance Protein Inhibition. Pharmaceutical Research, 37(12), 230. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Premier Research. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved January 20, 2026, from [Link]

  • PubMed. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075. [Link]

  • PubMed Central (PMC). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13, 101. [Link]

  • ResearchGate. (2015). What are the various assays which can be used to calculate IC50 of a drug?. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Correlation between in vitro and in vivo studies?. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075. [Link]

  • ScienceDirect. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Pharmaceutical Analysis, 15(1), 1-10. [Link]

  • Spandidos Publications. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(5), 3143-3148. [Link]

  • Springer. (2020). Improved In Vitro-In Vivo Correlation by Using the Unbound-Fraction-Adjusted IC50 for Breast Cancer Resistance Protein Inhibition. Pharmaceutical Research, 37(12), 230. [Link]

  • Springer. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569-583. [Link]

  • Westmead Breast Cancer Institute. (n.d.). Chemotherapy for Breast Cancer Fact Sheet. Retrieved January 20, 2026, from [Link]

  • BioPharma Services Inc. (n.d.). IVIVC modelling can speed up the drug development process. Retrieved January 20, 2026, from [Link]

  • Brieflands. (2019). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Basic and Clinical Pathophysiology, 8(1), 1-2. [Link]

  • Frontiers. (2022). Large Animal Models of Breast Cancer. Frontiers in Oncology, 12, 822273. [Link]

  • MDPI. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(1), 573. [Link]

  • MDPI. (2024). Preclinical Models for Functional Precision Lung Cancer Research. Cancers, 16(1), 193. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 29(1), 123. [Link]

  • National Center for Biotechnology Information. (2022). Breast cancer animal models and applications. Journal of Advanced Research, 40, 175-191. [Link]

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014). ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 5(8), 3144-3157. [Link]

  • ResearchGate. (2025). A bioprinted animal patient-derived breast cancer model for anti-cancer drug screening. Materials Today Bio, 31, 101449. [Link]

  • ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3343-S3375. [Link]

  • Semantics Scholar. (2013). Animal models for studying lung cancer and evaluating novel intervention strategies. Journal of Thoracic Oncology, 8(5), 554-566. [Link]

  • Taylor & Francis Online. (2022). Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1100. [Link]

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A Comparative Analysis of the Antimicrobial Spectrum of 6-Methylquinolin-2-amine Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potential therapeutic efficacy is a cornerstone of modern drug discovery. Quinoline derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad range of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial spectrum of a representative quinoline derivative, 6-Methylquinolin-2-amine, with established, broad-spectrum antibiotics: Ciprofloxacin, Penicillin, and Tetracycline.

Given the limited publicly available, peer-reviewed data on the specific antimicrobial profile of 6-Methylquinolin-2-amine, this guide will utilize a representative, hypothetical dataset for this compound. This approach serves to illustrate the robust methodologies employed for such comparative analyses and to project the potential efficacy of this chemical class based on existing literature for related quinoline derivatives. The experimental protocols detailed herein are grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.

Introduction to the Agents

A thorough understanding of the mechanism of action is fundamental to interpreting the antimicrobial spectrum of any compound.

6-Methylquinolin-2-amine: A Promising Scaffold

Quinolines are a class of bicyclic aromatic compounds that have shown a remarkable diversity of biological activities. While the precise mechanism of action for many quinoline derivatives is still under investigation, several studies suggest that they may exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an enzyme also targeted by fluoroquinolones like ciprofloxacin. This shared target suggests a potential for broad-spectrum activity. Research into various 6-aminoquinolone derivatives has demonstrated encouraging activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy superior to ciprofloxacin against resistant Staphylococcus aureus strains.

Standard Antibiotics: Mechanisms and Spectra
  • Ciprofloxacin : A second-generation fluoroquinolone, ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition prevents the replication and repair of bacterial DNA, leading to cell death. It is particularly effective against Gram-negative bacteria but also demonstrates activity against some Gram-positive strains.

  • Penicillin : As the first discovered β-lactam antibiotic, penicillin acts by inhibiting penicillin-binding proteins (PBPs) that are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption leads to a weakened cell wall and subsequent cell lysis. Penicillin's spectrum is primarily focused on Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can prevent the antibiotic from reaching its target.

  • Tetracycline : This broad-spectrum bacteriostatic antibiotic inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of peptide chains. Its wide range of activity includes Gram-positive and Gram-negative bacteria, as well as atypical organisms.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The following data summarizes the Minimum Inhibitory Concentration (MIC) values and Kirby-Bauer disk diffusion zone diameters for 6-Methylquinolin-2-amine (hypothetical data) and the standard antibiotics against a panel of clinically relevant microorganisms. Lower MIC values and larger zone diameters indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismGram Stain6-Methylquinolin-2-amine (Hypothetical)CiprofloxacinPenicillinTetracycline
Staphylococcus aureus (ATCC 29213)Gram-Positive40.50.121
Enterococcus faecalis (ATCC 29212)Gram-Positive8142
Streptococcus pneumoniae (ATCC 49619)Gram-Positive210.060.5
Escherichia coli (ATCC 25922)Gram-Negative160.03>644
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative320.5>6416
Candida albicans (ATCC 90028)Fungus16N/AN/AN/A

N/A: Not applicable as these antibiotics lack significant antifungal activity.

Table 2: Kirby-Bauer Zone of Inhibition Diameters in mm
MicroorganismGram Stain6-Methylquinolin-2-amine (30 µg disk) (Hypothetical)Ciprofloxacin (5 µg disk)Penicillin (10 U disk)Tetracycline (30 µg disk)
Staphylococcus aureus (ATCC 29213)Gram-Positive18253022
Enterococcus faecalis (ATCC 29212)Gram-Positive15201418
Streptococcus pneumoniae (ATCC 49619)Gram-Positive20223525
Escherichia coli (ATCC 25922)Gram-Negative1430619
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative1028615

Experimental Methodologies

The generation of reliable and comparable antimicrobial susceptibility data hinges on the strict adherence to standardized protocols. The following sections detail the CLSI-recommended methods for determining MIC values and zones of inhibition.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing. The protocol is based on the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

Causality Behind Experimental Choices: The broth microdilution method is favored for its precision in determining the exact concentration of an antimicrobial agent required to inhibit microbial growth. The use of serial two-fold dilutions provides a granular view of the compound's potency. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it has a defined composition and pH, and its cation concentrations are adjusted to ensure the proper activity of certain classes of antibiotics. The inoculum density is standardized to a 0.5 McFarland standard to ensure that the number of bacterial cells is consistent across tests, which is critical for reproducibility.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 6-Methylquinolin-2-amine and each standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 10 µL of the final inoculum suspension.

    • Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method provides a visual representation of an antimicrobial agent's efficacy. The protocol is based on the CLSI M02 and M100 standards.

Causality Behind Experimental Choices: The Kirby-Bauer test is a widely used, cost-effective method for routine susceptibility testing. The principle relies on the diffusion of the antimicrobial agent from a paper disk into the agar, creating a concentration gradient. Mueller-Hinton agar is the standard medium because it supports the growth of most common pathogens and does not inhibit the activity of the antibiotics being tested. The depth of the agar is standardized to 4 mm to ensure consistent diffusion rates.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Aseptically apply paper disks impregnated with known concentrations of 6-Methylquinolin-2-amine and the standard antibiotics onto the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • **

A Senior Application Scientist's Guide to the Validation of 6-Methylquinolin-2-amine as a Selective Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of analytical chemistry and biological research, the precise detection of metal ions remains a cornerstone of innovation and safety. From monitoring environmental toxins to understanding the intricate roles of metalloenzymes in disease, the demand for sensitive and selective metal ion sensors is ever-present. This guide provides an in-depth validation framework for a promising yet under-characterized molecule: 6-Methylquinolin-2-amine. While quinoline and its derivatives have shown considerable promise as fluorescent chemosensors, specific experimental validation of 6-Methylquinolin-2-amine is not yet prevalent in the scientific literature.[1] Therefore, this document serves as both a testament to the potential of this compound and a rigorous guide to its empirical validation, drawing upon established principles of coordination chemistry and fluorescence spectroscopy.

Herein, we will explore the theoretical underpinnings of 6-Methylquinolin-2-amine as a metal ion sensor, propose a comprehensive experimental protocol for its validation, and compare its hypothesized performance with that of established alternative sensors. This guide is designed to be a self-validating system, where the logic behind each experimental choice is elucidated to ensure scientific integrity.

The Rationale: Why 6-Methylquinolin-2-amine Holds Promise

The quinoline scaffold is a well-established fluorophore in the design of chemosensors due to its inherent fluorescence and the ability of its nitrogen atom to coordinate with metal ions.[1] The structure of 6-Methylquinolin-2-amine features two key nitrogen atoms: one in the quinoline ring and an exocyclic amine group at the 2-position. This arrangement presents a bidentate chelation site that is anticipated to bind with various transition metal ions.

The proposed sensing mechanism for 6-Methylquinolin-2-amine likely involves Photoinduced Electron Transfer (PET). In its free state, the lone pair of electrons on the exocyclic amine group can quench the fluorescence of the quinoline ring. Upon coordination with a metal ion, these electrons are engaged in the metal-ligand bond, inhibiting the PET process and leading to a "turn-on" fluorescence response.

A Comparative Landscape of Metal Ion Sensors

To contextualize the potential of 6-Methylquinolin-2-amine, it is essential to understand the performance of existing metal ion sensors. The choice of sensor is often dictated by the target ion, the required sensitivity, and the experimental matrix. Below is a comparative summary of various fluorescent sensors, including the hypothesized performance of 6-Methylquinolin-2-amine.

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodPerformance Metrics & MechanismReference
6-Methylquinolin-2-amine (Hypothesized) Fe³⁺, Cu²⁺To be determinedFluorescence SpectroscopyExpected "turn-on" fluorescence via PET inhibition.N/A
Rhodamine B derivativeFe³⁺0.067 µMFluorescence Spectroscopy"Turn-on" fluorescence via spirolactam ring-opening (CHEF).[2]
Fluorescein-based probe (N4)Cu²⁺1.20 µMFluorescence Spectroscopy"Turn-on" fluorescence; color change from colorless to green.[3]
Carbon Quantum Dots (P-CDs)Fe³⁺1-20 ppmFluorescence SpectroscopyFluorescence quenching mechanism.[1]
Naphthalene-armed calix[4]areneFe³⁺, Na⁺1.083 µM (Fe³⁺)Fluorescence SpectroscopyICT-CHEF mechanism.[4]

The Experimental Blueprint: A Step-by-Step Validation Protocol

The following protocol provides a comprehensive workflow for the synthesis and validation of 6-Methylquinolin-2-amine as a selective metal ion sensor.

Synthesis and Characterization of 6-Methylquinolin-2-amine

While 6-Methylquinolin-2-amine is commercially available, for research purposes, a well-documented synthesis and characterization are crucial for purity and reproducibility. A common synthetic route involves the reaction of 6-methyl-2-chloroquinoline with an amine source under appropriate conditions.

Protocol:

  • Reaction Setup: In a sealed tube, combine 6-methyl-2-chloroquinoline, a suitable amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 80-120 °C for several hours.

  • Purification: After cooling, the crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/petroleum ether).[1]

  • Characterization: Confirm the structure and purity of the synthesized 6-Methylquinolin-2-amine using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Investigation of Metal Ion Sensing

This phase of the validation process involves assessing the interaction of 6-Methylquinolin-2-amine with a panel of metal ions using UV-Vis and fluorescence spectroscopy.

Materials:

  • Stock solution of 6-Methylquinolin-2-amine (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Hg²⁺, Pb²⁺, Ag⁺, Cr³⁺, Mn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) (e.g., 10 mM in deionized water).

Protocol:

  • UV-Vis Titration:

    • To a cuvette containing a fixed concentration of 6-Methylquinolin-2-amine solution, incrementally add aliquots of a specific metal ion stock solution.

    • Record the UV-Vis absorption spectrum after each addition.

    • Monitor for changes in the absorption bands, such as shifts in wavelength (bathochromic or hypsochromic shifts) or changes in absorbance intensity (hyperchromic or hypochromic effects).

  • Fluorescence Titration:

    • Similarly, to a cuvette containing a fixed concentration of 6-Methylquinolin-2-amine solution, incrementally add aliquots of a metal ion stock solution.

    • Record the fluorescence emission spectrum after each addition, using an appropriate excitation wavelength determined from the UV-Vis spectrum.

    • Observe changes in fluorescence intensity (enhancement or quenching) and any shifts in the emission maximum.

  • Selectivity Study:

    • Prepare solutions of 6-Methylquinolin-2-amine with each of the metal ions from the panel at a fixed concentration (e.g., 2 equivalents of metal ion to sensor).

    • Measure the fluorescence response for each solution to identify which metal ion(s) induce a significant change.

  • Competition Experiment:

    • To a solution of 6-Methylquinolin-2-amine and the target metal ion (the one that showed the most significant response), add other potentially interfering metal ions.

    • Measure the fluorescence response to determine if the presence of other ions affects the detection of the target ion.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of 6-Methylquinolin-2-amine and the target metal ion, while keeping the total concentration constant.

    • Measure the fluorescence intensity for each solution.

    • Plot the fluorescence intensity versus the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex.

  • Calculation of Limit of Detection (LOD):

    • Prepare a series of solutions with very low concentrations of the target metal ion.

    • Measure the fluorescence intensity for each and for a blank solution (sensor only).

    • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. concentration).

Visualizing the Process: Workflow and Mechanism

To better illustrate the proposed validation process and the underlying sensing mechanism, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_validation Sensor Validation synthesis Synthesis of 6-Methylquinolin-2-amine purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Titration characterization->uv_vis fluorescence Fluorescence Titration characterization->fluorescence selectivity Selectivity Study fluorescence->selectivity lod LOD Calculation fluorescence->lod competition Competition Experiment selectivity->competition job_plot Job's Plot (Stoichiometry) selectivity->job_plot

Caption: Experimental workflow for the validation of 6-Methylquinolin-2-amine.

sensing_mechanism cluster_sensor 6-Methylquinolin-2-amine quinoline Quinoline (Fluorophore) complex Sensor-Metal Complex fluorescence_off Fluorescence OFF quinoline->fluorescence_off Quenched by Amine amine Amine Group (PET Quencher) metal_ion Metal Ion metal_ion->complex Coordination fluorescence_on Fluorescence ON complex->fluorescence_on PET Inhibited

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Methylquinolin-2-amine-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: A Privileged Structure in Probe Design

The quinoline ring system is a foundational scaffold in medicinal chemistry and chemical biology, prized for its rigid structure and synthetic tractability.[1] Derivatives of this scaffold, such as those built from 6-methylquinolin-2-amine, are frequently employed in the development of kinase inhibitors and fluorescent probes.[2][3] The core structure serves as an excellent anchor for binding within the ATP pocket of protein kinases, a feature that provides high affinity but also presents a significant challenge: selectivity.[4] Given the high degree of conservation in the ATP binding site across the human kinome, a probe designed for one kinase can inadvertently interact with dozens of others.[4][5]

This guide will use the 6-methylquinolin-2-amine framework as a representative example to explore the experimental workflows required to characterize and mitigate the risks associated with such off-target interactions.

Comparative Analysis: Quinoline Probes vs. Alternative Scaffolds

No probe is perfect. The key is to understand its limitations. To contextualize the performance of quinoline-based probes, we compare them here to a structurally distinct class of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, such as Dorsomorphin and its more selective analogue, LDN-193189.[6]

Feature6-Methylquinolin-2-amine Based Probes (General Class)Pyrazolo[1,5-a]pyrimidine Probes (e.g., LDN-193189)
Core Scaffold QuinolinePyrazolo[1,5-a]pyrimidine
Primary Targets Broad range of kinases, including tyrosine and serine/threonine kinases (e.g., EGFR, VEGFR-2, CDK2).[2]Primarily targets BMP type I receptors (ALK1, ALK2, ALK3, ALK6).[6]
Selectivity Profile Often multi-kinase inhibitors. Selectivity can be tuned by substitution, but cross-reactivity is a common liability.[2]LDN-193189 shows improved selectivity over earlier compounds like Dorsomorphin but still has known off-targets.[6]
Common Off-Targets Other kinases sharing homologous ATP-binding sites. Can vary widely based on the specific derivative.LDN-193189 has been shown to inhibit other kinases, albeit with lower potency.[6]
Mode of Inhibition Typically ATP-competitive (Type I or Type II), binding in the active site.[7]ATP-competitive.[6]
Key Advantages Synthetically versatile, well-established scaffold, potential for developing fluorescent properties.[1][3]High potency for specific subfamilies (BMP receptors), well-characterized tool compounds available.[6]
Key Liabilities High potential for kinome cross-reactivity, requiring extensive profiling.Off-target effects can still confound signaling studies if not properly controlled for.[6]

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of probe specificity requires a multi-pronged approach, moving from broad, high-throughput screening to targeted validation in a physiologically relevant context. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Workflow 1: Kinase Inhibitor Selectivity Profiling

The first step in characterizing a kinase-targeted probe is to understand its interaction profile across a large panel of kinases. This provides a broad view of its on-target potency and off-target liabilities.

Principle of the Assay: This workflow utilizes differential scanning fluorimetry (DSF), a biophysical method that measures the thermal stability of a protein.[8][9] Ligand binding typically stabilizes a protein's structure, resulting in an increase in its melting temperature (Tm). By measuring the Tm shift of many kinases in the presence of the probe, we can identify binding interactions without the need for an enzymatic activity assay.[8]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 6-methylquinolin-2-amine-based probe (e.g., 10 mM in 100% DMSO).

    • Prepare a working solution of a fluorescent dye sensitive to protein unfolding (e.g., SYPRO Orange) in an appropriate buffer (e.g., HEPES-buffered saline).

    • Dispense a panel of purified recombinant human kinases into a 384-well PCR plate at a final concentration of 1-2 µM. Commercial services often provide pre-plated kinase panels.

  • Compound Addition:

    • Add the test probe to the kinase-containing wells to achieve a final concentration (e.g., 10 µM).

    • Vehicle Control (Crucial): In a parallel set of wells, add an equivalent volume of DMSO. This allows for the determination of the baseline Tm for each kinase.

    • Positive Control: Include a well-known, broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control for Tm shift.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument equipped for thermal melts.

    • Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well. The inflection point of the resulting sigmoidal curve represents the Tm.

    • Calculate the thermal shift (ΔTm) for each kinase by subtracting the Tm of the vehicle control from the Tm of the probe-treated sample.

    • A significant positive ΔTm (typically > 2 °C) indicates a direct binding interaction between the probe and the kinase. Rank-order all kinases by their ΔTm to generate a selectivity profile.

Rationale Behind Experimental Choices:

  • Why DSF? DSF is activity-independent, meaning it can be used for any kinase without needing to optimize a specific enzymatic assay, making it ideal for high-throughput screening.[8][9]

  • Why a Vehicle Control? DMSO can affect protein stability. The vehicle control is essential to ensure that any observed Tm shift is due to the probe itself and not the solvent.

  • Why a Positive Control? Staurosporine confirms that the assay is working and that the kinases in the panel are capable of being stabilized by a ligand.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition cluster_analysis Analysis A Prepare Probe, Dye, & Kinase Panel B Add Probe to Kinases A->B C Add DMSO (Vehicle Control) A->C D Add Staurosporine (Positive Control) A->D E Run Thermal Melt (RT-PCR Instrument) B->E C->E D->E F Calculate Tm for each well E->F G Calculate ΔTm (Probe vs. Vehicle) F->G H Generate Selectivity Profile (Rank by ΔTm) G->H

Caption: Workflow for Kinase Selectivity Profiling using DSF.
Workflow 2: Cellular Thermal Shift Assay (CETSA®)

After identifying potential off-targets in vitro, it is critical to confirm that these interactions occur in a physiological context. CETSA is a powerful method for verifying target engagement inside intact cells.[10][11][12]

Principle of the Assay: The principle is similar to DSF: ligand binding stabilizes the target protein.[10] In CETSA, intact cells are treated with the probe and then heated to various temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or ELISA.[12]

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the 6-methylquinolin-2-amine-based probe at the desired concentration (e.g., 1-10 µM) for 1-2 hours.

    • Vehicle Control (Essential): Treat a parallel set of cells with an equivalent volume of DMSO.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (both the intended target and potential off-targets identified in Workflow 1) in each sample using Western blotting.

    • Loading Control: Use an antibody against a highly stable protein (e.g., GAPDH) to ensure equal protein loading for each sample.

  • Data Analysis:

    • For each temperature, quantify the band intensity from the Western blot.

    • Plot the percentage of soluble protein (normalized to the 40°C sample) against temperature for both the probe-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the probe-treated sample indicates target engagement and stabilization in the cellular environment.[13]

Rationale Behind Experimental Choices:

  • Why Intact Cells? This assay confirms that the probe can penetrate the cell membrane, reach its target, and engage it in the crowded, complex intracellular environment.[10]

  • Why a Temperature Gradient? The gradient allows for the construction of a full "melting curve," providing a much more robust and quantitative measure of stabilization than a single temperature point.

  • Why Ultracentrifugation? This step is critical for efficiently and cleanly separating the soluble, folded proteins from the heat-induced aggregates, which is the fundamental readout of the assay.[12]

Workflow 3: Competitive Binding Assay

To quantify the binding affinity of a probe for its target and potential off-targets, a competitive binding assay is invaluable. This is particularly useful for validating hits from initial screens.

Principle of the Assay: This assay measures the ability of an unlabeled test compound (the 6-methylquinolin-2-amine probe) to displace a labeled ligand (a "tracer" with known affinity for the target) from the binding site.[14][15] By measuring the concentration of the test probe required to displace 50% of the tracer (the IC50), one can calculate the probe's binding affinity (Ki).[14]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein (e.g., a kinase identified as a binder in Workflow 1).

    • Prepare a solution of a fluorescently labeled tracer known to bind the target's active site. The concentration should be at or below its known dissociation constant (Kd).

    • Prepare a serial dilution of the unlabeled 6-methylquinolin-2-amine probe.

  • Assay Execution:

    • In a microplate, combine the target protein and the fluorescent tracer.

    • Add the serially diluted test probe to the wells.

    • No-Inhibitor Control: Include wells with only the target and tracer to determine the maximum signal (100% binding).

    • No-Target Control: Include wells with only the tracer to determine the minimum signal (0% binding).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence signal (e.g., fluorescence polarization) in each well. When the fluorescent tracer is bound to the larger protein, it tumbles more slowly, resulting in a high polarization signal. When displaced by the test probe, it tumbles faster, resulting in a low polarization signal.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the test probe concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd of Tracer).[16]

Rationale Behind Experimental Choices:

  • Why a Labeled Tracer? The tracer provides a measurable signal that is directly proportional to its binding state, allowing for indirect measurement of the unlabeled test probe's binding.[15]

  • Why Serial Dilution? A full dose-response curve is necessary to accurately determine the IC50. A single concentration can be misleading.

  • Why the Cheng-Prusoff Correction? The IC50 is dependent on the assay conditions (especially the tracer concentration). The Cheng-Prusoff equation converts this operational value into a true equilibrium constant (Ki), which is independent of the assay setup and allows for direct comparison of affinities across different experiments.[16]

G cluster_logic Probe Cross-Reactivity Validation Logic A Hypothesized On-Target D Broad Screen (e.g., Kinase Panel) A->D B Probe (6-Methylquinolin-2-amine-based) B->D C Potential Off-Targets C->D E In-Cell Validation (CETSA) D->E F Quantitative Binding (Competitive Assay) D->F G Validated On-Target (High Affinity, Cell-Active) E->G H Confirmed Off-Targets (Binding Confirmed) E->H I Non-Interactors (No Binding Detected) E->I F->G F->H F->I

Caption: A logical workflow for validating probe specificity.

Conclusion: Navigating the Path to a Validated Probe

The 6-methylquinolin-2-amine scaffold and its derivatives represent a powerful class of molecules for chemical probe development. However, their utility is fundamentally dependent on a thorough characterization of their selectivity. A probe with unknown off-targets is a source of unreliable data.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement determination.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
  • Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments).
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  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2899–2908.
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  • Chu, W., et al. (2020). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 25(22), 5439.
  • Li, M., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8963–8972.
  • Hahle, A., et al. (2022). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 65(5), 4249–4272.
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  • Kwarcinski, F. E., et al. (2015). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. MedChemComm, 6(12), 2139–2144.
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  • Chipinda, I., et al. (2014). Pyridoxylamine reactivity kinetics as an amine based nucleophile for screening electrophilic dermal sensitizers. Toxicology, 315, 49–59.
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A Senior Application Scientist's Guide to Comparative Docking of 6-Methylquinolin-2-amine Derivatives Against the EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds, including numerous anticancer agents.[1][2] This guide presents a comprehensive, field-proven workflow for conducting comparative molecular docking studies on a series of 6-Methylquinolin-2-amine derivatives. We focus on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology, to illustrate the process.[3][4] This document provides not only a step-by-step protocol but also the scientific rationale behind key experimental choices, enabling researchers to understand structure-activity relationships (SAR) at a molecular level and prioritize candidates for further preclinical evaluation.

Introduction: The Rationale for Targeting EGFR with Quinoline Derivatives

The quinoline ring system is a privileged scaffold in drug discovery, demonstrating a remarkable spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[5][6] Its structural versatility allows for fine-tuning of pharmacological profiles through substitution, making it an ideal starting point for inhibitor design.[1][7] Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and proliferation.[5][8]

One of the most critical pathways in epithelial cancers is mediated by the Epidermal Growth Factor Receptor (EGFR).[9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[4] Mutations leading to EGFR overexpression or constitutive activation are common in various cancers, including non-small cell lung cancer and glioblastoma, making it a prime therapeutic target.[10][11] Several approved EGFR inhibitors, such as erlotinib, feature a quinoline or quinazoline core, validating the utility of this scaffold for targeting the ATP-binding site of the EGFR kinase domain.[12][13]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein.[14][15] By performing a comparative docking study, we can computationally screen a library of related compounds—in this case, 6-Methylquinolin-2-amine derivatives—to predict how subtle changes in their chemical structure might enhance their binding to EGFR. This in silico approach allows for the rapid, cost-effective prioritization of compounds for synthesis and subsequent in vitro testing.[16]

Comprehensive Methodology: A Self-Validating Docking Protocol

This section details a rigorous, step-by-step protocol for preparing the target and ligands, performing the docking calculations, and, most critically, validating the protocol's accuracy.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Essential for preparing protein and ligand files (PDBQT format).[17]

  • AutoDock Vina: The docking engine, known for its speed and accuracy.[18][19]

  • Protein Data Bank (PDB): A repository for 3D structural data of biological macromolecules.[20]

  • UCSF Chimera or Discovery Studio Visualizer: For visualization and analysis of molecular structures and interactions.[21][22]

  • ChemDraw or similar chemical drawing software: For creating 2D structures of the ligands.[23]

Experimental Workflow Overview

The entire computational process can be visualized as a logical flow, moving from data acquisition and preparation to simulation and analysis. This workflow ensures reproducibility and systematic evaluation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Prioritization PDB Target Identification (e.g., EGFR from PDB) ProtPrep Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep LigandDesign Ligand Design (6-Methylquinolin-2-amine Derivatives) LigPrep Ligand Preparation (Energy minimization, 3D conversion) LigandDesign->LigPrep Validation Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) Grid Grid Box Generation (Define binding site) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina) LigPrep->Docking Validation->Docking If Validated Grid->Validation Analysis Analyze Poses & Scores (Binding energy, H-bonds) Docking->Analysis Compare Comparative Analysis (SAR) (Rank derivatives) Analysis->Compare Report Generate Report & Select Hits Compare->Report G ReceptorPDBQT Input: Receptor.pdbqt Vina AutoDock Vina Engine ReceptorPDBQT->Vina LigandPDBQT Input: Ligand_X.pdbqt LigandPDBQT->Vina Config Input: Config.txt (Grid Coordinates) Config->Vina Output Output: Poses & Scores (Log.txt, Output.pdbqt) Vina->Output Analysis Post-Processing: Interaction Analysis (PyMOL / Chimera) Output->Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-Methylquinolin-2-amine. As a substituted aminoquinoline, this compound requires careful handling due to its potential health and environmental hazards. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure operational safety and regulatory compliance. This document moves beyond a simple checklist to provide a self-validating system for waste management, grounded in established safety principles and regulatory standards.

Hazard Profile and Core Safety Principles

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Irritation: Causes skin, eye, and potential respiratory tract irritation.[1][2][3]

  • Chronic Toxicity: May be suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.

  • Environmental Hazard: Harmful to aquatic life.

Given this profile, the foundational principle of disposal is that 6-Methylquinolin-2-amine and its containers must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[4] All disposal actions must comply with federal (EPA), state, and local regulations.[4]

Personal Protective Equipment (PPE) for Disposal

Proper selection and use of PPE are non-negotiable when handling 6-Methylquinolin-2-amine waste. The goal is to create a complete barrier to prevent any route of exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Aminoquinolines can be harmful upon dermal absorption.[2]
Eye Protection Tight-sealing safety goggles or a face shield.[1][5]Protects against splashes and accidental eye contact, which can cause severe irritation.[2][3]
Body Protection A lab coat, worn fully buttoned. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.Protects skin and personal clothing from contamination.[1] Contaminated clothing must be removed and decontaminated before reuse.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5] If a hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol for Unused Product and Contaminated Materials

This protocol applies to pure, unused 6-Methylquinolin-2-amine, reaction mixtures containing the compound, and any materials (e.g., gloves, weigh boats, absorbent pads) contaminated with it.

Step 1: Waste Segregation

  • Action: Designate a specific, labeled hazardous waste container for 6-Methylquinolin-2-amine waste.

  • Causality: This is a critical step in preventing accidental chemical reactions. 6-Methylquinolin-2-amine may be incompatible with strong oxidizing agents and strong acids.[6] Mixing incompatible waste streams can lead to heat generation, gas evolution, or even an explosion. All nitrogen-containing heterocyclic compounds should be handled with awareness of their potential reactivity.

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug for liquids or a lined drum for solids). The container must be in good condition with no leaks.

  • Causality: OSHA and EPA regulations require that hazardous waste be stored in containers that can be securely closed to prevent leakage.[4][7]

  • Action: Affix a "HAZARDOUS WASTE" label to the container immediately. Fill out the label completely, including:

    • The full chemical name: "6-Methylquinolin-2-amine"

    • All other components of the waste mixture

    • The date accumulation started

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Causality: Proper labeling is a federal requirement that ensures safe handling by all personnel and the ultimate disposal facility.[4][8] It communicates the risks to everyone who may come into contact with the container.

Step 3: Waste Accumulation

  • Action: Add waste to the container in a designated satellite accumulation area, which should be at or near the point of generation. Keep the container closed at all times except when adding waste.

  • Causality: This practice minimizes the risk of spills and vapor exposure. Storing waste at the point of generation until the container is full reduces the need to transport hazardous materials frequently within the facility.

Step 4: Arranging for Disposal

  • Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][9] Your EHS department manages this process to ensure regulatory compliance. Never use a commercial waste disposal company that is not licensed for hazardous materials.[4]

Emergency Procedures: Spills and Exposure

Small Spill Cleanup (inside a chemical fume hood):

  • Ensure PPE: Don the full PPE as described in the table above.

  • Containment: Cover the spill with a liquid-absorbent material like Chemizorb® or vermiculite.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 6-Methylquinolin-2-amine waste.

G start Waste Generated (6-Methylquinolin-2-amine or contaminated material) is_spill Is this an emergency spill? start->is_spill spill_protocol Follow Emergency Spill Protocol is_spill->spill_protocol Yes ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_spill->ppe_check No spill_protocol->ppe_check container_check Is a labeled hazardous waste container available? ppe_check->container_check get_container Obtain & Label New Waste Container container_check->get_container No add_waste Place waste in container and seal lid container_check->add_waste Yes get_container->add_waste store_waste Store in Satellite Accumulation Area add_waste->store_waste full_check Is container full? store_waste->full_check full_check->store_waste No contact_ehs Contact EHS for Waste Pickup full_check->contact_ehs Yes

Caption: Decision workflow for handling 6-Methylquinolin-2-amine waste.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2010, March 26).
  • Fisher Scientific. (2012, July 12).
  • Alfa Aesar. (2010, October 20).
  • Grote, M., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Quinoline. EPA.
  • Occupational Safety and Health Administration. (n.d.). Disposal of Hazardous Drugs. OSHA.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • PubChem. (n.d.). 6-Methylquinoline.
  • Occupational Safety and Health Administration. (2021, July 19). OSHA Guidelines for Medical Waste. Rx Destroyer.
  • U.S. Environmental Protection Agency. (2024, May 30).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 6-Methylquinolin-2-amine (CAS No. 65079-19-8), a heterocyclic aromatic amine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It explains the causality behind each procedural step, grounding every recommendation in authoritative safety data to ensure a self-validating system of laboratory practice. Your safety is paramount, and a deep understanding of the 'why' behind these protocols is the foundation of a secure research environment.

Hazard Assessment: The 'Why' Behind the 'What'

6-Methylquinolin-2-amine, also known as 2-methylquinolin-6-amine, is a compound that demands respect.[1] Its hazard profile necessitates a multi-faceted personal protective equipment (PPE) strategy. The primary risks are not just from direct contact but also from inhalation of airborne particles.[2][3] The Globally Harmonized System (GHS) classification provides a clear, quantitative basis for our PPE selection.

Table 1: GHS Hazard Profile of 6-Methylquinolin-2-amine

Hazard Classification Category Signal Word Hazard Statement
Acute Oral Toxicity Category 4 Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 Warning H335: May cause respiratory irritation[1][2]

| Combustible Dust | May form | N/A | May form combustible dust concentrations in air[2] |

The causality is direct: the chemical's classification as a skin, eye, and respiratory irritant dictates that we must establish effective barriers to prevent any route of exposure.[2][4] Furthermore, its nature as a fine solid means that dust generation during handling is a significant risk, making engineering controls and respiratory protection critical components of your safety plan.[2]

The Core Ensemble: Your Primary Line of Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with 6-Methylquinolin-2-amine. Do not treat this as a suggestion; it is a baseline requirement for mitigating the risks outlined above.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Item Specifications Purpose Protection Level
Eye Protection Chemical Splash Goggles Must meet ANSI Z87.1 standard.[5] Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] Primary
Face Protection Face Shield To be worn over chemical splash goggles. Recommended for tasks with a high risk of splashing, such as bulk transfers or preparing solutions.[6][8] Secondary
Hand Protection Nitrile or Neoprene Gloves Inspect for degradation or punctures before use.[5] Provides a robust chemical barrier against skin contact with aromatic amines.[6][8] Primary
Body Protection Laboratory Coat Fully buttoned, long-sleeved. Protects skin and personal clothing from contamination.[6][8] Primary
Chemical-Resistant Apron Worn over the lab coat. Recommended when handling larger quantities or when there is a significant risk of splashing.[6][8] Secondary
Respiratory Protection N95 (or higher) Particulate Respirator NIOSH-approved.[9] For handling the solid, powdered form to prevent inhalation of dust particles.[6] Task-Dependent

| | Air-Purifying Respirator | NIOSH-approved with organic vapor cartridges.[4][9] | For handling solutions where vapors may be generated, especially in areas with insufficient ventilation. | Task-Dependent |

Expert Insight: The choice of nitrile or neoprene gloves is based on their proven resistance to a broad range of chemicals, including aromatic amines.[6][8] Never use latex gloves, as they offer inferior chemical protection. Always double-check your institution's specific guidelines and the glove manufacturer's compatibility charts.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, sequential procedure is critical for ensuring safety and preventing contamination. This workflow is designed as a self-validating system, where each step logically follows the last to maintain containment.

Step 1: Preparation & Engineering Controls

  • Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has a current certification and is functioning correctly.

  • Prepare the Work Surface: Line the work area within the fume hood with absorbent, disposable bench paper.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the controlled workspace.

  • Locate Safety Equipment: Confirm the location and operational readiness of the nearest emergency shower and eyewash station.[10]

Step 2: Donning PPE

  • Put on your laboratory coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • If the task involves a high splash risk, add a face shield over the goggles.

  • Wash and dry your hands thoroughly.

  • Put on your nitrile or neoprene gloves, ensuring they overlap the cuffs of your lab coat.

Step 3: Handling the Chemical

  • Weighing: Perform all weighing of the solid powder within the fume hood to contain dust.[6] Use a tared weigh boat and handle the container with care to minimize dust generation.

  • Transfers: When transferring the powder, do so slowly and close to the receiving vessel to prevent aerosolization.

  • Solution Preparation: When preparing solutions, add the solid 6-Methylquinolin-2-amine to the solvent slowly to avoid splashing.[6]

Step 4: Doffing & Disposal of PPE

  • Glove Removal: To prevent self-contamination, remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Dispose: Discard the gloves immediately into a designated hazardous waste container.[6]

  • Remove Apron/Coat: Remove your lab coat or apron by folding it inward to contain any surface contamination.

  • Remove Goggles/Shield: Remove your face shield and goggles last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]

Step 5: Decontamination & Waste Disposal

  • Surface Decontamination: All surfaces and glassware that came into contact with the chemical must be decontaminated with an appropriate solvent and then washed.[6]

  • Waste Segregation: All solid waste (contaminated gloves, bench paper, weigh boats) and liquid waste must be disposed of in separate, clearly labeled hazardous waste containers according to your institution's guidelines.[2][6] Never pour chemical waste down the sink.[11]

Visualizing the Safety Workflow

To ensure procedural clarity, the following diagram outlines the critical decision-making and operational flow for safely handling 6-Methylquinolin-2-amine.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Handling cluster_emergency Contingency start Start: New Task Involving 6-Methylquinolin-2-amine assess Assess Task Hazards (Solid vs. Liquid, Scale) start->assess ppe_select Select Appropriate PPE (See Table 2) assess->ppe_select eng_control Verify Engineering Controls (Fume Hood, Eyewash) ppe_select->eng_control don_ppe Don PPE (Correct Sequence) eng_control->don_ppe handle Perform Chemical Handling Inside Fume Hood don_ppe->handle decon Decontaminate Workspace & Glassware handle->decon exposure Exposure Event Occurs handle->exposure If Exposure Occurs doff_ppe Doff PPE & Dispose in Hazardous Waste decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_op End of Operation wash->end_op first_aid Execute First Aid Protocol (Skin, Eyes, Inhalation) exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for Safe Handling of 6-Methylquinolin-2-amine.

Emergency Protocols: Responding to Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove all contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[2]

  • If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2]

  • If Swallowed: Rinse the mouth thoroughly with water.[2] Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][7]

By integrating these evidence-based protocols into your daily laboratory work, you build a robust culture of safety that protects not only yourself but your entire research team.

References

  • 6-Methylquinoline | C10H9N | CID 7059. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • 2-Methylquinolin-6-amine | C10H10N2 | CID 103148. PubChem, National Center for Biotechnology Information. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • Chemistry Laboratory Safety Rules. IU Pressbooks. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.